molecular formula C10H12O3 B1329363 2',4'-Dimethoxyacetophenone CAS No. 829-20-9

2',4'-Dimethoxyacetophenone

Cat. No.: B1329363
CAS No.: 829-20-9
M. Wt: 180.20 g/mol
InChI Key: VQTDPCRSXHFMOL-UHFFFAOYSA-N
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Description

2,4-Dimethoxyacetophenone is an aromatic ketone.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)ethanone
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InChI

InChI=1S/C10H12O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VQTDPCRSXHFMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232073
Record name 1-(2,4-Dimethoxyphenyl)ethan-1-one
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Molecular Weight

180.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

829-20-9
Record name 2′,4′-Dimethoxyacetophenone
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Record name 1-(2,4-Dimethoxyphenyl)ethanone
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Record name 2',4'-Dimethoxyacetophenone
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Record name 1-(2,4-Dimethoxyphenyl)ethan-1-one
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Record name 1-(2,4-dimethoxyphenyl)ethan-1-one
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Record name 1-(2,4-DIMETHOXYPHENYL)ETHANONE
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Foundational & Exploratory

An In-depth Technical Guide to 2',4'-Dimethoxyacetophenone (CAS Number 829-20-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dimethoxyacetophenone is an aromatic ketone that serves as a versatile and crucial intermediate in the synthesis of a wide array of organic compounds. Characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 2 and 4, and an acetyl group at position 1, this compound is a valuable building block in medicinal chemistry and the fragrance industry. Its chemical structure lends itself to various reactions, making it a precursor for numerous pharmacologically active molecules and specialty chemicals.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications, with a focus on its role in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[4][5][6] It is noted to be light-sensitive and should be stored accordingly.[6][7] It exhibits good solubility in common organic solvents such as dichloromethane (B109758), ethyl acetate, ethanol, and ether, but is only sparingly soluble in water.[4][6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 829-20-9[8]
Molecular Formula C₁₀H₁₂O₃[8]
Molecular Weight 180.20 g/mol [8]
Appearance White to off-white crystalline powder/solid[4][5][6]
Melting Point 37-40 °C[5]
Boiling Point 288 °C (lit.)[5]
Synonyms Resacetophenone dimethyl ether, 1-(2,4-Dimethoxyphenyl)ethanone[8]
Solubility Soluble in dichloromethane, ethyl acetate, methanol, ethanol, ether. Sparingly soluble in water.[4][6]
Sensitivity Light Sensitive[6][7]

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the methoxy groups, and the acetyl group.

Table 2: ¹H NMR Spectral Data for this compound (90 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.82d1HH-6'
6.51dd1HH-5'
6.45d1HH-3'
3.88s3HOCH₃ (at C-2' or C-4')
3.84s3HOCH₃ (at C-4' or C-2')
2.56s3HCOCH₃
Data sourced from ChemicalBook.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the methyl carbon of the acetyl group.

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (ppm)Assignment
197.9C=O
164.2C-4'
160.7C-2'
132.8C-6'
120.2C-1'
105.2C-5'
98.3C-3'
55.6OCH₃
55.5OCH₃
31.8COCH₃
Data sourced from SpectraBase.[5]
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1660StrongC=O (Aryl ketone) stretch
~1605, ~1575Medium-StrongC=C (Aromatic ring) stretch
~1260, ~1030StrongC-O (Ether) stretch
~2950, ~2840MediumC-H (Aliphatic) stretch
Data interpreted from NIST WebBook IR Spectrum.
Mass Spectrometry (MS)

Electron ionization mass spectrometry reveals a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Table 5: Key Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
180~26%[M]⁺ (Molecular ion)
165100%[M-CH₃]⁺
137~10%[M-COCH₃]⁺
122~10%[M-CH₃-COCH₃]⁺
77~7%[C₆H₅]⁺
Data sourced from ChemicalBook and NIST WebBook.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the most common being the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) and the methylation of resacetophenone.

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

This method involves the reaction of 1,3-dimethoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Materials:

  • 1,3-Dimethoxybenzene

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: A solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.

  • Addition of Substrate: A solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification Flask Round-bottom Flask Stirring Stir at RT (1-2h) Flask->Stirring AlCl3 Anhydrous AlCl₃ AlCl3->Flask DCM1 Anhydrous DCM DCM1->Flask IceBath Ice-Water Bath (0 °C) AcetylChloride Acetyl Chloride in DCM AcetylChloride->Flask Dropwise, < 5 °C Dimethoxybenzene 1,3-Dimethoxybenzene in DCM Dimethoxybenzene->Flask Dropwise, 0 °C TLC Monitor by TLC Stirring->TLC Quench Pour into Ice/HCl TLC->Quench Extraction Separatory Funnel (DCM Extraction) Quench->Extraction Wash Wash with H₂O, NaHCO₃, Brine Extraction->Wash Dry Dry (MgSO₄) & Evaporate Wash->Dry Purification Recrystallization or Column Chromatography Dry->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.
Alternative Synthesis: Methylation of Resacetophenone

Another common method is the methylation of 2',4'-dihydroxyacetophenone (B118725) (resacetophenone) using a methylating agent like dimethyl sulfate in the presence of a base.

Procedure Outline:

  • Resacetophenone is dissolved in an appropriate solvent.

  • A base, such as aqueous sodium hydroxide, is added.

  • Dimethyl sulfate is added portion-wise while maintaining the reaction temperature.

  • After the reaction is complete, the mixture is worked up to isolate the product, which is then purified.

This method is particularly useful when starting from the readily available dihydroxy precursor.

Applications in Research and Development

This compound is not typically used for its direct biological effects but rather as a pivotal intermediate in the synthesis of more complex molecules with significant pharmacological activities.

Synthesis of Chalcones

A primary application of this compound is in the Claisen-Schmidt condensation reaction with various aromatic aldehydes to produce chalcones.[5] Chalcones are a class of flavonoids known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The 2',4'-dimethoxy substitution pattern on one of the aromatic rings of the resulting chalcone (B49325) is a common feature in the design of new therapeutic agents.

G Start This compound Reaction Claisen-Schmidt Condensation (Base or Acid Catalyst) Start->Reaction Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Chalcone 2',4'-Dimethoxy Chalcone Derivative Reaction->Chalcone BioActivity Pharmacological Activities: - Anti-inflammatory - Anticancer - Antioxidant Chalcone->BioActivity

Caption: Role of this compound in the synthesis of biologically active chalcones.
Pharmaceutical Intermediate

This compound serves as a precursor for various pharmaceutical agents. For instance, it is a building block in the synthesis of molecules that have been investigated as potential β-secretase inhibitors and anti-apoptotic agents, which are relevant in the research of neurodegenerative diseases like Alzheimer's. Its structure is also incorporated into the synthesis of antitrypanosomal agents.[5]

Fragrance and Agrochemical Industries

In addition to its role in drug development, this compound is utilized in the fragrance industry due to its pleasant aroma.[1][2] It is also a precursor in the synthesis of certain agrochemicals.[1][2]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published data on the direct biological activity of this compound itself. The vast majority of research focuses on the pharmacological properties of the more complex molecules synthesized from this intermediate. For example, chalcones derived from it have been shown to modulate various signaling pathways, including those involved in inflammation and cancer cell proliferation. However, it is the resulting chalcone structure, not the initial acetophenone, that is credited with these activities.

Therefore, for drug development professionals, the value of this compound lies in its utility as a scaffold to build molecules with desired biological targets, rather than possessing intrinsic activity itself. Researchers investigating the biological effects of compounds synthesized from this precursor should focus their studies on the final products.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place. As it is light-sensitive, it should be kept in a dark place.[6][7]

In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

Conclusion

This compound (CAS 829-20-9) is a commercially available and synthetically important aromatic ketone. Its value to the scientific community, particularly in drug discovery and development, is primarily as a versatile and accessible building block. The well-defined chemical properties and spectroscopic data, along with established synthetic protocols, make it a reliable starting material for the creation of novel compounds, most notably chalcones and other heterocyclic systems with a wide range of biological activities. While the compound itself is not known for significant direct pharmacological effects, its role as a key intermediate ensures its continued importance in the pipeline of medicinal chemistry and organic synthesis. Future research may explore any latent biological activities of this compound, but its current and primary utility remains in its capacity as a synthetic precursor.

References

An In-depth Technical Guide to the Physicochemical Properties of 2',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dimethoxyacetophenone, also known as Resacetophenone dimethyl ether, is an aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its unique chemical structure makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its applications, particularly in the realm of drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1][4]
Molecular Weight 180.20 g/mol [1]
CAS Number 829-20-9[1][4]
Appearance White to off-white crystalline powder[1][4][5]
Melting Point 37-42 °C[1][6][7]
Boiling Point 288 °C (lit.)[4][5]
Density ~1.1272 g/cm³ (rough estimate)[4]
Solubility Soluble in Dichloromethane, Ethyl Acetate, and Methanol.[4][5] Insoluble in water.[8]
Flash Point >111 °C (>230 °F)[4]
Storage Temperature 0-8 °C, Keep in a dark, dry, and sealed place.[1][4][5]
Sensitivity Light Sensitive[4][5]
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectrum: Spectral data for this compound is available, providing information on the proton environment within the molecule.[9]

  • ¹³C NMR Spectrum: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.[10]

  • Infrared (IR) Spectrum: The IR spectrum reveals the presence of key functional groups. The NIST/EPA Gas-Phase Infrared Database contains the gas-phase IR spectrum for this compound.[11]

  • Mass Spectrum (MS): The mass spectrum helps in determining the molecular weight and fragmentation pattern. The NIST Mass Spectrometry Data Center has compiled electron ionization mass spectral data.[12]

  • UV-Vis Spectrum: The UV-Vis spectrum provides information about the electronic transitions within the molecule.[13]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Method 1: Methylation of Resacetophenone

This method involves the methylation of 2',4'-dihydroxyacetophenone (B118725) (resacetophenone) using dimethyl sulfate (B86663).

Materials:

  • Resacetophenone (2',4'-dihydroxyacetophenone)

  • Dimethyl sulfate

  • 10% aqueous sodium hydroxide (B78521) solution

  • Reaction vessel

  • Stirring apparatus

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a suitable reaction vessel, dissolve resacetophenone in a 10% aqueous sodium hydroxide solution.

  • While stirring, carefully add dimethyl sulfate to the reaction mixture. The reaction is exothermic and should be controlled.

  • Continue stirring until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, this compound, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography to obtain a product with a purity of 61% or higher.[5][14]

Resacetophenone Resacetophenone Reaction Methylation Resacetophenone->Reaction DimethylSulfate Dimethyl Sulfate DimethylSulfate->Reaction NaOH 10% aq. NaOH NaOH->Reaction Base Product This compound Reaction->Product

Synthesis of this compound via Methylation.
Method 2: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene (B93181)

This method utilizes 1,3-dimethoxybenzene as the starting material in a Friedel-Crafts acylation reaction.[15]

Materials:

  • 1,3-Dimethoxybenzene

  • Acetonitrile

  • Lewis acid (e.g., AlCl₃, ZnCl₂)

  • Dry hydrogen chloride gas

  • Anhydrous reaction solvent (e.g., carbon disulfide, nitrobenzene)

  • Reaction flask equipped with a gas inlet and stirrer

  • Apparatus for filtration and hydrolysis

Procedure:

  • In a reaction flask, dissolve 1,3-dimethoxybenzene in an anhydrous reaction solvent.

  • Cool the mixture to -10 °C and add a Lewis acid while stirring.

  • Slowly drip in acetonitrile.

  • Pass dry hydrogen chloride gas through the reaction mixture.

  • Maintain the reaction at the specified temperature for 10-30 hours, monitoring for the consumption of 1,3-dimethoxybenzene.

  • Once the reaction is complete, stop stirring and filter the mixture to obtain a solid intermediate.

  • Hydrolyze the solid intermediate by adding it to water.

  • After hydrolysis is complete, cool the mixture and filter to isolate the this compound product.[15]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of biologically active compounds.[1] Its applications span several areas of research and development.

  • Pharmaceutical Synthesis: It is a precursor in the synthesis of various pharmaceutical intermediates.[1][2][3] For instance, it is used to prepare chalcones, which are known to exhibit a wide range of biological activities.[15] One notable application is in the synthesis of inhibitors for androgen receptor transposition, which has implications for prostate cancer therapy.[15]

  • Agrochemicals: The chemical structure of this compound is utilized in the development of new crop protection solutions.[1][2][3]

  • Flavor and Fragrance Industry: Due to its pleasant aroma, it is a key ingredient in the formulation of perfumes and flavorings.[1][2][3]

  • Organic Synthesis: It serves as a fundamental building block for creating more complex molecules with potential applications in medicinal chemistry.[1]

DMA This compound Pharma Pharmaceuticals DMA->Pharma Agro Agrochemicals DMA->Agro Fragrance Flavors & Fragrances DMA->Fragrance MedChem Medicinal Chemistry DMA->MedChem Intermediate Chalcones Chalcone Synthesis Pharma->Chalcones AR_Inhibitors Androgen Receptor Inhibitors Chalcones->AR_Inhibitors

Applications of this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

  • General Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed.[16]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a face shield. A dust mask (type N95 or equivalent) is also recommended.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]

    • Skin: Wash off with soap and plenty of water.[16]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17] It is incompatible with strong oxidizing agents.[17]

This technical guide provides a solid foundation for researchers and professionals working with this compound. For more detailed information, consulting the cited references is recommended.

References

2',4'-Dimethoxyacetophenone spectral data analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 2',4'-Dimethoxyacetophenone (CAS No: 829-20-9), a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in medicinal chemistry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Molecular Structure and Properties

This compound is an aromatic ketone with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1] Its structure features a benzene (B151609) ring substituted with an acetyl group at position 1', a methoxy (B1213986) group at position 2', and another methoxy group at position 4'.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The aromatic protons are observed in the downfield region, while the methoxy and acetyl protons appear in the upfield region.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.75Doublet1HH-6'
~6.50Doublet of Doublets1HH-5'
~6.45Doublet1HH-3'
~3.88Singlet3HOCH₃ (at C-4')
~3.85Singlet3HOCH₃ (at C-2')
~2.55Singlet3HCOCH₃
¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon is significantly deshielded and appears at the lowest field.

Chemical Shift (δ) ppmAssignment
~198.0C=O
~163.0C-4'
~159.0C-2'
~132.0C-6'
~120.0C-1'
~105.0C-5'
~98.0C-3'
~55.8OCH₃ (at C-4')
~55.5OCH₃ (at C-2')
~31.5COCH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~2950-3000MediumC-H (aromatic)Stretching
~2850-2950MediumC-H (aliphatic)Stretching
~1670StrongC=O (ketone)Stretching
~1600, ~1500Medium-StrongC=C (aromatic)Stretching
~1250-1300StrongC-O (aryl ether)Asymmetric Stretching
~1020-1075StrongC-O (aryl ether)Symmetric Stretching

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure confirmation. The mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

m/zRelative IntensityProposed Fragment Ion
180High[M]⁺ (Molecular Ion)
165High[M - CH₃]⁺
137Medium[M - COCH₃]⁺
109Low[C₇H₅O₂]⁺
77Low[C₆H₅]⁺
Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of the molecular ion of this compound is initiated by the loss of a methyl radical from one of the methoxy groups or the acetyl group, leading to the formation of stable acylium ions.

G M [C₁₀H₁₂O₃]⁺˙ m/z = 180 F1 [C₉H₉O₃]⁺ m/z = 165 M->F1 - •CH₃ F2 [C₈H₉O₂]⁺ m/z = 137 F1->F2 - CO

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

FT-IR Spectroscopy

A small amount of the solid sample is placed on a diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or a gas chromatograph. The electron energy is set to 70 eV, and the ion source temperature is maintained at approximately 200°C.

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS EI-MS Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectral analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 2',4'-Dimethoxyacetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2',4'-Dimethoxyacetophenone, a key intermediate in the synthesis of flavonoids and a component in the fragrance industry. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide synthesizes known qualitative information and provides a framework for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
CAS Number 829-20-9[1][2][3]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 37-40 °C[1][3]
Boiling Point 288 °C[1][3]
Structure
alt text

Qualitative and Expected Quantitative Solubility

This compound is generally described as soluble in several common organic solvents and sparingly soluble in water. The presence of two methoxy (B1213986) groups and a ketone functional group on the benzene (B151609) ring imparts a degree of polarity, while the aromatic ring itself is nonpolar. This structure allows for favorable interactions with a range of organic solvents.

Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in polar aprotic and moderately polar protic solvents.

Table of Qualitative and Hypothetical Quantitative Solubility Data

The following table summarizes the qualitative solubility information gathered from various sources and presents a set of hypothetical quantitative solubility values for illustrative purposes. These hypothetical values are estimated based on the expected solubility trends for a compound with this structure and should be confirmed by experimental measurement.

SolventPolarity IndexQualitative SolubilityHypothetical Solubility at 25°C ( g/100 mL)
Dichloromethane3.1Soluble[1]> 50
Ethyl Acetate4.4Soluble[1]30 - 40
Methanol5.1Soluble[1]20 - 30
Ethanol4.3Soluble15 - 25
Diethyl Ether2.8Soluble10 - 20
Water10.2Sparingly Soluble< 0.1

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

3.1. Materials and Equipment

  • This compound (purity > 99%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled orbital shaker or water bath

  • Thermostatically controlled oven

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Spatula and weighing paper

3.2. Experimental Workflow Diagram

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep_solid Weigh excess this compound prep_solvent Add known volume of solvent to vial prep_solid->prep_solvent Add solid to solvent equilibration Seal vials and place in temperature-controlled shaker (e.g., 24-48 hours) prep_solvent->equilibration settle Allow excess solid to settle equilibration->settle filter Withdraw supernatant and filter through 0.45 µm syringe filter settle->filter add_sample Transfer a known volume of the filtrate to the vial filter->add_sample weigh_empty Weigh pre-dried empty vial weigh_empty->add_sample evaporate Evaporate solvent in an oven add_sample->evaporate weigh_final Weigh the vial with the dried residue evaporate->weigh_final calculation Calculate solubility (g/100 mL or mol/L) weigh_final->calculation

Caption: A logical workflow for the experimental determination of solubility.

3.3. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately attach a 0.45 µm syringe filter to the syringe and filter the solution to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Take a clean, dry weighing vial and weigh it accurately on an analytical balance. Record this mass as m₁.

    • Transfer a precise volume (e.g., 5.0 mL) of the filtered saturated solution into the pre-weighed vial.

    • Place the vial in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute (e.g., 60-80 °C).

    • Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it again. Record this mass as m₂.

  • Calculation of Solubility:

    • The mass of the dissolved this compound (m_solute) is the difference between the final and initial masses of the vial: m_solute = m₂ - m₁

    • The solubility in g/100 mL can be calculated as follows: Solubility ( g/100 mL) = (m_solute / Volume of sample taken) * 100

    • The experiment should be performed in triplicate for each solvent and temperature to ensure the reproducibility of the results.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

  • Solvent Polarity: As a molecule with both polar and nonpolar regions, its solubility will be highest in solvents with intermediate polarity that can effectively solvate both parts of the molecule.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with increasing temperature. This relationship should be determined experimentally for each solvent.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for obtaining accurate data.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative data remains to be extensively published, the provided qualitative information, hypothetical data, and detailed experimental protocol offer a solid foundation for researchers, scientists, and drug development professionals. The experimental determination of the precise solubility of this compound in various organic solvents at different temperatures is a critical step for its effective utilization in synthesis and formulation.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 2',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of 2',4'-Dimethoxyacetophenone, an important intermediate in the pharmaceutical and fragrance industries. This document outlines a common and efficient synthetic route, detailed experimental protocols, and a comprehensive summary of the compound's physicochemical and spectroscopic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (CAS No. 829-20-9) is a substituted acetophenone (B1666503) that serves as a key building block in the synthesis of various biologically active molecules and specialty chemicals.[1][2] Its structural motif is found in a range of compounds, including flavonoids and other pharmacologically relevant agents.[3] A thorough understanding of its synthesis and characterization is therefore crucial for its effective utilization in research and development. This guide details a robust synthetic method, provides comprehensive characterization data, and presents the information in a clear and accessible format.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₂O₃[1][2][4]
Molecular Weight180.20 g/mol [1][2][5]
AppearanceWhite to off-white crystalline powder[1][4][6][7]
Melting Point37-42 °C[1][2][4][8]
Boiling Point288 °C (lit.)[6]
Purity≥97% (GC)
CAS Number829-20-9[1][2][4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181).[9] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. A detailed experimental protocol based on a patented method is provided below.[3][10]

Synthesis Pathway

The synthesis proceeds via the electrophilic acylation of 1,3-dimethoxybenzene as depicted in the following diagram.

Synthesis_Pathway 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Intermediate_Complex Intermediate Complex 1,3-Dimethoxybenzene->Intermediate_Complex + Acetyl_Chloride Acetyl Chloride / Acetonitrile (B52724) Acetyl_Chloride->Intermediate_Complex + Lewis_Acid Lewis Acid (e.g., AlCl3) Dry HCl gas Lewis_Acid->Intermediate_Complex Product This compound Intermediate_Complex->Product Hydrolysis Hydrolysis (H2O) Hydrolysis->Product

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a patented procedure for the preparation of this compound.[3][10]

Materials:

  • 1,3-dimethoxybenzene

  • Toluene (reaction solvent)

  • Aluminum chloride (Lewis acid)

  • Acetonitrile

  • Dry hydrogen chloride gas

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Gas inlet tube

  • Thermometer

  • Cooling bath (ice-salt or cryocooler)

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 1,3-dimethoxybenzene and toluene.

  • Cool the reaction mixture to -10 °C using a cooling bath.

  • While stirring, add aluminum chloride to the cooled solution.

  • Slowly add acetonitrile dropwise from the dropping funnel, maintaining the temperature at -10 °C.

  • Bubble dry hydrogen chloride gas through the reaction mixture.

  • Allow the reaction to proceed at a temperature between -10 °C and 20 °C for 10-30 hours, monitoring the consumption of 1,3-dimethoxybenzene.

  • Once the reaction is complete, stop stirring and filter the mixture to collect the solid precipitate.

  • Add the collected solid to water and heat to reflux for 1 hour to hydrolyze the intermediate.

  • Cool the mixture and filter to isolate the crude this compound.

  • Dry the product. A yield of approximately 92-93% with a purity of >99% can be expected.[10]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data

A summary of the characteristic spectroscopic data for this compound is presented in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR δ (ppm): 7.58 (d, 1H), 6.89 (d, 1H), 3.94 (s, 3H), 3.93 (s, 3H), 2.56 (s, 3H)[11]
¹³C NMR δ (ppm): 196 (C=O), 163, 131, 130, 114 (Aromatic C), 55 (OCH₃), 26 (CH₃)
IR (KBr) ν (cm⁻¹): 1680 (C=O stretching), 1605, 1575 (aromatic C=C stretching)[12]
Mass Spec (EI) m/z (%): 180 (M⁺, 54), 165 (100), 137 (10), 122 (7), 94 (5), 77 (12)[11][13]
Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized product.

Characterization_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_characterization Characterization Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product MP Melting Point Pure_Product->MP TLC_GC TLC/GC Analysis Pure_Product->TLC_GC NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: Workflow for the Purification and Characterization of this compound.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] It is a precursor for the synthesis of chalcones, which are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[3] Furthermore, this compound is utilized in the fragrance and flavor industry due to its pleasant aromatic profile.[1][2] Its role as a versatile building block in organic synthesis allows for the creation of more complex molecules with potential applications in medicinal chemistry.[1][2]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols and tabulated data offer a practical resource for chemists in both academic and industrial settings. The presented information facilitates a deeper understanding of the chemistry of this important compound and its applications in various fields of research and development.

References

The Biological Versatility of 2',4'-Dimethoxyacetophenone and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dimethoxyacetophenone, a substituted acetophenone (B1666503), and its derivatives have emerged as a significant class of compounds in medicinal chemistry and drug discovery. These molecules, particularly in the form of chalcones, exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the biological activities of this compound and its key derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows to support further research and development in this promising area.

Quantitative Biological Activity Data

The biological efficacy of this compound derivatives has been quantified across various assays. The following tables summarize the reported inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for different biological activities. While extensive data exists for its derivatives, specific quantitative biological activity data for the parent compound, this compound, is limited in the reviewed literature.

Table 1: Antimicrobial and Antifungal Activity

Compound/DerivativeMicroorganismAssay MethodMIC/IC50Reference
Chalcone (B49325) Derivative of 2-hydroxy-3,4,6-trimethoxyacetophenoneStaphylococcus aureusBroth MicrodilutionMIC: 645 µg/mL[1]
Chalcone Derivative of 2-hydroxy-3,4,6-trimethoxyacetophenoneEscherichia coliBroth MicrodilutionMIC: 812 µg/mL[1]
2',4'-DimethoxychalconeStaphylococcus aureusNot SpecifiedBacteriostatic Activity[2]
2',4'-DimethoxychalconeProteus vulgarisNot SpecifiedBacteriostatic Activity[2]
2',4'-DimethoxychalconeMethicillin-resistant Staphylococcus aureus (MRSA)Not SpecifiedBacteriostatic Activity[2]
2',4'-DimethoxychalconeCandida albicansNot SpecifiedBacteriostatic Activity[2]

Table 2: Anti-inflammatory Activity

Compound/DerivativeTarget/AssayIC50Reference
2',4'-DihydroxyacetophenoneCOX-2 Transcription (DLD-1 cells)500 µM[3]
Chalcones from 2,4,6-trimethoxyacetophenoneNitric Oxide (NO) Production (RAW 264.7 cells)1.34 - 27.60 µM[4]
2'-Hydroxy-5'-methoxyacetophenoneNitric Oxide (NO) Production (LPS-induced BV-2 and RAW264.7 cells)Not specified, but demonstrates inhibition[5]

Table 3: Anticancer (Cytotoxic) Activity

Compound/DerivativeCell LineIC50Reference
2'-Hydroxy-4',5'-dimethoxyacetophenoneHuman Acute Leukemia Cells (32D-FLT3-ITD, HL-60/vcr, MOLT-3, TALL-104)Not specified, but shows strong activity[6]
4'-O-caproylated-DMCSH-SY5Y (neuroblastoma)5.20 µM[4]
4'-O-methylated-DMCSH-SY5Y (neuroblastoma)7.52 µM[4]
4'-O-benzylated-DMCA-549 (lung carcinoma)9.99 µM[4]
4'-O-benzylated-DMCFaDu (pharyngeal carcinoma)13.98 µM[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used to assess the biological activities of this compound and its derivatives.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

A common method for synthesizing chalcone derivatives of this compound is the Claisen-Schmidt condensation.

Procedure:

  • Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to the mixture while stirring at room temperature.

  • Continue stirring for a specified period (e.g., 2-24 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone derivative.

  • Filter the precipitate, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to purify the final product.

Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

This method is used for preliminary screening of antimicrobial activity.

Procedure:

  • Prepare a standardized inoculum of the test microorganism and uniformly spread it onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Impregnate sterile filter paper discs with a known concentration of the test compound.

  • Place the impregnated discs onto the surface of the inoculated agar plate.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

In Vitro Anti-inflammatory Assays

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.

Procedure:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for a certain period.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated, untreated control.

This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.

Procedure:

  • A commercial COX inhibitor screening assay kit is typically used.

  • The assay measures the peroxidase activity of COX, which is detected colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • The reaction is initiated by adding arachidonic acid.

  • The inhibition of COX activity is determined by comparing the rate of TMPD oxidation in the presence and absence of the test compound.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

Several studies suggest that the anti-inflammatory effects of acetophenone derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.

NF_kappaB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Induces Compound This compound Derivatives Compound->IKK Inhibits Compound->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Anticancer Mechanism: Induction of Apoptosis and Tubulin Polymerization Inhibition

The anticancer activity of chalcone derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with microtubule dynamics by inhibiting tubulin polymerization.[8]

Anticancer_Mechanism Chalcone Chalcone Derivative Tubulin Tubulin Dimers Chalcone->Tubulin Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules Microtubules Microtubules->Mitotic_Spindle Essential for Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase Activation) Cell_Cycle_Arrest->Apoptosis_Pathway Induces Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death Leads to

Caption: Anticancer mechanism of chalcone derivatives via tubulin inhibition and apoptosis induction.

General Experimental Workflow for Biological Activity Screening

The initial screening and evaluation of the biological activity of newly synthesized this compound derivatives typically follow a standardized workflow.

Experimental_Workflow Synthesis Synthesis of Derivatives (e.g., Claisen-Schmidt) Purification Purification & Characterization (Crystallization, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Disc Diffusion, MTT Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive (Redesign) Secondary_Assays Secondary Assays (MIC Determination, IC50) Hit_Identification->Secondary_Assays Active Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, PCR) Secondary_Assays->Mechanism_Studies Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Studies->Lead_Optimization Lead_Optimization->Synthesis Design New Derivatives In_Vivo_Testing In Vivo Animal Studies Lead_Optimization->In_Vivo_Testing Optimized Lead

Caption: A generalized experimental workflow for the discovery and development of bioactive compounds.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives, particularly chalcones, is significantly influenced by the nature and position of substituents on the aromatic rings.

  • Antimicrobial Activity: The presence of electron-withdrawing groups on the B-ring of chalcones appears to enhance antibacterial activity.[4] Hydrophobic moieties can also play a crucial role in the antimicrobial effect.

  • Anti-inflammatory Activity: For chalcones, electron-donating groups such as methoxy (B1213986) and hydroxyl groups on the aromatic rings are often associated with potent anti-inflammatory activity.[9] The presence of a hydroxyl group at the 2'-position of the A-ring in chalcones is a common feature in many anti-inflammatory derivatives.

  • Anticancer Activity: The substitution pattern on both aromatic rings of the chalcone scaffold is critical for cytotoxic activity. Methoxy groups are frequently found in potent anticancer chalcones.[8] The introduction of heterocyclic rings in place of one of the phenyl rings can also enhance anticancer efficacy.

Conclusion

This compound and its derivatives, especially chalcones, represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and insights into their mechanisms of action to aid researchers in this field. Future studies should focus on a more comprehensive evaluation of the parent compound, this compound, and the continued exploration of structure-activity relationships to design and synthesize novel derivatives with enhanced potency and selectivity for various therapeutic targets.

References

The Versatile Virtuoso: 2',4'-Dimethoxyacetophenone as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dimethoxyacetophenone, a readily available aromatic ketone, has emerged as a pivotal building block in the landscape of organic synthesis. Its strategic placement of methoxy (B1213986) groups on the aromatic ring significantly influences its reactivity, making it a valuable precursor for a diverse array of heterocyclic compounds and other complex molecules. This technical guide delves into the core applications of this compound, providing a comprehensive overview of its role in the synthesis of high-value compounds, detailed experimental protocols for key transformations, and a quantitative analysis of reported synthetic yields. The information presented herein is intended to serve as a practical resource for researchers engaged in synthetic chemistry and drug discovery.

Core Properties and Synthesis of the Building Block

This compound is a white to off-white crystalline solid with a molecular formula of C₁₀H₁₂O₃.[1][2] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number829-20-9[2]
Molecular Weight180.20 g/mol [2]
Melting Point37-40 °C[2]
Boiling Point288 °C[2]
AppearanceWhite to off-white crystalline powder[1]

A common and efficient method for the industrial-scale synthesis of this compound involves the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181).

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-Dimethoxybenzene

  • Toluene

  • Aluminum chloride (Lewis acid)

  • Acetonitrile (B52724)

  • Dry Hydrogen Chloride gas

  • Water

Procedure:

  • In a suitable reaction vessel, add 1,3-dimethoxybenzene and toluene.

  • Cool the mixture to -10 °C and, under stirring, add aluminum chloride.

  • Slowly add acetonitrile dropwise to the reaction mixture.

  • Bubble dry hydrogen chloride gas through the solution while maintaining the temperature between -5 to 5 °C.

  • Continue the reaction for 10-30 hours, monitoring the consumption of 1,3-dimethoxybenzene.

  • Upon completion, stop stirring and filter the solid intermediate.

  • Add the solid to water and reflux for 1 hour to induce hydrolysis.

  • Cool the mixture and filter to obtain the crude this compound.

  • Dry the product to yield a white to off-white solid.

Table 2: Representative Yields for the Synthesis of this compound

Molar Ratio (1,3-dimethoxybenzene:AlCl₃:Acetonitrile)Reaction Time (h)Temperature (°C)Yield (%)Purity (%)
1 : 1.33 : 220-5 to 592.099.0
1 : 2 : 330-10 to 093.499.5
1 : 2.2 : 2.7105 to 1592.398.7

Application in Chalcone (B49325) Synthesis: The Claisen-Schmidt Condensation

A primary and highly valuable application of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) via the Claisen-Schmidt condensation.[3] These compounds are not only important intermediates for the synthesis of flavonoids and other heterocycles but also exhibit a wide range of biological activities themselves.

Claisen_Schmidt_Condensation cluster_conditions Reaction Conditions cluster_product Product DMA This compound Chalcone 2',4'-Dimethoxychalcone DMA->Chalcone Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Base Base (NaOH or KOH) Ethanol (B145695)

Caption: General workflow for the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Materials:

Procedure:

  • Dissolve this compound (5 mmol) and 4-methoxybenzaldehyde (5 mmol) in ethanol (25 mL) in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add a 20% aqueous solution of NaOH (5 mL) dropwise with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the crude product.

  • Filter the solid product by suction, wash with water until neutral, and dry.

  • Recrystallize the crude product from dilute ethanol to obtain the pure crystalline chalcone.

Table 3: Yields of Representative 2',4'-Dimethoxychalcone Derivatives

AldehydeCatalystMethodReaction TimeYield (%)
4-MethoxybenzaldehydeNaOHConventional24-72 h85
BenzaldehydeNaOHConventional24-72 h-
4-ChlorobenzaldehydeNaOHConventional24-72 h-
Thiophene-2-carbaldehydeNaOHConventional-Good

Note: Specific yield data for all derivatives was not available in the searched literature.

From Chalcones to Flavones: Oxidative Cyclization

2',4'-Dimethoxychalcones are excellent precursors for the synthesis of flavones, a class of naturally occurring compounds with significant biological activities. The most common method for this transformation is the oxidative cyclization of the corresponding 2'-hydroxychalcone (B22705), which can be obtained by selective demethylation of the 2'-methoxy group. However, direct methods for the cyclization of dimethoxychalcones are also being explored. A widely used method for the cyclization of 2'-hydroxychalcones involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO).

Oxidative_Cyclization cluster_reactant Reactant cluster_conditions Reaction Conditions cluster_product Product Chalcone 2'-Hydroxy-4'-methoxychalcone Flavone 7-Methoxyflavone Chalcone->Flavone Oxidative Cyclization Reagents I₂ (cat.) DMSO

Caption: Iodine-mediated oxidative cyclization of a chalcone to a flavone.

Experimental Protocol: Iodine-Mediated Synthesis of Flavones from 2'-Hydroxychalcones

Materials:

Procedure:

  • Dissolve the 2'-hydroxychalcone (e.g., 23 mmol) in DMSO (25 mL).[4]

  • Add a catalytic amount of iodine (e.g., 200 mg).[4]

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[4]

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.[4]

  • Filter the resulting precipitate and wash it with a 20% sodium thiosulfate or sodium sulfite solution to remove excess iodine.[4]

  • Wash the precipitate with cold water and dry.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol.[4]

Table 4: Comparison of Conventional vs. Microwave-Assisted Oxidative Cyclization

Chalcone DerivativeMethodReaction TimeYield (%)
1-(2'-hydroxyphenyl)-3-phenyl-2-propen-1-oneConventional3 hours65[4]
1-(2'-hydroxyphenyl)-3-phenyl-2-propen-1-oneMicrowave7 min85[4]
1-(2'-hydroxyphenyl)-3-(4-chlorophenyl)-2-propen-1-oneConventional3 hours60[4]
1-(2'-hydroxyphenyl)-3-(4-chlorophenyl)-2-propen-1-oneMicrowave6 min82[4]
1-(2'-hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-oneConventional3 hours68[4]
1-(2'-hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-oneMicrowave7.5 min88[4]

Synthesis of Other Bioactive Heterocycles

The versatile α,β-unsaturated ketone moiety of chalcones derived from this compound makes them ideal precursors for the synthesis of various other nitrogen-containing heterocyclic compounds, such as pyrimidines and pyrazolines, which are known to possess a wide range of pharmacological activities.[5][6]

Synthesis of Pyrimidine (B1678525) Derivatives

Chalcones can be cyclized with urea, thiourea, or guanidine (B92328) hydrochloride to yield pyrimidine derivatives.[5]

Pyrimidine_Synthesis cluster_conditions Reaction Conditions cluster_product Product Chalcone 2',4'-Dimethoxychalcone Pyrimidine Substituted Pyrimidine Chalcone->Pyrimidine Cyclization Reagent Urea / Thiourea / Guanidine HCl Reagent->Pyrimidine Base KOH / Ethanol

Caption: General scheme for the synthesis of pyrimidines from chalcones.

Materials:

  • 3-(4-substituted-phenyl)-1-(pyridin-4-yl)prop-2-en-1-one (Chalcone)

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve the chalcone derivative (0.01 mol) in ethanol (25 mL).

  • Add guanidine hydrochloride (0.01 mol) and a solution of KOH (5 mL).

  • Reflux the reaction mixture for 10 hours.[5]

  • Cool the mixture and pour it into crushed ice.

  • Filter the resulting solid, wash with water, dry, and recrystallize from ethanol.[5]

Synthesis of Pyrazoline Derivatives

The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines provides a straightforward route to pyrazoline derivatives.[6]

Materials:

  • Chalcone derivative

  • Hydrazine hydrate

  • Methanol (B129727)

  • Baker's yeast (as a catalyst for a green synthesis approach)

Procedure:

  • To a mixture of the chalcone (5 mmol) and hydrazine hydrate (10 mmol) in methanol (15 mL), add baker's yeast (2 g).[7]

  • Stir the reaction mixture continuously at room temperature.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Table 5: Yields of Pyrazoline Synthesis using Baker's Yeast as a Catalyst

Chalcone SubstituentsReaction Time (h)Yield (%)
Unsubstituted3289
4-chloro32-
4-nitro32-
4-N,N-dimethylamine32-
4-methoxy32-

Note: Specific yield data for all derivatives was not available in the searched literature. The table reflects the general efficiency of the baker's yeast-catalyzed method.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is prominently demonstrated in the straightforward and efficient synthesis of chalcones through the Claisen-Schmidt condensation. These chalcones, in turn, serve as crucial intermediates for the construction of a wide variety of biologically active heterocyclic compounds, including flavones, pyrimidines, and pyrazolines. The synthetic routes outlined in this guide, supported by detailed experimental protocols and quantitative data, underscore the strategic importance of this compound in the development of new chemical entities for pharmaceutical and agrochemical applications. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new molecules with significant therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

2',4'-Dimethoxyacetophenone is a pivotal intermediate in the synthesis of various pharmaceuticals, particularly flavonoid-based medicines and other biologically active compounds.[1][2] Its molecular structure, featuring an activated aromatic ring and a reactive ketone group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the core mechanisms for synthesizing this compound, focusing on the prevalent methods of electrophilic aromatic substitution and methylation. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are presented to serve as a technical resource for laboratory-scale and industrial production.

Core Synthesis Mechanisms

The synthesis of this compound is primarily achieved through two major pathways: the acylation of 1,3-dimethoxybenzene (B93181) and the methylation of a dihydroxyacetophenone precursor.

Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

The most common approach is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (resorcinol dimethyl ether). This reaction involves the introduction of an acetyl group (-COCH₃) onto the aromatic ring using an acylating agent in the presence of a catalyst. The methoxy (B1213986) groups (-OCH₃) are strongly activating and ortho-, para-directing. Consequently, the incoming acetyl group is directed to the 4-position, which is para to one methoxy group and ortho to the other, resulting in the desired product with high regioselectivity.

The general mechanism involves three key steps:

  • Formation of the Electrophile: A strong Lewis acid or proton acid catalyst reacts with the acylating agent (e.g., acetyl chloride, acetic anhydride) to generate a highly reactive acylium ion (CH₃CO⁺).

  • Electrophilic Attack: The electron-rich π system of the 1,3-dimethoxybenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.

Figure 1: Mechanism of Friedel-Crafts Acylation.
Hoesch Reaction (Acylation with Acetonitrile)

A variation of the Friedel-Crafts reaction is the Hoesch reaction, which utilizes a nitrile (acetonitrile) as the acylating agent in the presence of a Lewis acid (e.g., AlCl₃ or ZnCl₂) and dry hydrogen chloride gas.[1] This method avoids the use of more hazardous acylating agents. The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the target ketone. This approach is particularly effective for highly activated aromatic compounds like 1,3-dimethoxybenzene and can be a safer, more cost-effective alternative for industrial production.[1][2]

G reagents 1,3-Dimethoxybenzene + Acetonitrile (CH₃CN) + Lewis Acid (AlCl₃) + Dry HCl Gas ketimine Formation of Solid Ketimine Hydrochloride Intermediate reagents->ketimine Reaction at -10°C to 20°C hydrolysis Hydrolysis (H₂O, Reflux) ketimine->hydrolysis Filtration of Solid product This compound hydrolysis->product Cooling & Filtration

Figure 2: Workflow for the Hoesch-type Synthesis.
Methylation of Resacetophenone

An alternative synthetic route involves the methylation of 2',4'-dihydroxyacetophenone (B118725) (resacetophenone). This reaction is a Williamson ether synthesis where the hydroxyl groups of resacetophenone are converted to methoxy groups. A methylating agent, most commonly dimethyl sulfate (B86663) ((CH₃)₂SO₄), is used in the presence of a base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃).[3][4] The base deprotonates the phenolic hydroxyl groups, forming more nucleophilic phenoxide ions, which then attack the methyl group of the dimethyl sulfate in an Sₙ2 reaction to form the ether linkages.

References

An In-depth Technical Guide to the Chemical Structure of 2',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of 2',4'-Dimethoxyacetophenone. This aromatic ketone is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. While direct biological activity data for this compound is not extensively documented, its derivatives have shown a range of pharmacological effects, highlighting its importance as a scaffold in drug discovery. This document consolidates key data and experimental protocols to support further research and development.

Chemical Properties and Structure

This compound, with the chemical formula C₁₀H₁₂O₃, is an organic aromatic ketone.[1] At room temperature, it presents as a white to off-white crystalline solid with a mild, sweet, or floral odor.[2] The molecule consists of an acetophenone (B1666503) core substituted with two methoxy (B1213986) groups at the 2' and 4' positions of the benzene (B151609) ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
CAS Number 829-20-9[1]
Melting Point 37-40 °C[1]
Boiling Point 288 °C[1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; sparingly soluble in water.[2]

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound:

  • Methylation of Resacetophenone: This method involves the reaction of resacetophenone (2',4'-dihydroxyacetophenone) with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base.[3]

  • Friedel-Crafts Acylation of 1,3-Dimethoxybenzene (B93181): This approach utilizes the reaction of 1,3-dimethoxybenzene with an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst.[4]

Experimental Protocol: Methylation of Resacetophenone

This protocol is based on the general principle of Williamson ether synthesis.

Materials:

  • Resacetophenone (2',4'-dihydroxyacetophenone)

  • Dimethyl sulfate

  • 10% aqueous sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • Dissolve resacetophenone in a 10% aqueous sodium hydroxide solution in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with distilled water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a crystalline solid.

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

This protocol describes a common method for the acylation of activated aromatic rings.

Materials:

  • 1,3-Dimethoxybenzene

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride in dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1,3-dimethoxybenzene and acetic anhydride in dry dichloromethane dropwise from the dropping funnel to the stirred suspension.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data of this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.82d1HH-6'
6.51dd1HH-5'
6.45d1HH-3'
3.88s3HOCH₃ (C4')
3.84s3HOCH₃ (C2')
2.56s3HCOCH₃

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (aromatic and aliphatic)
~1670StrongC=O stretch (ketone)
~1600, ~1500Medium-StrongC=C stretch (aromatic ring)
~1250, ~1030StrongC-O stretch (ether)

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z = 180, corresponding to its molecular weight.

Biological Activity and Applications

This compound is primarily utilized as a key intermediate in the synthesis of a variety of more complex molecules.[1] These resulting compounds, including chalcones and flavonoids, have been investigated for a range of biological activities. It is important to note that the biological activities described in this section are attributed to derivatives of this compound and not the compound itself, for which there is limited publicly available data.

Derivatives of this compound have been explored for their potential as:

  • Anticancer agents: Chalcones derived from this acetophenone have shown inhibitory effects on various cancer cell lines.

  • Anti-inflammatory compounds: The core structure is used to build molecules with anti-inflammatory properties.

  • Antimicrobial agents: Certain derivatives have demonstrated activity against bacterial and fungal strains.

Visualizations

Synthesis Workflow: Methylation of Resacetophenone

G cluster_0 Methylation of Resacetophenone Resacetophenone Resacetophenone Intermediate Deprotonation (NaOH) Resacetophenone->Intermediate NaOH Product This compound Intermediate->Product Dimethyl Sulfate

Caption: Workflow for the synthesis of this compound via methylation.

Synthesis Workflow: Friedel-Crafts Acylation

G cluster_1 Friedel-Crafts Acylation Dimethoxybenzene 1,3-Dimethoxybenzene Product This compound Dimethoxybenzene->Product AcyliumIon Acylium Ion Formation (Acetic Anhydride + AlCl₃) AcyliumIon->Product Electrophilic Aromatic Substitution

Caption: Workflow for the Friedel-Crafts acylation to synthesize the target compound.

Conclusion

This compound is a well-characterized aromatic ketone with significant applications as a synthetic intermediate. Its chemical and spectroscopic properties are well-defined, and established protocols for its synthesis are available. While direct evidence of its biological activity is scarce, its role as a precursor to pharmacologically active molecules underscores its importance in medicinal chemistry and drug development. This guide serves as a valuable resource for researchers working with this versatile compound.

References

The Medicinal Chemistry Potential of 2',4'-Dimethoxyacetophenone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dimethoxyacetophenone, a substituted acetophenone (B1666503), serves as a versatile scaffold in medicinal chemistry. While its direct biological activity is not extensively documented, its true potential lies in its role as a key intermediate for the synthesis of a diverse range of pharmacologically active molecules. This technical guide explores the significant applications of this compound in the development of novel therapeutics, focusing on the biological activities of its derivatives, their mechanisms of action, and the underlying structure-activity relationships. The primary derivatives discussed are chalcones and bis-Schiff bases, which have demonstrated promising activities as anticancer, anti-inflammatory, antitrypanosomal, and phosphodiesterase inhibitory agents.

Biological Activities and Therapeutic Potential

Derivatives of this compound have exhibited a broad spectrum of biological activities, highlighting their potential in various therapeutic areas. The primary focus has been on chalcones, which are synthesized via a Claisen-Schmidt condensation between this compound and various aldehydes.

Anticancer Activity

Chalcones derived from acetophenones, including those with a 2',4'-dimethoxy substitution pattern, have emerged as a promising class of anticancer agents. Their mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One notable derivative, 2',4'-dimethoxychalcone (B1233493) , has been identified as an inhibitor of Heat shock protein 90 (Hsp90)[1]. Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. This makes Hsp90 an attractive target for cancer therapy, and 2',4'-dimethoxychalcone serves as a potential lead compound for the development of novel Hsp90 inhibitors[1].

Furthermore, studies on structurally related chalcones provide valuable insights into the anticancer potential of the 2',4'-dimethoxy scaffold. For instance, various methoxy-substituted chalcones have demonstrated significant cytotoxicity against a range of cancer cell lines, with IC50 values in the micromolar range. These compounds have been shown to modulate key signaling pathways such as PI3K/Akt/mTOR and to induce apoptosis through both intrinsic and extrinsic pathways[2][3][4].

Antitrypanosomal and Antileishmanial Activity

Neglected tropical diseases such as trypanosomiasis and leishmaniasis represent a significant global health burden. Chalcones have been investigated as potential therapeutic agents against the parasites responsible for these diseases. A key derivative, 2',4'-dimethoxy-6'-hydroxychalcone , has demonstrated potent activity against Trypanosoma brucei brucei, the parasite causing African trypanosomiasis, with an EC50 value of 0.5 µg/mL[5][6]. This compound also exhibited activity against Trypanosoma congolense and Leishmania mexicana[5][6]. The mechanism of action is believed to involve the disruption of vital parasite-specific biochemical pathways.

Inhibition of Androgen Receptor Signaling

The androgen receptor (AR) is a key driver in the development and progression of prostate cancer. Methoxychalcones have been identified as novel inhibitors of AR translocation to the nucleus[7]. By locking the AR-Hsp90 complex in the cytoplasm, these compounds prevent the receptor from carrying out its transcriptional functions, even in the presence of androgens. This unique mechanism of action makes them attractive candidates for the treatment of castration-resistant prostate cancer[7]. While specific IC50 values for 2',4'-dimethoxychalcone derivatives in AR inhibition are not yet widely reported, the established activity of related methoxychalcones provides a strong rationale for their investigation in this area.

Induction of Glutathione (B108866) Biosynthesis

Glutathione (GSH) is a critical intracellular antioxidant, and its depletion is implicated in various diseases. Certain chalcones have been shown to be potent inducers of GSH biosynthesis[8][9]. This is a significant finding, as enhancing the cellular antioxidant capacity can be a valuable therapeutic strategy for conditions associated with oxidative stress. The mechanism involves the activation of the Nrf2-ARE pathway, a key regulator of antioxidant gene expression[9]. The 2',4'-dimethoxy substitution pattern could be a key structural feature for designing potent GSH inducers.

Phosphodiesterase Inhibition

While not direct derivatives of this compound, bis-Schiff bases synthesized from its precursor, 2',4'-dihydroxyacetophenone, have shown potent inhibitory activity against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3)[3]. PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. Their inhibition can have profound effects on various physiological processes, making them important drug targets for cardiovascular, respiratory, and neurological disorders. This highlights the potential of the underlying acetophenone scaffold in generating potent enzyme inhibitors.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various derivatives of acetophenones, providing a basis for comparing their potency.

Table 1: Anticancer Activity of Chalcone (B49325) Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2',4'-dihydroxy-3',6'-dimethoxychalconeVarious-[10]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeBEL-7402/5-FU-[2]
2,4-dihydroxy-3′-methoxy-4′-ethoxychalconeU26615.02[3]
2,4-dihydroxy-3′-methoxy-4′-ethoxychalconeMM.1S18.36[3]
2,4-dihydroxy-3′-methoxy-4′-ethoxychalconeRPMI822625.97[3]
2′-hydroxy-4′,6′-dimethoxychalconeCanine lymphoma/leukemia9.18–46.11[4]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)Hela3.204[11]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)MCF-73.849[11]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-4504.97[12]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-1099.43[12]

Table 2: Antitrypanosomal and Antileishmanial Activity

CompoundParasiteEC50 (µg/mL)Reference
2',4'-dimethoxy-6'-hydroxychalconeTrypanosoma brucei brucei0.5[5][6]
2',4'-dimethoxy-6'-hydroxychalconeTrypanosoma congolense2.5[5][6]
2',4'-dimethoxy-6'-hydroxychalconeLeishmania mexicana5.2[5][6]

Experimental Protocols

Synthesis of Chalcones via Claisen-Schmidt Condensation

A general and reliable method for synthesizing chalcones is the Claisen-Schmidt condensation.

Materials:

Procedure:

  • Dissolve this compound and the substituted aromatic aldehyde in ethanol or methanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous base solution to the stirred mixture.

  • Allow the reaction to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.

Hsp90 Inhibition Pathway

2',4'-dimethoxychalcone acts as an Hsp90 inhibitor, leading to the degradation of its client oncoproteins.

Hsp90_Inhibition Chalcone 2',4'-Dimethoxychalcone Hsp90 Hsp90 Chalcone->Hsp90 Inhibits Oncoproteins Client Oncoproteins (e.g., Akt, Raf-1, HER2) Hsp90->Oncoproteins Chaperones Ubiquitin Ubiquitin-Proteasome System Oncoproteins->Ubiquitin Ubiquitination Degradation Degradation Ubiquitin->Degradation Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis

Hsp90 Inhibition by 2',4'-Dimethoxychalcone.

Androgen Receptor Signaling Inhibition

Methoxychalcones can inhibit the nuclear translocation of the androgen receptor.

AR_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_Hsp90 AR-Hsp90 Complex Androgen->AR_Hsp90 AR_dimer AR Dimer AR_Hsp90->AR_dimer Translocation (inhibited) Chalcone Methoxychalcone Chalcone->AR_Hsp90 Locks complex ARE Androgen Response Element (DNA) AR_dimer->ARE Transcription Gene Transcription ARE->Transcription

Inhibition of Androgen Receptor Nuclear Translocation.

Glutathione Biosynthesis Induction

Chalcones can induce glutathione biosynthesis through the Nrf2-ARE pathway.

GSH_Induction Chalcone Chalcone Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Chalcone->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds GCL Glutamate-Cysteine Ligase (GCL) ARE->GCL Upregulates transcription GSH Glutathione (GSH) Biosynthesis GCL->GSH

Induction of Glutathione Biosynthesis via the Nrf2-ARE Pathway.

Conclusion

This compound is a valuable starting material in medicinal chemistry, providing access to a wide array of biologically active compounds. The chalcone and bis-Schiff base derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The structure-activity relationship studies, although still evolving, suggest that the methoxy (B1213986) substitution pattern on the acetophenone ring plays a crucial role in the observed biological activities. Further exploration and optimization of derivatives from this scaffold hold considerable promise for the development of novel and effective therapeutic agents. This guide serves as a foundational resource for researchers aiming to harness the medicinal chemistry potential of this compound.

References

The Discovery and Ascendancy of Substituted Acetophenones: From Industrial Precursor to Pharmacological Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide charts the historical and scientific journey of acetophenone (B1666503) and its substituted derivatives. Initially identified in the 19th century, acetophenone's utility was significantly amplified by the development of the Friedel-Crafts acylation, a foundational reaction in organic chemistry. This guide details the evolution of its synthesis, from early laboratory methods to large-scale industrial processes. It provides in-depth experimental protocols for key reactions, such as the Friedel-Crafts acylation and the Claisen-Schmidt condensation, which underscore the role of substituted acetophenones as versatile precursors in the synthesis of complex molecules like chalcones. Furthermore, this paper presents quantitative data on the biological activities of various substituted acetophenones, highlighting their emergence as a crucial scaffold in modern drug discovery and agrochemical development. The content is structured to provide researchers and professionals with a comprehensive understanding of the discovery, synthesis, and application of this vital class of aromatic ketones.

Early Discovery and Historical Context

The story of acetophenone (acetylbenzene), the simplest aromatic ketone, begins in the mid-19th century. The first documented synthesis was achieved in 1857 by the French chemist Charles Friedel, who produced the compound by distilling a mixture of calcium benzoate (B1203000) and calcium acetate.[1][2] Initially, acetophenone was noted for its pleasant, sweet, pungent odor, leading to its use as a fragrance ingredient in soaps, detergents, and perfumes, often mimicking the scent of orange blossom or jasmine.[1][2]

A pivotal moment in the history of acetophenone and all aromatic chemistry occurred in 1877. Charles Friedel, along with his American collaborator James Crafts, discovered a new general method for attaching substituents to an aromatic ring: the Friedel-Crafts reaction.[3][4][5] This set of reactions, categorized into alkylation and acylation, proceeds via electrophilic aromatic substitution and has become a cornerstone of synthetic organic chemistry.[3][6] The Friedel-Crafts acylation, specifically, provided a direct and efficient pathway to synthesize acetophenone and its derivatives from benzene (B151609) and an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), using a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][7]

Despite this discovery, the first industrial-scale synthesis of acetophenone using the Friedel-Crafts reaction was not realized until 1925.[1] In the late 19th and early 20th centuries, acetophenone found a niche application in medicine under the brand name "Hypnone," where it was used as a hypnotic and anticonvulsant agent.[1][8]

Key Synthetic Methodologies

The synthesis of acetophenones is dominated by the Friedel-Crafts acylation, though other industrial methods are also employed. Substituted acetophenones, in turn, serve as critical starting materials for synthesizing a wide array of other compounds.

The Friedel-Crafts Acylation: The Primary Synthetic Route

The Friedel-Crafts acylation remains the most versatile and widely taught method for preparing acetophenones. The reaction involves the introduction of an acyl group onto an aromatic ring. A key advantage of acylation over alkylation is that the product ketone is less reactive than the starting material, which prevents further reactions on the ring.[1]

The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction between the acyl chloride (or anhydride) and the Lewis acid catalyst. This acylium ion is then attacked by the nucleophilic aromatic ring, followed by deprotonation to restore aromaticity.

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride (CH₃COCl) Complex1 Lewis Acid-Base Complex AcCl->Complex1 + AlCl₃ AlCl3_1 AlCl₃ Acylium Acylium Ion [CH₃C=O]⁺ Complex1->Acylium AlCl4 [AlCl₄]⁻ Complex1->AlCl4 Benzene Benzene AlCl4_2 [AlCl₄]⁻ SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + Acylium Ion ProductComplex Ketone-AlCl₃ Complex SigmaComplex->ProductComplex + [AlCl₄]⁻ AlCl3_2 AlCl₃ AlCl4_2->AlCl3_2 HCl HCl AlCl4_2->HCl Acetophenone Acetophenone ProductComplex->Acetophenone Work-up (H₂O)

Caption: Mechanism of the Friedel-Crafts Acylation Reaction.

This protocol details the synthesis of acetophenone from benzene and acetic anhydride with an aluminum chloride catalyst.

  • Reagents & Materials:

    • Anhydrous Benzene (C₆H₆)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Acetic Anhydride ((CH₃CO)₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • 5% Sodium Hydroxide (B78521) (NaOH) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

    • Crushed Ice

    • 250 mL Three-neck round-bottom flask, reflux condenser, constant pressure dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

    • Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Benzene is a known carcinogen, and aluminum chloride reacts violently with water. Appropriate personal protective equipment (PPE) must be worn.

  • Procedure:

    • Reaction Setup: Assemble the three-neck flask with the reflux condenser and dropping funnel. Equip the condenser with a calcium chloride drying tube connected to a gas absorption trap (e.g., containing dilute NaOH) to neutralize the HCl gas evolved.

    • Initial Charging: To the flask, add anhydrous benzene (e.g., 40 mL, 0.45 mol) and anhydrous aluminum chloride (e.g., 20.0 g, 0.15 mol). Stir the mixture. The operation should be done quickly to minimize exposure to atmospheric moisture.

    • Addition of Acylating Agent: Slowly add acetic anhydride (e.g., 6.0 mL, 0.06 mol) dropwise from the dropping funnel into the stirred mixture. Control the addition rate to prevent the reaction from becoming too vigorous. An exothermic reaction will occur.

    • Reaction Completion: After the addition is complete, heat the mixture under reflux in a water bath (around 60°C) for approximately 30-60 minutes, or until the evolution of HCl gas ceases.[1]

    • Work-up and Quenching: Cool the reaction mixture to room temperature. In the fume hood, carefully and slowly pour the mixture into a beaker containing crushed ice (e.g., 50 g) and concentrated HCl (e.g., 50 mL) while stirring constantly. This will decompose the aluminum chloride complex.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable solvent like benzene or dichloromethane (B109758) (e.g., 2 x 20 mL portions).

    • Washing: Combine the organic layers and wash successively with a 5% sodium hydroxide solution and then with water.

    • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like MgSO₄. Filter the solution into a distillation flask.

    • Purification: First, remove the benzene solvent by simple distillation. Then, purify the remaining liquid (crude acetophenone) by vacuum distillation, collecting the fraction boiling at approximately 202°C (at atmospheric pressure).

Industrial Production Methods

While Friedel-Crafts acylation is synthetically crucial, a significant portion of commercial acetophenone is produced as a byproduct of the Hock process (or cumene (B47948) process), the primary industrial route for synthesizing phenol (B47542) and acetone. In this process, the rearrangement of isopropylbenzene hydroperoxide can yield acetophenone and methanol, although this is a minor pathway compared to the main reaction yielding phenol and acetone.[8] Another method involves the catalytic oxidation of ethylbenzene.[9]

Substituted Acetophenones as Precursors: The Claisen-Schmidt Condensation

Substituted acetophenones are invaluable starting materials in organic synthesis.[10] A classic example is their use in the Claisen-Schmidt condensation , a base- or acid-catalyzed reaction between an aldehyde (with no α-hydrogens, like benzaldehyde) and a ketone (like a substituted acetophenone) to form a chalcone (B49325) (an α,β-unsaturated ketone). Chalcones are important intermediates in the biosynthesis of flavonoids and are themselves a class of compounds with significant biological activity.[11]

Experimental_Workflow start Start reactants 1. Mix Acetophenone, Benzaldehyde (B42025) & Ethanol (B145695) start->reactants catalyst 2. Add NaOH solution (Base Catalyst) reactants->catalyst stir 3. Stir at Room Temp. (~30 min) catalyst->stir precipitate 4. Cool in Ice Bath to Induce Precipitation stir->precipitate filtration 5. Isolate Crude Product via Vacuum Filtration precipitate->filtration wash 6. Wash Crystals with Cold Water/Ethanol filtration->wash recrystallize 7. Recrystallize from Hot Ethanol wash->recrystallize dry 8. Dry Pure Crystals recrystallize->dry analyze 9. Characterize Product (Melting Point, Spectroscopy) dry->analyze end End analyze->end

Caption: Experimental Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

This protocol describes the base-catalyzed condensation of acetophenone and benzaldehyde.

  • Reagents & Materials:

    • Acetophenone (0.01 mol)

    • Benzaldehyde (0.01 mol)

    • Ethanol (95% or rectified spirit, ~15-20 mL)

    • 10% w/v Sodium Hydroxide (NaOH) solution (~10 mL)

    • Erlenmeyer flask, magnetic stirrer, ice bath, Buchner funnel and vacuum filtration apparatus.

  • Procedure:

    • Dissolve Reactants: In an Erlenmeyer flask, dissolve acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (~10 mL).

    • Catalyst Addition: Place the flask on a magnetic stirrer in an ice bath to cool the mixture. While stirring vigorously, slowly add the 10% NaOH solution dropwise. A precipitate (the chalcone product) should begin to form.

    • Reaction: Continue stirring the mixture at room temperature for about 30 minutes.

    • Isolation: After the reaction period, cool the mixture in an ice bath again to maximize precipitation. Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals on the filter paper thoroughly with cold water to remove any remaining NaOH, followed by a small amount of cold ethanol to remove unreacted starting materials.

    • Purification: For higher purity, recrystallize the crude product from a minimum amount of hot ethanol.

    • Drying and Analysis: Allow the pure crystals to air dry completely. Determine the yield and characterize the product by measuring its melting point.

Biological and Pharmacological Significance

The true value of substituted acetophenones in modern science lies in their role as scaffolds for developing biologically active molecules. The simple acetophenone framework can be modified with various functional groups (halogens, hydroxyl, nitro, amino groups, etc.), leading to a diverse library of compounds with a wide spectrum of activities.[10]

Naturally occurring acetophenones and their synthetic derivatives have demonstrated significant potential as agrochemicals and pharmaceuticals.[12] They have been investigated for a range of biological effects, including:

  • Antifungal Activity: Hydroxy-substituted acetophenones have shown considerable activity against major plant pathogens like Fusarium, Botrytis, and Alternaria.[12]

  • Nematicidal Activity: Halogenated and nitro-substituted acetophenones are particularly potent against root-knot nematodes such as Meloidogyne incognita, a major agricultural pest.[4][13]

  • Pharmacological Activities: Various derivatives are being explored for anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[14][13][15][16] For example, azaflavanones synthesized from 2'-amino acetophenone have shown potent anti-inflammatory and anti-ulcer activity.[15]

Quantitative Data on Biological Activity

The following table summarizes the nematicidal activity of several substituted acetophenones against the root-knot nematode Meloidogyne incognita, demonstrating the impact of different substituents on biological efficacy.

CompoundSubstituent(s)EC₅₀ (mg/L) at 24hReference
2,4-Dichloroacetophenone2,4-dichloro2.5 ± 13.7[4]
4-Nitroacetophenone4-nitro12 ± 5[11][13]
4-Iodoacetophenone4-iodo15 ± 4[11][13]
4-Methoxyacetophenone4-methoxy43 ± 10[11][13]

EC₅₀ (Half-maximal effective concentration) is the concentration of a compound that causes a 50% reduction in a measured response (in this case, nematode mobility/viability).

The data clearly indicates that electron-withdrawing groups, such as nitro and halogen substituents, significantly enhance the nematicidal activity of the acetophenone scaffold.[4]

Conclusion and Future Outlook

The journey of substituted acetophenones from a simple fragrant compound first synthesized in 1857 to a cornerstone of modern medicinal and agricultural chemistry is a testament to the power of fundamental synthetic reactions. The discovery of the Friedel-Crafts acylation unlocked the potential of the aromatic ring, allowing for the rational design and synthesis of a vast array of derivatives.[5] Today, the acetophenone core is a privileged scaffold, continually leveraged by researchers to create novel compounds targeting a wide range of biological processes. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, substituted acetophenones will undoubtedly continue to be a source of new leads for the development of next-generation drugs and crop protection agents.

Logical_Relationship Discovery 1857: First Synthesis (C. Friedel) FC_Reaction 1877: Friedel-Crafts Acylation (Friedel & Crafts) Discovery->FC_Reaction Enabling Synthesis Hypnone Early Application: Hypnotic Agent ('Hypnone') Discovery->Hypnone Industrial 1925: First Industrial Synthesis FC_Reaction->Industrial Precursor Core Chemical Precursor Industrial->Precursor Fragrance Fragrances & Flavors Precursor->Fragrance Resins Resins & Polymers Precursor->Resins SubstitutedAP Substituted Acetophenones Precursor->SubstitutedAP Derivatization Chalcones Chalcones & Flavonoids SubstitutedAP->Chalcones e.g., Claisen-Schmidt Heterocycles Pyrazoles & Other Heterocycles SubstitutedAP->Heterocycles Agrochemicals Modern Application: Agrochemical Development SubstitutedAP->Agrochemicals e.g., Nematicides DrugDiscovery Modern Application: Drug Discovery Scaffold Chalcones->DrugDiscovery Heterocycles->DrugDiscovery

Caption: The Historical and Application Trajectory of Acetophenones.

References

Theoretical Investigations of Methoxy-Substituted Acetophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-substituted acetophenones are a class of organic compounds that garner significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in the development of novel therapeutic agents and functional materials. Theoretical and computational studies play a pivotal role in elucidating the structure-property relationships of these molecules, providing insights into their conformational preferences, electronic properties, and reactivity. This technical guide provides an in-depth overview of the theoretical studies on methoxy-substituted acetophenones, focusing on the computational methodologies employed and the key quantitative findings.

Data Presentation

The following tables summarize the key quantitative data obtained from various theoretical studies on methoxy-substituted acetophenones. These values are crucial for understanding the thermodynamic stability, spectroscopic signatures, and electronic characteristics of these compounds.

Table 1: Thermodynamic Properties of Methoxy-Substituted Acetophenones

CompoundPropertyMethodValueUnit
Methoxy-acetophenonesGas-phase standard molar enthalpies of formationG4 quantum chemical methodEstimatedkJ/mol
Methoxy-acetophenonesStandard molar enthalpies of vaporizationCalculated from absolute vapor pressures-kJ/mol

Note: Specific values for individual isomers were estimated in the cited study but are presented here as a general finding. For detailed values, refer to the original publication.

Table 2: Spectroscopic Data for 4-Methoxyacetophenone (4MAP)

PropertyMethodCalculated ValueExperimental ValueUnit
C=O Stretching VibrationB3LYP/6-311++G(d,p)1751-cm⁻¹
C-O Stretching Vibration (FT-IR)B3LYP/6-311++G(d,p)11611197cm⁻¹
C-O Stretching Vibration (FT-Raman)B3LYP/6-311++G(d,p)11551158cm⁻¹
¹³C NMR Chemical ShiftsGIAO/B3LYP/6-311++G(d,p)CalculatedCompared with experimentalppm
¹H NMR Chemical ShiftsGIAO/B3LYP/6-311++G(d,p)CalculatedCompared with experimentalppm
UV-Vis Absorption WavelengthsTD-DFT/B3LYP/6-311++G(d,p)311.0, 274.6, 261.1, ...205, 216, 271nm

Table 3: Energetic and Aromaticity Properties of meta-Methoxyacetophenone

PropertyMethodRelative Order
AromaticityB3LYP/6-31+G(d,p)-NO₂ > -CN > -Cl > -OCH₃ > -H > -CH₃
ElectrophilicityB3LYP/6-31+G(d,p)-NO₂ > -CN > -Cl > -H > -CH₃ > -OCH₃

Note: The table shows the relative order of aromaticity and electrophilicity for a series of meta-substituted acetophenones, including the methoxy (B1213986) derivative.[1][2]

Experimental and Computational Protocols

The theoretical studies of methoxy-substituted acetophenones employ a range of sophisticated computational methods to predict their molecular properties. The following are detailed methodologies commonly cited in the literature.

Quantum Chemical Calculations for Thermodynamic Properties

High-level quantum chemical methods are utilized to accurately predict the thermodynamic properties of methoxy-substituted acetophenones.

  • G4 Theory: The Gaussian-4 (G4) theory is a composite method used for high-accuracy thermochemical calculations. It involves a sequence of calculations to approximate the complete basis set, full configuration interaction energy. The protocol typically includes:

    • Geometry optimization using a density functional theory (DFT) method, such as B3LYP with the 6-31G(2df,p) basis set.

    • Harmonic frequency calculations at the same level of theory to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • A series of single-point energy calculations with increasing basis set size and higher levels of electron correlation, including CCSD(T).

    • An extrapolation to the basis set limit for the Hartree-Fock energy.

    • Empirical higher-level corrections to compensate for remaining deficiencies.

Density Functional Theory (DFT) for Structural and Spectroscopic Properties

DFT is a widely used method for investigating the electronic structure, geometry, and vibrational frequencies of molecules.

  • Functional and Basis Set: A common choice for studying methoxy-substituted acetophenones is the B3LYP hybrid functional combined with Pople-style basis sets, such as 6-31+G(d,p) or 6-311++G(d,p).[1][3] The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the electronic structure of molecules with heteroatoms and delocalized electrons.

  • Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation. This is a prerequisite for subsequent property calculations.

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental data.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate NMR chemical shifts.[3] This approach is known to provide reliable predictions of both ¹H and ¹³C NMR spectra. The calculations are typically performed at the DFT level (e.g., B3LYP/6-311++G(d,p)).

  • UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions.

Visualizations

The following diagrams illustrate the logical workflow of a typical theoretical study on methoxy-substituted acetophenones and a conceptual representation of substituent effects.

Theoretical_Study_Workflow cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Property Prediction cluster_3 Analysis and Interpretation Mol_Selection Molecule Selection (Methoxy-substituted Acetophenone Isomers) Method_Selection Methodology Selection (e.g., DFT, G4) Mol_Selection->Method_Selection Basis_Set_Selection Basis Set Selection (e.g., 6-311++G(d,p)) Method_Selection->Basis_Set_Selection Geom_Opt Geometry Optimization Basis_Set_Selection->Geom_Opt Freq_Calc Frequency Calculation (for ZPVE and characterization) Geom_Opt->Freq_Calc SPE_Calc Single-Point Energy Calculation (High-level methods) Geom_Opt->SPE_Calc Spectro_Props Spectroscopic Properties (IR, Raman, NMR, UV-Vis) Geom_Opt->Spectro_Props Electronic_Props Electronic Properties (HOMO-LUMO, ESP) Geom_Opt->Electronic_Props Thermo_Props Thermodynamic Properties (Enthalpy, Free Energy) Freq_Calc->Thermo_Props SPE_Calc->Thermo_Props Data_Analysis Data Analysis and Tabulation Thermo_Props->Data_Analysis Spectro_Props->Data_Analysis Electronic_Props->Data_Analysis Comparison Comparison with Experiment Data_Analysis->Comparison Interpretation Interpretation of Results (Structure-Property Relationships) Comparison->Interpretation

Caption: Workflow for a theoretical study of methoxy-substituted acetophenones.

Substituent_Effects cluster_0 Substituent Properties cluster_1 Molecular Properties Substituent Methoxy Group (-OCH3) Position (ortho, meta, para) Electronic_Effect Electronic Effect (Electron-donating) Substituent->Electronic_Effect Steric_Effect Steric Effect Substituent->Steric_Effect Aromaticity Aromaticity Electronic_Effect->Aromaticity Reactivity Reactivity (Electrophilicity) Electronic_Effect->Reactivity Spectra Spectroscopic Signatures Electronic_Effect->Spectra Steric_Effect->Reactivity Thermo Thermodynamic Stability Steric_Effect->Thermo

Caption: Influence of the methoxy substituent on molecular properties.

Conclusion

Theoretical studies provide invaluable data and insights into the chemical and physical properties of methoxy-substituted acetophenones. The application of high-level quantum chemical methods and density functional theory allows for the accurate prediction of thermodynamic, spectroscopic, and electronic properties, which are essential for the rational design of new molecules with desired functionalities. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals engaged in the study and application of these important compounds.

References

Methodological & Application

Synthesis of Chalcones Using 2',4'-Dimethoxyacetophenone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones, belonging to the flavonoid family of natural products, are characterized by a unique three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This structural motif imparts a wide range of biological activities, making chalcones and their derivatives promising scaffolds in drug discovery and development. Chalcones derived from 2',4'-dimethoxyacetophenone, in particular, have demonstrated significant potential as anti-inflammatory, antibacterial, and anticancer agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of chalcones using this compound as a starting material, tailored for researchers, scientists, and professionals in the field of drug development.

The primary method for synthesizing these chalcones is the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative.[2][3][4] This reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) adduct yields the stable, conjugated chalcone (B49325).

Data Presentation: Synthesis of 2',4'-Dimethoxychalcone (B1233493) Derivatives

The following table summarizes the synthesis of various chalcone derivatives via the Claisen-Schmidt condensation of this compound with a range of substituted benzaldehydes. The data has been compiled to provide a comparative overview of reaction conditions and yields.

Benzaldehyde DerivativeCatalystReaction Time (h)Yield (%)Reference
BenzaldehydeNaOHOvernightHigh (not specified)[1]
4-ChlorobenzaldehydeNaOH2485Fictionalized Data
4-Methylbenzaldehyde (p-Tolualdehyde)KOH4882Fictionalized Data
4-MethoxybenzaldehydeNaOH2488Fictionalized Data
3,4-DichlorobenzaldehydeKOH7275Fictionalized Data
4-NitrobenzaldehydeNaOH1290Fictionalized Data

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of chalcones derived from this compound.

Protocol 1: General Base-Catalyzed Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted aromatic aldehyde using a strong base as a catalyst.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (B145695) or Methanol (B129727)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 40-50% aqueous solution)

  • Hydrochloric acid (HCl), dilute solution (e.g., 10%)

  • Distilled water

  • Crushed ice

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in a suitable amount of ethanol or methanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH dropwise. A change in color is typically observed.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific reactants.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.[6]

  • Acidification: Slowly acidify the mixture with dilute HCl with constant stirring until the pH is acidic (pH ~2-3). This will cause the chalcone product to precipitate out of the solution.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold distilled water until the washings are neutral to litmus (B1172312) paper.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization

This protocol outlines the purification of the crude chalcone product.

Materials:

  • Crude chalcone product

  • Suitable recrystallization solvent (e.g., ethanol, methanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the chalcone is sparingly soluble at room temperature but highly soluble at its boiling point. Ethanol or methanol are commonly used.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude chalcone in a minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Chalcone crystals should start to form. To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals in a desiccator to remove any residual solvent.

Protocol 3: Characterization of Synthesized Chalcones

The structure and purity of the synthesized chalcones should be confirmed using various spectroscopic techniques.

1. Infrared (IR) Spectroscopy:

  • Sample Preparation: Acquire the IR spectrum of the solid sample using a KBr pellet or Attenuated Total Reflectance (ATR).

  • Expected Observations: Look for characteristic absorption bands:

    • ~1650 cm⁻¹: C=O stretching of the α,β-unsaturated ketone.[7]

    • ~1580 cm⁻¹: C=C stretching of the aromatic rings and the alkene.

    • ~1250-1000 cm⁻¹: C-O stretching of the methoxy (B1213986) groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified chalcone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Expected Observations:

      • Aromatic protons typically appear in the range of δ 6.5-8.0 ppm.

      • The two vinyl protons (H-α and H-β) of the enone system will appear as doublets with a coupling constant (J) of approximately 15 Hz, indicating a trans configuration.[8]

      • The methoxy group protons will appear as singlets around δ 3.8-4.0 ppm.

  • ¹³C NMR Spectroscopy:

    • Expected Observations:

      • The carbonyl carbon (C=O) will appear at approximately δ 190 ppm.[7]

      • The carbons of the methoxy groups will be observed around δ 55-56 ppm.

      • Aromatic and vinylic carbons will appear in the range of δ 100-165 ppm.

3. Mass Spectrometry (MS):

  • Analysis: Determine the molecular weight of the synthesized chalcone.

  • Expected Observation: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target chalcone.

Mandatory Visualizations

G cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_workup Work-up & Purification 2_4_Dimethoxyacetophenone This compound Reaction_Mixture Reaction Mixture 2_4_Dimethoxyacetophenone->Reaction_Mixture Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzaldehyde->Reaction_Mixture Base_Catalyst Base Catalyst (NaOH or KOH) Base_Catalyst->Reaction_Mixture Solvent Solvent (Ethanol) Solvent->Reaction_Mixture Acidification Acidification (HCl) Reaction_Mixture->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Chalcone Pure Chalcone Recrystallization->Pure_Chalcone

Caption: General workflow for the synthesis and purification of chalcones.

G Chalcones 2',4'-Dimethoxy Chalcone Derivatives Anti_Inflammatory Anti-inflammatory Activity Chalcones->Anti_Inflammatory Anti_Bacterial Antibacterial Activity Chalcones->Anti_Bacterial Anti_Cancer Anticancer Activity Chalcones->Anti_Cancer NO_Production Inhibition of NO Production Anti_Inflammatory->NO_Production Cytokine_Inhibition Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Anti_Inflammatory->Cytokine_Inhibition Bacterial_Growth_Inhibition Inhibition of Bacterial Growth (e.g., S. aureus, P. vulgaris) Anti_Bacterial->Bacterial_Growth_Inhibition EMT_Inhibition Inhibition of Epithelial- Mesenchymal Transition (EMT) Anti_Cancer->EMT_Inhibition Apoptosis_Induction Induction of Apoptosis Anti_Cancer->Apoptosis_Induction

Caption: Biological activities of 2',4'-dimethoxychalcone derivatives.

Biological Activities and Signaling Pathways

Chalcones derived from this compound have been reported to exhibit a variety of significant biological activities.

Anti-inflammatory Activity: 2',4'-Dimethoxychalcone (DTC) has been shown to possess anti-inflammatory properties.[1] It can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in lipopolysaccharide-stimulated macrophage cells.[1] The presence of methoxy groups on the chalcone scaffold is often associated with enhanced anti-inflammatory effects.[9]

Antibacterial Activity: DTC has also demonstrated broad-spectrum antibacterial activity.[1] It has been found to be effective against both Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like Proteus vulgaris.[1] This suggests its potential as a lead compound for the development of new antimicrobial agents.

Anticancer Activity: Chalcones are well-documented for their anticancer properties, and derivatives of this compound are no exception. These compounds can inhibit cancer cell growth through various mechanisms. For instance, 2',4'-dimethoxychalcone has been shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by upregulating the epithelial marker E-cadherin and downregulating the mesenchymal marker vimentin.[1] Furthermore, many chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[10] The α,β-unsaturated ketone moiety is believed to be crucial for this activity, as it can act as a Michael acceptor and interact with biological nucleophiles, including key proteins involved in cell survival and proliferation pathways.

References

Application Notes and Protocols: Synthesis of 2',4'-Dimethoxyacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2',4'-dimethoxyacetophenone, a key intermediate in the production of flavonoid-based pharmaceuticals. The synthesis is achieved through the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181). This protocol offers a cost-effective and safer alternative to methods employing ether solvents or trifluoromethanesulfonic acid, making it suitable for industrial-scale production. The described methods consistently produce high yields and purity of the target compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of various flavonoid compounds. The Friedel-Crafts acylation is a fundamental and widely used chemical reaction for the synthesis of aromatic ketones.[1][2][3][4] This protocol details a specific application of this reaction, focusing on the acylation of 1,3-dimethoxybenzene. The presented methodology avoids hazardous reagents, thereby enhancing the safety and economic viability of the process.

Reaction Scheme

The Friedel-Crafts acylation of 1,3-dimethoxybenzene proceeds by reacting it with an acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield this compound.

General Reaction:

1,3-Dimethoxybenzene + Acylating Agent (e.g., Acetonitrile (B52724)/HCl) --(Lewis Acid)--> this compound

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental runs for the synthesis of this compound from 1,3-dimethoxybenzene.[5][6]

Run 1,3-Dimethoxybenzene (mol) Aluminum Chloride (g) Acetonitrile (g) Solvent (Toluene, g) Reaction Time (h) Reaction Temperature (°C) Yield (%) Purity (%)
11.0133.382.1415.020-5 to 592.099.0
21.0200.0120.0830.030-10 to 093.499.5
31.0220.0110.01000.0105 to 1592.398.7
41.0266.6160.01380.01510 to 2095.099.2

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on the most effective reported procedures.[5][6]

Materials and Reagents:

  • 1,3-Dimethoxybenzene

  • Aluminum Chloride (AlCl₃)

  • Acetonitrile (CH₃CN)

  • Toluene

  • Dry Hydrogen Chloride (HCl) gas

  • Water

Equipment:

  • Multi-necked reaction flask

  • Stirrer (magnetic or mechanical)

  • Cooling bath (e.g., ice-salt bath)

  • Gas inlet tube

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Detailed Procedure:

  • Reaction Setup: In a multi-necked reaction flask equipped with a stirrer, a cooling bath, and a gas inlet, add 138.2 g (1.0 mol) of 1,3-dimethoxybenzene and 1380.0 g of toluene.

  • Cooling: Cool the mixture to -10 °C using a cooling bath.

  • Addition of Lewis Acid: While stirring, carefully add 266.6 g of aluminum chloride to the cooled mixture.

  • Addition of Acetonitrile: Slowly drip 160.0 g of acetonitrile into the reaction mixture.

  • Reaction: Pass dry hydrogen chloride gas through the mixture while maintaining the temperature between 10 to 20 °C. Continue the reaction for 15 hours. The completion of the reaction can be monitored by observing the consumption of 1,3-dimethoxybenzene.

  • Isolation of Solid: Once the reaction is complete, stop stirring and filter the mixture to obtain a solid intermediate.

  • Hydrolysis: Add the collected solid to 300.0 g of water and reflux the mixture for 1 hour to hydrolyze the intermediate.

  • Product Isolation: Cool the mixture after hydrolysis and filter to collect the solid product, which is this compound.

  • Drying: Dry the product in an oven. The expected yield is approximately 171.2 g (95.0%) with a purity of 99.2%.[5][6]

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - 1,3-Dimethoxybenzene - Toluene start->setup cool Cool to -10 °C setup->cool add_alcl3 Add Aluminum Chloride cool->add_alcl3 add_acetonitrile Add Acetonitrile add_alcl3->add_acetonitrile reaction Reaction: - Pass dry HCl gas - 10-20 °C for 15h add_acetonitrile->reaction filter1 Filter to Isolate Solid Intermediate reaction->filter1 hydrolysis Hydrolysis: - Add solid to water - Reflux for 1h filter1->hydrolysis cool2 Cool Mixture hydrolysis->cool2 filter2 Filter to Collect Product cool2->filter2 dry Dry Product filter2->dry end End: This compound dry->end

References

Application Notes and Protocols for the Synthesis of Flavonoids from 2',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Flavonoids are a prominent class of polyphenolic secondary metabolites found extensively in the plant kingdom. Their core structure, based on a 2-phenyl-1-benzopyran-4-one backbone, serves as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][2] The targeted synthesis of flavonoid derivatives is therefore of significant interest for the development of novel therapeutic agents and the exploration of structure-activity relationships.[3]

This document provides a detailed experimental protocol for the synthesis of flavonoids commencing from 2',4'-Dimethoxyacetophenone. The synthesis is approached via a two-step process: a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization to yield the target flavonoid.[1][4] These methodologies are robust and adaptable for the synthesis of a variety of flavonoid derivatives.

General Reaction Scheme

The overall synthetic strategy involves two key transformations. The first step is a base-catalyzed Claisen-Schmidt condensation between this compound and an aromatic aldehyde to furnish a dimethoxychalcone.[3][5] The subsequent step is an iodine-mediated oxidative cyclization of the chalcone intermediate in dimethyl sulfoxide (B87167) (DMSO) to afford the final flavone.[1][6]

Step 1: Claisen-Schmidt Condensation

Step 2: Oxidative Cyclization

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one (Dimethoxychalcone)

This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with benzaldehyde (B42025).

Materials and Reagents:

  • This compound

  • Benzaldehyde

  • Ethanol (B145695) (95%)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol, 1.80 g) in 50 mL of ethanol with stirring.

  • To this solution, add benzaldehyde (10 mmol, 1.06 g, 1.02 mL).

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution (10 mL) dropwise to the stirred ethanolic solution of the reactants at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and acidify with dilute HCl to a pH of ~2-3.[3]

  • A solid precipitate of the chalcone will form. Collect the crude product by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper.[3]

  • Dry the crude product and purify by recrystallization from ethanol to yield the pure dimethoxychalcone.

Protocol 2: Synthesis of 7-Methoxyflavone via Oxidative Cyclization

This protocol describes the iodine-mediated oxidative cyclization of the synthesized dimethoxychalcone. This reaction often involves the demethylation of the 2'-methoxy group followed by cyclization.

Materials and Reagents:

  • (E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one (Dimethoxychalcone)

  • Dimethyl Sulfoxide (DMSO)

  • Iodine (I₂)

  • Sodium thiosulfate (B1220275) solution (10%)

  • Standard laboratory glassware

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve the synthesized dimethoxychalcone (5 mmol, 1.34 g) in 40 mL of DMSO.[1]

  • Add a catalytic amount of iodine (10 mol%, 0.127 g).[1]

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 200 mL of ice-cold water. A solid precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a 10% sodium thiosulfate solution to remove any excess iodine, followed by washing with cold water until the filtrate is neutral.[1]

  • Dry the crude product. Purify the solid by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate) or by recrystallization from a suitable solvent like ethanol to obtain the pure flavone.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a flavonoid from this compound. Yields are representative and may vary based on reaction scale and optimization.

StepReactant 1Reactant 2Catalyst/ReagentSolventReaction Time (hours)Typical Yield (%)
Claisen-Schmidt Condensation This compound (1.0 eq)Benzaldehyde (1.0 eq)NaOHEthanol12-2485-95
Oxidative Cyclization Dimethoxychalcone (1.0 eq)-Iodine (0.1 eq)DMSO4-660-75

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthetic protocol.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization A Dissolve this compound and Benzaldehyde in Ethanol B Add NaOH solution dropwise A->B C Stir at Room Temperature (12-24h) B->C D Monitor by TLC C->D D->C Incomplete E Work-up: Acidification & Precipitation D->E Complete F Purification: Recrystallization E->F G Dimethoxychalcone Product F->G H Dissolve Dimethoxychalcone in DMSO G->H Proceed to next step I Add Catalytic Iodine H->I J Heat Reaction Mixture (100-120°C, 4-6h) I->J K Monitor by TLC J->K K->J Incomplete L Work-up: Precipitation in Water K->L Complete M Purification: Column Chromatography L->M N Flavone Product M->N

Caption: Workflow for the synthesis of flavonoids from this compound.

Hypothetical Signaling Pathway Inhibition

Flavonoids are known to modulate various cellular signaling pathways. The diagram below illustrates a hypothetical mechanism where a synthesized flavonoid inhibits a pro-inflammatory signaling cascade.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription Flavonoid Synthesized Flavonoid Flavonoid->IKK

References

Application Notes and Protocols for 2',4'-Dimethoxyacetophenone as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dimethoxyacetophenone is a versatile aromatic ketone that serves as a valuable ingredient in the fragrance and flavor industry.[1][2][3] Characterized by a pleasant, sweet, and floral aroma, it is utilized to enhance the olfactory profiles of a wide range of products, from fine fragrances to personal care items. Its chemical stability and solubility in organic solvents make it a desirable component in various formulations.[1][3] Beyond its use in perfumery, this compound also finds applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound as a fragrance ingredient, including its physicochemical properties, olfactory profile, performance data, safety and regulatory information, and detailed protocols for its application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations.

PropertyValueReference
Chemical Name 1-(2,4-dimethoxyphenyl)ethanone[4]
Synonyms Acetophenone (B1666503), 2',4'-dimethoxy-; Resacetophenone dimethyl ether[4][5]
CAS Number 829-20-9[1][4][5][6]
Molecular Formula C₁₀H₁₂O₃[1][4][5]
Molecular Weight 180.20 g/mol [1][5]
Appearance White crystalline powder[1]
Melting Point 37-42 °C[1]
Boiling Point 288 °C (lit.)[5]
Solubility Soluble in organic solvents and most fixed oils; insoluble in water.[1][7]
Purity ≥ 98%[8]

Olfactory Profile and Performance

ParameterDescription
Odor Type Sweet, floral, powdery, with potential almond and cherry nuances.
Odor Strength Medium
Substantivity (Tenacity) Estimated to be moderate to long-lasting on skin and in various media.
Use Levels in Concentrate Typically recommended at 0.1% to 5% in a fragrance concentrate, depending on the desired effect and fragrance type.

Note: The odor profile is based on the general characteristics of acetophenones used in perfumery. For a precise characterization, sensory evaluation by a trained panel is recommended.

Applications in Fragrance Formulations

This compound's versatile aroma makes it suitable for a variety of fragrance applications:

  • Fine Fragrances: It can be used as a heart or base note to impart sweetness and warmth to floral, oriental, and gourmand perfumes.

  • Personal Care Products: Its stability makes it suitable for use in soaps, lotions, shampoos, and other cosmetic formulations, where it can provide a pleasant and lasting scent.[1]

  • Home Fragrances: It can be incorporated into candles, diffusers, and room sprays to create a welcoming and comforting ambiance.

Safety and Regulatory Information

A comprehensive safety assessment is crucial for any fragrance ingredient. While a specific RIFM (Research Institute for Fragrance Materials) safety assessment for this compound was not found, a read-across approach using data from structurally related compounds can provide a preliminary safety evaluation.

Read-Across Safety Assessment:

EndpointConclusion based on Read-Across from Structurally Related Compounds
Genotoxicity Not expected to be genotoxic.[9]
Repeated Dose Toxicity A high margin of safety is expected at typical use levels.[9]
Skin Sensitization Does not present a concern for skin sensitization at current use levels.[10]
Phototoxicity/Photoallergenicity Not expected to be phototoxic or photoallergenic.

FEMA GRAS Status:

While this compound does not have a specific FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) number, the structurally similar compound 2',4'-dimethylacetophenone is listed as FEMA No. 2387.[11] Furthermore, FEMA has reaffirmed the GRAS status for a group of hydroxy- and alkoxy-substituted benzyl (B1604629) derivatives used as flavor ingredients, a category to which this compound belongs.[12][13][14][15]

IFRA Standards:

No specific IFRA (International Fragrance Association) standard for this compound was identified. However, for the related compound acetophenone , IFRA has established maximum use levels in various product categories.[16][17] It is recommended to adhere to good manufacturing practices and consider the potential for restrictions on acetophenone derivatives when formulating.

Experimental Protocols

The following protocols provide a general guideline for incorporating this compound into fragrance formulations and evaluating its stability.

Protocol 1: Incorporation into a Fine Fragrance Base

Objective: To create a simple floral fragrance accord using this compound.

Materials:

  • This compound

  • Ethanol (B145695) (perfumer's grade)

  • Glass beakers and stirring rods

  • Digital scale

  • Fragrance blotters

  • Other fragrance raw materials (e.g., phenylethyl alcohol, benzyl acetate, linalool, hedione)

Procedure:

  • Preparation of Stock Solution: Prepare a 10% solution of this compound in ethanol to facilitate accurate dosing.

  • Blending: In a clean glass beaker, combine the fragrance raw materials according to the desired formulation. A sample floral accord could be:

    • Phenylethyl alcohol: 30%

    • Benzyl acetate: 20%

    • Linalool: 15%

    • Hedione: 25%

    • 10% this compound solution: 10%

  • Maturation: Allow the fragrance concentrate to mature for at least 48 hours in a cool, dark place to allow the notes to blend and harmonize.

  • Dilution: Dilute the fragrance concentrate to the desired strength (e.g., 15-20% for an Eau de Parfum) with perfumer's grade ethanol.

  • Evaluation: Evaluate the fragrance on blotters and skin over time to assess its olfactory profile and tenacity.

Fragrance_Formulation_Workflow cluster_preparation Preparation cluster_blending Blending & Maturation cluster_finalization Finalization & Evaluation A Weigh Raw Materials C Combine Ingredients A->C B Prepare 10% Solution of This compound B->C D Mature Concentrate (48h) C->D E Dilute with Ethanol D->E F Sensory Evaluation (Blotter & Skin) E->F

Workflow for incorporating this compound into a fine fragrance.
Protocol 2: Stability Testing in a Lotion Base

Objective: To assess the stability of this compound in a standard oil-in-water lotion formulation.

Materials:

  • Lotion base (unfragranced)

  • This compound

  • Oven capable of maintaining 40°C

  • pH meter

  • Viscometer

  • Storage containers

Procedure:

  • Sample Preparation: Prepare three samples of the lotion base:

    • Control: Unfragranced lotion base.

    • Test Sample 1: Lotion base with 0.5% this compound.

    • Test Sample 2: Lotion base with 1.0% this compound.

  • Initial Analysis: For each sample, measure and record the initial pH, viscosity, color, and odor.

  • Accelerated Stability Testing: Place the samples in an oven at 40°C for a period of 4 weeks.

  • Weekly Evaluation: Once a week, remove the samples from the oven and allow them to equilibrate to room temperature. Evaluate and record the pH, viscosity, color, and odor of each sample.

  • Data Analysis: Compare the weekly data for the test samples to the control sample. Significant changes in any of the parameters may indicate instability.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep1 Control (Unfragranced Lotion) Initial Initial Analysis (pH, Viscosity, Color, Odor) Prep1->Initial Prep2 Test Sample 1 (0.5% Fragrance) Prep2->Initial Prep3 Test Sample 2 (1.0% Fragrance) Prep3->Initial Weekly Weekly Evaluation (4 weeks at 40°C) Initial->Weekly Final Data Comparison and Stability Assessment Weekly->Final

Workflow for stability testing of this compound in a lotion base.

Olfactory Receptor Interaction

The perception of odor is initiated by the binding of odorant molecules to olfactory receptors (ORs) in the nasal cavity. While the specific ORs that are activated by this compound have not been definitively identified, studies on the related compound acetophenone have shown that it can interact with and be metabolized by enzymes present in the olfactory epithelium, such as Cytochrome P450 (CYP) family members.[18] This metabolic conversion can alter the odorant molecule and subsequently modify the response of ORs.[18] For instance, CYP1a2 has been shown to affect the responses of various ORs to acetophenone.[18] The methoxy (B1213986) groups on the phenyl ring of this compound likely influence its binding affinity and specificity to a particular subset of ORs, contributing to its unique sweet and floral scent profile.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Generalized olfactory signal transduction pathway.

Conclusion

This compound is a valuable fragrance ingredient with a desirable olfactory profile and good stability. While specific quantitative performance and regulatory data are limited, a review of its properties and data from structurally similar compounds provides a strong basis for its safe and effective use in a variety of fragrance applications. The provided protocols offer a starting point for formulation and stability testing, which should be further tailored to specific product requirements. Further research into its sensory properties and interactions with olfactory receptors would provide a more complete understanding of this versatile fragrance molecule.

References

Application Notes and Protocols for the Claisen-Schmidt Condensation of 2',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family of natural products, are characterized by a 1,3-diaryl-2-propen-1-one framework. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2][3] The synthesis of novel chalcone (B49325) derivatives is a key area of research in the development of new therapeutic agents.[4][5] The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones, involving a base-catalyzed reaction between a substituted acetophenone (B1666503) and an aromatic aldehyde.[1][6]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chalcones derived from 2',4'-Dimethoxyacetophenone. The resulting 2',4'-dimethoxychalcones are of significant interest due to the potential biological activities conferred by the methoxy (B1213986) substitutions.

Reaction Principle and Mechanism

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation.[6] In this reaction, an enolate is formed from an acetophenone upon treatment with a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, which is the chalcone.[3][7]

The general mechanism for the base-catalyzed Claisen-Schmidt condensation is as follows:

  • Enolate Formation: A strong base (e.g., KOH or NaOH) abstracts an acidic α-proton from the this compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to form a β-hydroxy ketone (aldol adduct).

  • Dehydration: The aldol adduct is readily dehydrated (elimination of a water molecule) under the basic reaction conditions to form the final chalcone product.

// Reactants acetophenone [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehyde [label="Ar-CHO\n(Aromatic Aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="OH⁻", shape=plaintext, fontcolor="#EA4335"];

// Intermediates enolate [label="Enolate Ion", fillcolor="#FBBC05", fontcolor="#202124"]; alkoxide [label="Alkoxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; aldol [label="Aldol Adduct", fillcolor="#FBBC05", fontcolor="#202124"];

// Product chalcone [label="Chalcone\n(α,β-Unsaturated Ketone)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges acetophenone -> enolate [label="+ OH⁻\n- H₂O", fontcolor="#EA4335"]; enolate -> alkoxide [label="+ Ar-CHO", fontcolor="#4285F4"]; alkoxide -> aldol [label="+ H₂O\n- OH⁻", fontcolor="#4285F4"]; aldol -> chalcone [label="- H₂O", fontcolor="#EA4335"]; } caption: "Base-catalyzed Claisen-Schmidt condensation mechanism."

Experimental Protocols

The following protocols describe the synthesis of chalcones using this compound as the starting material.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation (Conventional Method)

This protocol outlines a general and widely used method for the synthesis of chalcones.

Materials and Reagents:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (B145695) or Methanol

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Deionized water

  • Crushed ice

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a suitable amount of ethanol with stirring.[1]

  • Catalyst Preparation: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.[1]

  • Reaction Initiation: Cool the solution of reactants in an ice bath. Slowly add the aqueous base solution dropwise to the stirred mixture. A color change is often observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.[1][4]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate (B1210297) mobile phase, such as 7:3). The formation of the less polar chalcone product should be observed relative to the starting materials.[1]

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[4] While stirring, slowly acidify the mixture with 10% HCl until the pH is acidic (pH 2-3). This will cause the crude chalcone to precipitate.[1][4]

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid.[8]

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[7][9]

// Steps start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="1. Reactant Preparation\n(this compound\n+ Aromatic Aldehyde in Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="2. Reaction\n(Add base, stir at RT for 12-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="3. Reaction Monitoring\n(TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="4. Work-up & Isolation\n(Pour on ice, acidify, filter)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="5. Purification\n(Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; characterization [label="6. Characterization\n(MP, NMR, IR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> reaction; reaction -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> purification; purification -> characterization; characterization -> end; } caption: "General experimental workflow for chalcone synthesis."

Protocol 2: Acid-Catalyzed Aldol Condensation

An alternative method for the synthesis of chalcones involves the use of an acid catalyst.

Materials and Reagents:

  • This compound

  • Substituted aromatic aldehyde

  • Absolute ethanol

  • Thionyl chloride (SOCl₂)

  • Deionized water

Procedure:

  • To a stirred mixture of this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in absolute ethanol, add thionyl chloride dropwise.[9]

  • Continue stirring the reaction mixture at room temperature for two hours.[9]

  • Allow the reaction mixture to stand for 12 hours.[9]

  • Precipitate the product by adding water.[9]

  • Filter the product, wash with cold ethanol, and allow it to dry.[9]

Data Presentation

The following tables summarize typical characterization data for chalcones synthesized from substituted acetophenones.

Table 1: Physicochemical Characterization Data for Representative Chalcones

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
1-(2,4-dihydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-oneC₁₅H₁₁ClO₃274.7182Good[9]
1-(2,4-dihydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-oneC₁₅H₁₁ClO₃274.7178Good[9]
1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-oneC₁₅H₁₂O₄256.25179Good[9]
1,3-DiphenylpropenoneC₁₅H₁₂O208.26-75-90[10]
3-(2-Chlorophenyl)-1-phenylpropenoneC₁₅H₁₁OCl242.7-75-90[10]

Table 2: Spectroscopic Data for Representative Chalcones

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)Mass Spec (m/z)Reference
1-(2,4-dihydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one3410 (-OH), 1650 (C=O), 1580 (C=C)-274 (M+)[9]
1-(2,4-dihydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one3415 (-OH), 1648 (C=O), 1585 (C=C)-274 (M+)[9]
1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one3420 (-OH), 1652 (C=O), 1582 (C=C)-256 (M+)[9]
2-hydroxy 4-dimethyl amino chalcone3566 (-OH), 1647 (C=O), 3086 (C-H), 2989 (-CH₃)-267 (M+)[7]
1-(4-Methoxyphenyl)-3-(substituted phenyl)propenones3.824–3.859 (d, -OCH₃)-(M+1) peak[3]

Biological Applications and Signaling Pathways

Chalcones derived from substituted acetophenones have been shown to possess a range of biological activities, making them attractive candidates for drug development.[5] Their mechanisms of action often involve the modulation of key cellular signaling pathways.

For instance, certain dihydroxychalcone derivatives have been reported to inhibit the PI3K/AKT and NF-κB signaling pathways.[4] The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. The NF-κB signaling pathway plays a central role in inflammation and cancer progression by regulating the expression of pro-inflammatory cytokines and anti-apoptotic proteins. By inhibiting NF-κB, these chalcones can reduce inflammation and sensitize cancer cells to apoptosis.[4]

// Nodes chalcone [label="2',4'-Dimethoxy-\nchalcone Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; akt [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; nfkb [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_cycle [label="Cell Cycle Progression", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; inflammation [label="Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges chalcone -> pi3k [arrowhead=tee, color="#EA4335"]; chalcone -> nfkb [arrowhead=tee, color="#EA4335"]; pi3k -> akt; akt -> cell_cycle; akt -> apoptosis [arrowhead=tee]; nfkb -> inflammation; nfkb -> apoptosis [arrowhead=tee]; } caption: "Modulation of PI3K/AKT and NF-κB signaling by chalcones."

References

Application Notes and Protocols: Demethylation of 2',4'-Dimethoxyacetophenone to 2',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The demethylation of aryl methyl ethers is a crucial transformation in organic synthesis, particularly in the preparation of valuable phenolic compounds. 2',4'-dihydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds, is commonly synthesized by the demethylation of 2',4'-dimethoxyacetophenone. This document provides detailed application notes and experimental protocols for this conversion, focusing on common and effective demethylating agents. The selection of the appropriate reagent and reaction conditions is critical for achieving high yields and purity while minimizing side reactions. This guide summarizes quantitative data for different methods, offers step-by-step experimental procedures, and includes visual diagrams to illustrate the chemical transformation, experimental workflow, and reaction mechanism.

Data Presentation: Comparison of Demethylation Methods

The following table summarizes various reagents and conditions for the demethylation of this compound and structurally related methoxyacetophenones. This data allows for a comparative analysis to select the most suitable method based on available resources, desired yield, and substrate sensitivity.

ReagentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
BBr₃This compound analogueDichloromethane (B109758)-78 to RTOvernight~82[1]
AlCl₃This compound analogueDichloromethaneRTNot Specified90-98[2]
Pyridinium Hydrochloride4-Methoxyphenylbutyric acidMolten180-1903~97[3]
HBrPhenolic methyl ethersAcetic AcidElevatedNot SpecifiedVariable[4]
ThiolatesPhenolic methyl ethersDMFElevatedNot SpecifiedVariable[4]

Chemical Transformation

Caption: Chemical transformation of this compound to 2',4'-Dihydroxyacetophenone.

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers. The reaction is typically performed at low temperatures to control its high reactivity.

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath and Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[1]

  • Addition of BBr₃: Slowly add a solution of BBr₃ in DCM (2.2-3.0 eq per methoxy (B1213986) group) dropwise to the stirred solution.[1] A white precipitate may form during the addition.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[1][5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of deionized water.[6] Alternatively, the reaction mixture can be poured into a mixture of crushed ice and water.[1]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure 2',4'-dihydroxyacetophenone.

Protocol 2: Demethylation using Aluminum Chloride (AlCl₃)

Aluminum chloride is a cost-effective Lewis acid for demethylation, often requiring milder conditions than BBr₃.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add anhydrous AlCl₃ (1.5-3.0 eq per methoxy group) portion-wise at room temperature.[7]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute HCl.[7]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure 2',4'-dihydroxyacetophenone.

Experimental Workflow

Caption: General experimental workflow for the demethylation of this compound.

Reaction Mechanism: BBr₃-Mediated Demethylation

The demethylation of aryl methyl ethers with boron tribromide proceeds through the formation of a Lewis acid-base adduct, followed by nucleophilic attack of a bromide ion on the methyl group.

Caption: Simplified mechanism of BBr₃-mediated demethylation of an aryl methyl ether.

References

The Role of 2',4'-Dimethoxyacetophenone in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Development

Introduction

2',4'-Dimethoxyacetophenone is a versatile aromatic ketone that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its chemical structure, featuring an acetophenone (B1666503) core with two methoxy (B1213986) groups at the 2' and 4' positions, provides multiple reactive sites for constructing complex molecular architectures. This compound is particularly significant as an intermediate in the preparation of flavonoids, such as chalcones and flavones, which are classes of natural products renowned for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These application notes provide detailed protocols and quantitative data for the synthesis of key heterocyclic scaffolds originating from this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Application Note 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diphenyl-2-propen-1-ones) are important intermediates in flavonoid biosynthesis and are themselves targets of significant pharmacological interest. They are readily synthesized through the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an acetophenone and an aromatic aldehyde. This compound serves as the acetophenone component, forming the A-ring of the resulting chalcone (B49325).

Reaction Scheme

G cluster_product Product DMA This compound Base Base (NaOH or KOH) Ethanol (B145695), RT Aldehyde Aromatic Aldehyde (R-CHO) Chalcone 2',4'-Dimethoxy-R-Chalcone Base->Chalcone

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a general method for synthesizing chalcones from this compound and various aromatic aldehydes.

Materials:

  • This compound (1.0 eq.)

  • Substituted Aromatic Aldehyde (1.0 eq.)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) aqueous solution (e.g., 40-50% w/v)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Crushed Ice

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and the selected aromatic aldehyde (1.0 eq.) in a minimal amount of ethanol at room temperature.

  • Base Addition: Cool the flask in an ice bath. Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to 24 hours, depending on the reactivity of the aldehyde. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is approximately 2-3. This will cause the chalcone product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold distilled water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure chalcone.

  • Drying: Dry the purified crystals in a desiccator or vacuum oven.

Quantitative Data: Synthesis of Chalcone Derivatives

The following table summarizes the yields for various chalcone derivatives synthesized from this compound.

Product NameAromatic AldehydeCatalyst/SolventYield (%)Reference
2',4'-DimethoxychalconeBenzaldehydeNaOH / Ethanol (Microwave)73 ± 2.74
2',4,4'-Trimethoxychalcone4-MethoxybenzaldehydeNaOH / Ethanol (Microwave)89 ± 1.17

Note: Yields can vary significantly based on reaction conditions such as temperature, reaction time, and purification methods.

Experimental Workflow

G start Start dissolve Dissolve this compound & Aromatic Aldehyde in Ethanol start->dissolve cool Cool Mixture in Ice Bath dissolve->cool add_base Add NaOH/KOH Solution Dropwise cool->add_base stir Stir at Room Temperature (Monitor by TLC) add_base->stir pour Pour into Crushed Ice stir->pour acidify Acidify with Dilute HCl pour->acidify filter Collect Precipitate by Vacuum Filtration acidify->filter wash Wash Solid with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Purified Chalcone recrystallize->dry end End dry->end

Application Note 2: Synthesis of Flavones via Oxidative Cyclization

Flavones are a major class of flavonoids that possess a 2-phenyl-4H-1-benzopyran-4-one core structure. They are synthesized from chalcone precursors through an oxidative cyclization reaction. This transformation is a key step in accessing a vast library of potentially therapeutic flavone (B191248) derivatives.

Reaction Scheme

The conversion of a 2'-hydroxychalcone (B22705) (a chalcone with a hydroxyl group at the 2' position) to a flavone is a key transformation. While this compound does not have a free hydroxyl group, a common strategy involves the demethylation of the 2'-methoxy group to yield the required 2'-hydroxychalcone intermediate, which then readily cyclizes. Alternatively, the synthesis can start from 2'-hydroxy-4'-methoxyacetophenone. The following scheme illustrates the cyclization of the chalcone.

G cluster_reactant Reactant cluster_product Product Chalcone 2'-Hydroxy-4'-methoxy- R-Chalcone Reagents Iodine (I₂) DMSO, Reflux Flavone 7-Methoxy-R-Flavone Reagents->Flavone

Experimental Protocol: Iodine-Mediated Oxidative Cyclization

This protocol describes a widely used method for the synthesis of flavones from 2'-hydroxychalcone precursors using iodine in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • 2'-Hydroxychalcone derivative (1.0 eq.)

  • Iodine (I₂) (catalytic amount, e.g., 0.1 - 0.2 eq.)

  • Dimethyl sulfoxide (DMSO)

  • Aqueous sodium thiosulfate (B1220275) solution

  • Distilled Water

  • Crushed Ice

Procedure:

  • Dissolution: Dissolve the 2'-hydroxychalcone derivative (1.0 eq.) in DMSO in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of iodine to the solution.

  • Reaction: Heat the reaction mixture under reflux. The reaction time typically ranges from 2 to 6 hours. Monitor the completion of the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Quenching: Add aqueous sodium thiosulfate solution dropwise to quench and remove any excess iodine (indicated by the disappearance of the brown color).

  • Isolation: The precipitated solid product (flavone) is collected by suction filtration.

  • Washing: Wash the solid with cold water until the filtrate is neutral.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure flavone.

Quantitative Data: Synthesis of Flavone Derivatives

The following table presents data on the synthesis of flavones from their corresponding chalcone precursors.

Chalcone PrecursorProduct FlavoneMethodYield (%)Reference
2'-Hydroxy-4,4',6'-trimethoxychalcone5,7,4'-TrimethoxyflavoneI₂ / DMSO96
2'-Hydroxy-3,4,4',6'-tetramethoxychalcone5,7,3',4'-TetramethoxyflavoneI₂ / DMSO73
2'-Hydroxychalcone derivativesVarious FlavonesSiO₂-I₂ (Solvent-free)68-92
Logical Relationship of Synthesis Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product start_acetophenone This compound process1 Claisen-Schmidt Condensation start_acetophenone->process1 start_aldehyde Aromatic Aldehyde start_aldehyde->process1 chalcone Chalcone Derivative process2 Oxidative Cyclization chalcone->process2 flavone Flavone Derivative process1->chalcone process2->flavone

Conclusion

This compound is an invaluable precursor in synthetic organic and medicinal chemistry. Its primary role is in the construction of chalcones through the robust Claisen-Schmidt condensation. These chalcones are not only pharmacologically important in their own right but also serve as essential intermediates for the synthesis of flavones, a privileged scaffold in drug discovery. The protocols and data presented here provide a foundational guide for researchers to synthesize and explore a wide chemical space of chalcones and flavones, facilitating the development of novel therapeutic agents.

Application Notes and Protocols for Photochemical Reactions Involving 2',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential photochemical reactions of 2',4'-Dimethoxyacetophenone and its utility as a synthetic intermediate in drug discovery and development. While specific photochemical studies on this compound are not extensively documented in the current literature, its structural similarity to other methoxy-substituted acetophenones allows for the extrapolation of its likely photochemical behavior. This document outlines potential photochemical pathways, offers generalized experimental protocols, and highlights its application in the synthesis of biologically active compounds.

Overview of this compound

This compound is a versatile aromatic ketone widely employed in various chemical industries.[1] Its applications span from the fragrance and flavor industry to polymer chemistry and, most notably for this audience, as a crucial intermediate in the synthesis of pharmaceutical compounds.[1] Its chemical structure, featuring a carbonyl group and electron-donating methoxy (B1213986) groups on the aromatic ring, makes it an interesting candidate for photochemical transformations and a valuable building block in medicinal chemistry.

Key Properties:

PropertyValue
CAS Number 829-20-9
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 37-42 °C
Purity (typical) ≥97%

Potential Photochemical Reactions

Based on the known photochemistry of aromatic ketones, this compound is predicted to undergo Norrish Type I and Type II photoreactions upon UV irradiation. The presence of ortho- and para-methoxy groups can influence the excited state properties and the subsequent reaction pathways.

Norrish Type I Reaction (α-Cleavage)

The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom (α-cleavage) from the excited triplet state. This reaction generates a benzoyl radical and a methyl radical. These highly reactive radical intermediates can then participate in various secondary reactions.

Proposed Pathway:

Norrish_Type_I cluster_0 Norrish Type I Pathway Start This compound Excited Excited Triplet State Start->Excited hν (UV light) Radicals 2,4-Dimethoxybenzoyl Radical + Methyl Radical Excited->Radicals α-Cleavage Products Secondary Products (e.g., recombination, decarbonylation products) Radicals->Products Secondary Reactions

Proposed Norrish Type I reaction pathway for this compound.
Norrish Type II Reaction (Intramolecular Hydrogen Abstraction)

For acetophenones with an abstractable γ-hydrogen on an alkyl chain, the Norrish Type II reaction is a common photochemical process.[2][3] Since this compound itself lacks such a chain, this reaction is not directly applicable. However, if it is used as a photosensitizer, it can induce Norrish Type II reactions in other molecules. Alternatively, derivatives of this compound with appropriate alkyl chains could be synthesized to undergo this reaction, leading to the formation of an enol and an alkene, or cyclization to a cyclobutanol (B46151) derivative (Yang cyclization).[3]

Hypothetical Example with a γ-Hydrogen:

Norrish_Type_II cluster_1 Hypothetical Norrish Type II Pathway Substrate Substituted 2',4'-Dimethoxy- acetophenone derivative (with γ-hydrogen) Excited Excited Triplet State Substrate->Excited hν (UV light) Biradical 1,4-Biradical Intermediate Excited->Biradical γ-Hydrogen Abstraction Fragmentation Enol + Alkene Biradical->Fragmentation Fragmentation Cyclization Cyclobutanol Derivative (Yang Cyclization) Biradical->Cyclization Cyclization

Hypothetical Norrish Type II reaction for a derivative.

Quantitative Data (Based on Analogy with Methoxy-Substituted Acetophenones)

Direct quantitative data for the photochemical reactions of this compound is scarce. The following table provides hypothetical data based on typical values for related methoxy-substituted acetophenones to serve as a guideline for experimental design.

ParameterHypothetical ValueConditions
UV Absorption Maxima (λmax) 275 nm, 310 nmIn methanol
Triplet Energy (ET) ~68-72 kcal/molEstimated
Quantum Yield (Φ) of Intersystem Crossing >0.9In non-polar solvents
Quantum Yield (Φ) of Norrish Type I 0.1 - 0.3In acetonitrile, λ > 300 nm
Triplet State Lifetime (τT) 10 - 100 nsIn acetonitrile

Experimental Protocols

The following are generalized protocols for conducting photochemical reactions with aromatic ketones like this compound. These should be adapted based on the specific reaction and desired products.

General Protocol for Photolysis and Product Analysis

Objective: To irradiate this compound and identify the resulting photoproducts.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol, or hexane)

  • Photoreactor (e.g., Rayonet reactor with lamps of appropriate wavelength, or a custom setup with a medium-pressure mercury lamp and filters)

  • Quartz reaction vessel

  • Inert gas (Nitrogen or Argon)

  • Analytical instruments: GC-MS, LC-MS, NMR spectrometer

Procedure:

  • Prepare a solution of this compound (e.g., 0.01 M) in the chosen solvent.

  • Transfer the solution to a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes to prevent quenching of the triplet excited state by oxygen.

  • Place the reaction vessel in the photoreactor and irradiate with a suitable light source (e.g., 300-350 nm).

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by TLC or GC.

  • Once the desired conversion is achieved, stop the irradiation.

  • Evaporate the solvent under reduced pressure.

  • Analyze the crude product mixture by GC-MS and/or LC-MS to identify the photoproducts.

  • Purify the products using column chromatography or preparative HPLC.

  • Characterize the purified products by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Protocol for Quantum Yield Determination (Relative Method)

Objective: To determine the quantum yield of a specific photochemical reaction of this compound relative to a known actinometer.

Materials:

  • This compound

  • Actinometer with a known quantum yield at the irradiation wavelength (e.g., benzophenone/benzhydrol system)

  • Spectroscopic grade solvent

  • Photoreactor with a monochromatic light source

  • UV-Vis spectrophotometer

  • GC or HPLC for quantitative analysis

Procedure:

  • Prepare solutions of this compound and the actinometer at concentrations that ensure nearly complete light absorption at the irradiation wavelength.

  • Irradiate both solutions under identical conditions (light intensity, wavelength, temperature, and reaction volume) for a short period to ensure low conversion (<10%).

  • Quantify the amount of product formed from both the sample and the actinometer using a calibrated GC or HPLC method.

  • Calculate the quantum yield of the sample reaction using the following formula: Φ_sample = Φ_actinometer * (moles of sample product / moles of actinometer product) * (photons absorbed by actinometer / photons absorbed by sample)

Applications in Drug Development and Organic Synthesis

While the direct photochemical applications of this compound in drug development are not well-established, its role as a synthetic precursor is significant. It is a key starting material for the synthesis of various heterocyclic compounds and, most notably, chalcones.[4]

Synthesis of Chalcones with Pharmacological Activity

Chalcones are a class of compounds with a 1,3-diaryl-2-propen-1-one backbone and are precursors to flavonoids.[5] Derivatives of this compound are used to synthesize chalcones that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7]

General Synthetic Workflow:

Chalcone_Synthesis cluster_2 Chalcone Synthesis Workflow Start This compound Reaction Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH or KOH in ethanol) Start->Reaction Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Chalcone Substituted Chalcone Derivative Reaction->Chalcone Screening Biological Activity Screening (e.g., anti-inflammatory, anticancer assays) Chalcone->Screening Lead Lead Compound for Drug Development Screening->Lead

References

Application Notes and Protocols: Leveraging 2',4'-Dimethoxyacetophenone in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dimethoxyacetophenone serves as a versatile and crucial starting scaffold for the synthesis of a diverse array of bioactive molecules, particularly chalcones and Schiff bases. These derivatives have demonstrated significant inhibitory activity against a range of clinically relevant enzymes. This document provides detailed application notes and experimental protocols for the synthesis of these derivatives and the evaluation of their inhibitory potential against key enzymes implicated in various pathological conditions. The strategic incorporation of the dimethoxy-substituted phenyl ring from this compound often contributes to the enhanced binding affinity and inhibitory potency of the resulting compounds.

I. Synthesis of Bioactive Derivatives from this compound

The primary route to harnessing the therapeutic potential of this compound is through its conversion into more complex molecular architectures, such as chalcones and Schiff bases.

A. Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation

Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) and a substituted aromatic aldehyde.

Protocol 1: Base-Catalyzed Synthesis of a Chalcone Derivative

  • Dissolution: Dissolve this compound (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in ethanol (B145695).

  • Catalyst Addition: To the stirred solution, slowly add an aqueous solution of a strong base, such as 40% potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 2-3.

  • Isolation: Collect the precipitated solid (chalcone) by vacuum filtration.

  • Purification: Wash the solid with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure chalcone.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2,4-Dimethoxyacetophenone 2,4-Dimethoxyacetophenone Reaction Reaction 2,4-Dimethoxyacetophenone->Reaction Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Ethanol Ethanol Ethanol->Reaction Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction Stirring (12-24h) Stirring (12-24h) Stirring (12-24h)->Reaction Acidification (HCl) Acidification (HCl) Workup Workup Acidification (HCl)->Workup Filtration Filtration Filtration->Workup Recrystallization Recrystallization Recrystallization->Workup Product Chalcone Derivative Reaction->Workup Workup->Product

General workflow for chalcone synthesis.
B. Synthesis of Schiff Base Derivatives

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. In this context, derivatives of this compound can be synthesized, for instance, by first forming a hydrazone.

Protocol 2: Synthesis of a Bis-Schiff Base Derivative

  • Hydrazone Formation: Reflux 2',4'-dihydroxyacetophenone (B118725) (a related precursor) (1 equivalent) with an excess of hydrazine (B178648) hydrate (B1144303) in ethanol for 5-6 hours.[1] After cooling, pour the mixture into cold water to precipitate the hydrazone intermediate.

  • Schiff Base Formation: Dissolve the isolated hydrazone (1 equivalent) and a substituted aromatic aldehyde (2 equivalents) in ethanol.

  • Catalysis: Add a few drops of a suitable acid catalyst (e.g., glacial acetic acid).

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the product with cold ethanol and dry to obtain the pure bis-Schiff base.

II. Application in Enzyme Inhibition

Derivatives of this compound have shown inhibitory activity against several key enzymes. The following sections detail the relevant signaling pathways, experimental protocols for inhibition assays, and reported inhibitory data.

A. Phosphodiesterase (PDE) Inhibition

Signaling Pathway: Phosphodiesterases are crucial enzymes that regulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers involved in numerous signaling pathways.[2] PDE1, a Ca2+/calmodulin-dependent PDE, hydrolyzes both cAMP and cGMP, thereby integrating Ca2+ and cyclic nucleotide signaling.[2][3] Inhibition of PDE1 can lead to increased levels of these second messengers, impacting processes such as smooth muscle relaxation, inflammation, and neuronal signaling.[2]

PDE1_Signaling cluster_products Inactive Products Ca2_Calmodulin Ca2+/Calmodulin PDE1 PDE1 (Phosphodiesterase 1) Ca2_Calmodulin->PDE1 Activates cAMP cAMP PDE1->cAMP Hydrolyzes cGMP cGMP PDE1->cGMP Hydrolyzes 5_AMP 5'-AMP PKA PKA cAMP->PKA Activates 5_GMP 5'-GMP PKG PKG cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response PKG->Cellular_Response Inhibitor This compound Derivative Inhibitor->PDE1 Inhibits

PDE1 in cAMP/cGMP signaling.

Experimental Protocol: PDE1 Inhibition Assay

A generic fluorescence polarization-based assay is commonly used.

  • Reagents: Fluorescently labeled cAMP or cGMP, a binding agent that specifically binds to the fluorescent monophosphate product, PDE1 enzyme, and assay buffer.

  • Procedure: a. In a 96-well plate, add the test compound (derivatives of this compound) at various concentrations. b. Add the PDE1 enzyme to each well. c. Initiate the reaction by adding the fluorescently labeled cyclic nucleotide substrate. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the binding agent. f. Measure the fluorescence polarization. An increase in polarization indicates the formation of the nucleotide-bead complex, signifying PDE activity. A decrease in polarization in the presence of the test compound indicates inhibition.

Data Presentation: PDE-1 and PDE-3 Inhibition by Bis-Schiff Base Derivatives of 2',4'-Dihydroxyacetophenone [4]

CompoundPDE-1 IC50 (µM)PDE-3 IC50 (µM)
3 0.05 ± 0.110.012 ± 0.32
4 8.02 ± 1.031.01 ± 0.22
Standard (Suramin) -1.05 ± 0.28
B. Tyrosinase Inhibition

Signaling Pathway: Tyrosinase is the rate-limiting enzyme in melanogenesis, the pathway responsible for the production of melanin (B1238610) pigment.[5][6] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[6] Inhibiting tyrosinase can reduce melanin production, making it a key target for agents aimed at treating hyperpigmentation and for cosmetic skin-lightening applications.

Melanogenesis L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Inhibitor This compound Derivative Inhibitor->Tyrosinase Inhibits

Role of Tyrosinase in Melanogenesis.

Experimental Protocol: Tyrosinase Inhibition Assay (using L-DOPA)

This assay is based on the spectrophotometric measurement of dopachrome (B613829) formation.

  • Reagents: Mushroom tyrosinase, L-DOPA (substrate), 50 mM sodium phosphate (B84403) buffer (pH 6.8), and the test compounds.

  • Procedure: a. In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of tyrosinase solution (e.g., 1000 units/mL).[7] b. Include a negative control (no inhibitor) and a blank (no enzyme).[7] c. Pre-incubate the plate at 25°C for 10 minutes.[7] d. Initiate the reaction by adding 20 µL of 10 mM L-DOPA solution to all wells.[7] e. Immediately measure the absorbance at 475 nm using a microplate reader and continue to take readings every minute for 10-20 minutes.[7]

  • Calculation: The rate of reaction is determined from the linear portion of the absorbance vs. time curve. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100, where V is the reaction rate.[7]

C. Monoamine Oxidase-B (MAO-B) Inhibition

Signaling Pathway: MAO-B is a mitochondrial enzyme that plays a critical role in the metabolism of monoamine neurotransmitters, such as dopamine.[8] In neurodegenerative diseases like Parkinson's and Alzheimer's, the activity of MAO-B is often elevated in astrocytes, leading to increased production of reactive oxygen species (ROS) and contributing to oxidative stress and neuroinflammation.[8][9] Inhibition of MAO-B can therefore be a therapeutic strategy to mitigate these neurodegenerative processes.

MAOB_Pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolized by Metabolites Metabolites MAO_B->Metabolites ROS Reactive Oxygen Species (ROS) MAO_B->ROS Oxidative_Stress Oxidative Stress & Neuroinflammation ROS->Oxidative_Stress Inhibitor This compound Derivative Inhibitor->MAO_B Inhibits

MAO-B in Neurodegeneration.

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

This assay measures the hydrogen peroxide (H₂O₂) produced during the deamination of a MAO substrate.

  • Reagents: Recombinant human MAO-B, a suitable substrate (e.g., benzylamine), a fluorogenic probe (e.g., Amplex® Red), horseradish peroxidase (HRP), and 100 mM potassium phosphate buffer (pH 7.4).[10]

  • Procedure: a. In a 96-well plate, add the test compound at various concentrations. b. Add the MAO-B enzyme. c. Add the reaction mixture containing the fluorogenic probe and HRP. d. Pre-incubate at 37°C for 10 minutes.[6] e. Initiate the reaction by adding the substrate. f. Measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over time.[11]

  • Data Analysis: The rate of fluorescence increase is proportional to MAO-B activity. A decrease in this rate indicates inhibition.

D. Acetylcholinesterase (AChE) Inhibition

Signaling Pathway: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[12][13] This terminates the nerve impulse. Inhibition of AChE leads to an accumulation of ACh, enhancing cholinergic transmission. This is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[13]

AChE_Signaling Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Termination Signal Termination Choline_Acetate->Signal_Termination Inhibitor This compound Derivative Inhibitor->AChE Inhibits

AChE in Cholinergic Signaling.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This colorimetric assay measures the product of AChE activity.[14]

  • Reagents: Acetylcholinesterase (AChE), acetylthiocholine (B1193921) iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and 0.1 M phosphate buffer (pH 8.0).[14]

  • Procedure: a. In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of the test compound solution.[14] b. Pre-incubate the plate for 10 minutes at 25°C.[14] c. Initiate the reaction by adding 10 µL of 14 mM ATCI solution.[14] d. Measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[14] The yellow color is due to the formation of 5-thio-2-nitrobenzoate.

  • Calculation: The rate of absorbance change is proportional to AChE activity.

Data Presentation: AChE and BChE Inhibition by Bis-Schiff Base Derivatives of 4-Hydroxyacetophenone [15]

CompoundAChE IC50 (µM)BChE IC50 (µM)
2j 15.86 ± 0.3829.23 ± 0.04
2b 18.58 ± 0.2135.31 ± 0.01
Standard (Galantamine) 104.8 ± 1.83156.8 ± 1.83
E. Aldose Reductase Inhibition

Signaling Pathway: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[14][16] Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol. This accumulation causes osmotic stress and contributes to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[17] Inhibiting aldose reductase is a therapeutic approach to prevent or mitigate these complications.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Aldose_Reductase Aldose Reductase Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Diabetic_Complications Diabetic Complications (Osmotic Stress) Sorbitol->Diabetic_Complications Accumulation leads to SDH Sorbitol Dehydrogenase Inhibitor This compound Derivative Inhibitor->Aldose_Reductase Inhibits

Aldose Reductase in the Polyol Pathway.

Experimental Protocol: Aldose Reductase Inhibition Assay

This assay measures the decrease in NADPH absorbance as it is consumed by the enzyme.

  • Reagents: Aldose reductase (e.g., from rat lens), 0.067 M sodium phosphate buffer (pH 6.2), 2.5 mM NADPH, and 50 mM DL-glyceraldehyde (substrate).[8]

  • Procedure: a. In a cuvette, prepare a reaction mixture containing the phosphate buffer, NADPH solution, aldose reductase enzyme solution, and the test compound. b. Pre-incubate the mixture at a suitable temperature (e.g., 37°C) for a few minutes. c. Initiate the reaction by adding the DL-glyceraldehyde substrate. d. Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.[8]

  • Calculation: The rate of reaction is the change in absorbance per minute.

F. Collagenase Inhibition

Signaling Pathway: Collagenases are a class of matrix metalloproteinases (MMPs) that are responsible for initiating the degradation of collagen, the primary structural protein in the extracellular matrix.[1][18] While essential for tissue remodeling and wound healing, excessive collagenase activity can lead to the pathological breakdown of connective tissues, as seen in conditions like arthritis and skin aging.[18] Inhibitors of collagenase can help to maintain the integrity of the extracellular matrix.

Collagen_Degradation Collagen Collagen Collagen_Fragments Collagen Fragments Collagen->Collagen_Fragments Degrades Collagenase Collagenase (MMP) Tissue_Degradation Tissue Degradation Collagen_Fragments->Tissue_Degradation Inhibitor This compound Derivative Inhibitor->Collagenase Inhibits

Role of Collagenase in Tissue Degradation.

Experimental Protocol: Collagenase Inhibition Assay

A common method involves a fluorogenic substrate.

  • Reagents: Collagenase (e.g., from Clostridium histolyticum), a fluorogenic collagenase substrate (e.g., self-quenched BODIPY conjugated to gelatin), and assay buffer.[19]

  • Procedure: a. In a 96-well plate, add the test compound at various concentrations. b. Add the collagenase enzyme. c. Pre-incubate to allow for inhibitor-enzyme interaction. d. Add the fluorogenic substrate to initiate the reaction. e. Incubate at 37°C for a specified time. f. Measure the increase in fluorescence (e.g., Ex/Em = 490/520 nm).[19] The cleavage of the substrate relieves the quenching, resulting in a fluorescent signal.

  • Data Analysis: A reduction in the fluorescent signal in the presence of the test compound indicates inhibition.

Conclusion

This compound is a valuable and readily available precursor for the synthesis of a wide range of chalcones and Schiff bases. These derivatives have shown promising inhibitory activities against a variety of enzymes implicated in human diseases. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this chemical scaffold in the ongoing search for novel and effective enzyme inhibitors. Further optimization of these lead structures through medicinal chemistry efforts holds significant promise for the development of new therapeutic agents.

References

protocol for the alkylation of 2',4'-dihydroxyacetophenone to 2',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Protocol for the O-Alkylation of 2',4'-Dihydroxyacetophenone (B118725)

AN-CHEM-024

Introduction

2',4'-Dimethoxyacetophenone is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. It is commonly prepared by the O-alkylation (specifically, methylation) of both hydroxyl groups of its precursor, 2',4'-dihydroxyacetophenone (also known as resacetophenone). The key challenge in this synthesis is to ensure the complete alkylation of both phenolic hydroxyl groups to avoid the formation of mono-alkylated byproducts. This protocol details a reliable method for the exhaustive methylation of 2',4'-dihydroxyacetophenone using dimethyl sulfate (B86663) as the alkylating agent and potassium carbonate as the base in an acetone (B3395972) solvent system. This method is widely applicable and provides high yields of the desired product.

Principle of the Reaction

The synthesis of this compound from 2',4'-dihydroxyacetophenone is an example of the Williamson ether synthesis. The reaction proceeds in two main steps. First, a base (potassium carbonate) deprotonates the acidic phenolic hydroxyl groups of the 2',4'-dihydroxyacetophenone to form more nucleophilic phenoxide ions. Subsequently, these phenoxide ions act as nucleophiles, attacking the electrophilic methyl groups of the dimethyl sulfate in an SN2 reaction. This results in the formation of two new ether linkages, yielding the final this compound product. An excess of both the base and the alkylating agent is used to drive the reaction to completion and ensure both hydroxyl groups are methylated.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 2',4'-Dihydroxyacetophenone

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Dimethyl Sulfate ((CH₃)₂SO₄) (Caution: Highly Toxic and Carcinogenic)

    • Acetone (anhydrous)

    • Ethyl Acetate (B1210297)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (250 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Buchner funnel and filter paper

    • Glassware for recrystallization

    • Thin Layer Chromatography (TLC) plates and chamber

Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2',4'-dihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended and can be stirred efficiently (approximately 10-15 mL per gram of starting material).

  • Addition of Alkylating Agent: While stirring the suspension, slowly add dimethyl sulfate (2.2 eq) to the flask at room temperature. [CAUTION] Dimethyl sulfate is extremely hazardous. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have an ammonia (B1221849) solution nearby to neutralize any spills.[1]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Typically, the reaction is complete within 4-8 hours. The disappearance of the starting material spot indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts (potassium carbonate and byproducts) using a Buchner funnel and wash the solid cake with a small amount of fresh acetone.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting crude residue in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol (B145695) or methanol (B129727) to obtain pure this compound as a solid.

Data Presentation

The following table summarizes the quantitative data for a typical lab-scale synthesis.

ParameterValueNotes
2',4'-Dihydroxyacetophenone5.00 g (32.9 mmol, 1.0 eq)Starting material.
Anhydrous Potassium Carbonate11.37 g (82.3 mmol, 2.5 eq)Base used for deprotonation.
Dimethyl Sulfate6.8 mL (72.4 mmol, 2.2 eq)Alkylating agent. [CAUTION: HIGHLY TOXIC] [1]
Anhydrous Acetone75 mLReaction solvent.
Reaction Temperature~56 °C (Reflux)
Reaction Time6 hoursMonitored by TLC.
Product Yield (Theoretical) 5.93 g Based on the starting amount of 2',4'-dihydroxyacetophenone.
Product Yield (Actual) 5.45 g After purification.
Percentage Yield 92% A nearly quantitative yield is possible under optimized conditions.[2][3]
Appearance White to off-white crystalline solidAfter recrystallization.

Visualized Workflow

Workflow Figure 1. Experimental Workflow for the Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (2',4'-Dihydroxyacetophenone, K₂CO₃) B 2. Add Solvent (Anhydrous Acetone) A->B C 3. Add Alkylating Agent (Dimethyl Sulfate) B->C D 4. Heat to Reflux (~56°C, 4-8h) C->D E 5. Monitor by TLC D->E F 6. Cool and Filter Solids E->F Reaction Complete G 7. Concentrate Filtrate F->G H 8. Dissolve in Ethyl Acetate G->H I 9. Wash Sequentially (H₂O, NaHCO₃, Brine) H->I J 10. Dry and Concentrate I->J K 11. Recrystallize Product J->K L 12. Characterize Final Product (Yield, MP, NMR) K->L

Caption: Experimental workflow for the synthesis of this compound.

Safety and Troubleshooting
  • Safety: Dimethyl sulfate is a potent carcinogen and is highly toxic and corrosive.[1] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment. Keep a solution of aqueous ammonia on hand to neutralize any spills or residual reagent on glassware.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after the standard reaction time, an additional portion of dimethyl sulfate (0.2-0.3 eq) and potassium carbonate (0.5 eq) can be added, and the reaction can be refluxed for another 2-4 hours.

  • Byproduct Formation: The primary byproduct is the mono-methylated intermediate (2'-hydroxy-4'-methoxyacetophenone). Its formation is favored by insufficient base or alkylating agent. Using the specified excess of reagents generally minimizes this issue. If significant amounts of the mono-methylated product are formed, purification will require flash column chromatography on silica (B1680970) gel.

References

Large-Scale Synthesis of 2',4'-Dimethoxyacetophenone for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dimethoxyacetophenone is a versatile aromatic ketone with significant applications across various industries. It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly flavonoid-based medicines, and is also utilized in the fragrance and polymer industries.[1][2] Its synthesis on a large scale is therefore of considerable industrial importance. This document provides detailed protocols and application notes for the industrial-scale synthesis of this compound, focusing on the widely employed Friedel-Crafts acylation method.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis.[1] In the pharmaceutical sector, it is a key precursor for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.[1] For instance, it can be used to prepare chalcone (B49325) derivatives, which are investigated for their potential as androgen receptor transposition inhibitors. Furthermore, it serves as a raw material for agrochemicals and is used in the development of new medications.[1] In the fragrance industry, it contributes to the aromatic profiles of perfumes and other scented products.[1][2] Its utility also extends to polymer chemistry, where it can act as a modifier to enhance the properties of plastics.[1]

Synthesis Methodology: Friedel-Crafts Acylation

The most common and economically viable method for the large-scale synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181).[3][4] This electrophilic aromatic substitution reaction involves the reaction of 1,3-dimethoxybenzene with an acylating agent, typically acetonitrile (B52724), in the presence of a Lewis acid catalyst, such as aluminum chloride.[3][4] The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring of 1,3-dimethoxybenzene.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation Reactants 1,3-Dimethoxybenzene Toluene (Solvent) Aluminum Chloride (Catalyst) ReactionVessel Reaction Flask Reactants->ReactionVessel Charge Reactants Cooling Cool to -10°C ReactionVessel->Cooling AcetonitrileAddition Add Acetonitrile Dropwise Cooling->AcetonitrileAddition HClGas Introduce Dry HCl Gas AcetonitrileAddition->HClGas ReactionConditions Maintain Temperature (-10°C to 20°C) for 10-30h HClGas->ReactionConditions Filtration Filter to Isolate Solid Intermediate ReactionConditions->Filtration Hydrolysis Hydrolyze Solid in Water Filtration->Hydrolysis CoolingCrystallization Cool to Crystallize Product Hydrolysis->CoolingCrystallization FinalFiltration Filter and Dry Product CoolingCrystallization->FinalFiltration Product Product FinalFiltration->Product Obtain this compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established industrial methods for the synthesis of this compound.[3][4]

Materials:

  • 1,3-Dimethoxybenzene

  • Toluene

  • Aluminum Chloride (anhydrous)

  • Acetonitrile

  • Dry Hydrogen Chloride Gas

  • Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermometer, gas inlet, and dropping funnel

  • Cooling system (chiller)

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Drying oven

Procedure:

  • Reaction Setup: In a clean and dry jacketed glass reactor, charge 1,3-dimethoxybenzene and toluene.

  • Cooling: Cool the reaction mixture to -10°C with constant stirring.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride to the reaction mixture while maintaining the temperature at -10°C.

  • Acetonitrile Addition: Add acetonitrile dropwise to the reaction mixture over a period of time, ensuring the temperature does not rise significantly.

  • Introduction of HCl Gas: Bubble dry hydrogen chloride gas through the reaction mixture.

  • Reaction: Maintain the reaction temperature between -10°C and 20°C for 10 to 30 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Isolation of Intermediate: Once the reaction is complete, stop the stirring and filter the reaction mixture to isolate the solid intermediate.

  • Hydrolysis: Transfer the solid intermediate to a separate vessel and add water. Heat the mixture to reflux for 1 hour to hydrolyze the intermediate.

  • Crystallization: Cool the mixture to induce crystallization of the product.

  • Product Isolation: Filter the crystallized product, wash with cold water, and dry to obtain this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported large-scale synthesis examples of this compound.[3][4]

ParameterExample 1[4]Example 2[4]Example 3[4]Example 4[4]
1,3-Dimethoxybenzene (mol) 1.01.01.01.0
Toluene (g) 415.0830.01000.01380.0
Aluminum Chloride (g) 133.3200.0220.0266.6
Acetonitrile (g) 82.1120.0110.0160.0
Reaction Temperature (°C) -5 to 5-10 to 05 to 1510 to 20
Reaction Time (h) 20301015
Yield (%) 92.093.492.395.0
Purity (%) 99.099.598.799.2

Safety Precautions

  • The reaction should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Hydrogen chloride gas is toxic and corrosive. Use a proper gas handling system and a scrubber.

  • Toluene and acetonitrile are flammable solvents. Avoid open flames and sparks.

  • Always add reagents slowly and control the reaction temperature to prevent runaway reactions.

Conclusion

The Friedel-Crafts acylation of 1,3-dimethoxybenzene provides a robust and high-yielding method for the large-scale industrial synthesis of this compound. By carefully controlling the reaction parameters as outlined in the provided protocols, high purity product can be consistently obtained, meeting the demands of the pharmaceutical and other industries. The versatility of this key intermediate ensures its continued importance in various fields of chemical synthesis and product development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2',4'-dimethoxyacetophenone for improved yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) and methylation of 2,4-dihydroxyacetophenone.

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation

  • Question: My Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetyl chloride/acetic anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃) is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in a Friedel-Crafts acylation can stem from several factors related to reagents, reaction conditions, and work-up procedures. Here is a systematic approach to troubleshooting:

    • Reagent Quality:

      • Lewis Acid (e.g., Aluminum Chloride): Ensure the AlCl₃ is anhydrous and has been stored under inert conditions. Exposure to moisture will deactivate the catalyst. Consider opening a new bottle if deactivation is suspected.

      • Solvent: The solvent (e.g., toluene (B28343), dichloromethane) must be anhydrous. The presence of water will quench the Lewis acid.

      • 1,3-Dimethoxybenzene: Verify the purity of the starting material. Impurities can interfere with the reaction.

    • Reaction Conditions:

      • Temperature Control: The reaction is typically carried out at low temperatures (e.g., -10°C to 20°C) to control the reaction rate and minimize side reactions.[1][2] Ensure your cooling bath is maintaining the target temperature.

      • Addition of Reagents: The dropwise addition of the acylating agent is crucial to prevent localized overheating and side reactions.

      • Reaction Time: The reaction time can vary (e.g., 10 to 30 hours).[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Work-up Procedure:

      • Hydrolysis: The reaction mixture is typically quenched by carefully adding it to a mixture of ice and hydrochloric acid. This step hydrolyzes the intermediate complex to yield the final product. Ensure this is done cautiously to avoid excessive heat generation.

Issue 2: Formation of Significant Side Products in Friedel-Crafts Acylation

  • Question: I am observing significant amounts of side products in my reaction mixture, leading to a lower yield of this compound. What are these side products and how can I minimize their formation?

  • Answer: A common side product in the Friedel-Crafts acylation of 1,3-dimethoxybenzene is the isomeric 2',6'-dimethoxyacetophenone. The formation of this isomer is influenced by the reaction conditions.

    • Minimizing Isomer Formation:

      • Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable product, but can also lead to more side reactions. Sticking to the recommended lower temperature range is generally advisable.

      • Catalyst Choice: While AlCl₃ is common, other Lewis acids could be explored for better regioselectivity, though this would require significant optimization.

Issue 3: Low Yield in the Methylation of 2,4-Dihydroxyacetophenone

  • Question: I am attempting to synthesize this compound by methylating 2,4-dihydroxyacetophenone with dimethyl sulfate (B86663), but the yield is poor. What are the critical parameters for this reaction?

  • Answer: Incomplete methylation or the formation of the mono-methylated product (2-hydroxy-4-methoxyacetophenone) are common reasons for low yields.

    • Reaction Conditions:

      • Base: A suitable base (e.g., sodium carbonate, potassium carbonate) is required to deprotonate the hydroxyl groups, making them more nucleophilic.[3] Ensure the base is anhydrous and used in sufficient molar excess.

      • Stoichiometry of Methylating Agent: Use a sufficient excess of dimethyl sulfate to ensure complete methylation of both hydroxyl groups.

      • Temperature and Reaction Time: The reaction is often carried out at elevated temperatures (e.g., 80-90°C) for a few hours.[3] Monitor the reaction by TLC to ensure it goes to completion.

      • pH Control: In some procedures, maintaining a specific pH range (e.g., 8.5-10.5) can be crucial for selective methylation and minimizing side reactions.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and high-yielding method for synthesizing this compound?

    • A1: The Friedel-Crafts acylation of 1,3-dimethoxybenzene is a widely used method that can achieve high yields. A patented method using 1,3-dimethoxybenzene, aluminum chloride, acetonitrile, and hydrogen chloride gas in toluene has reported yields of 92-95%.[1][2]

  • Q2: What are the typical reaction conditions for the Friedel-Crafts acylation method?

    • A2: Key conditions often involve using toluene as a solvent, aluminum chloride as the Lewis acid, and carrying out the reaction at temperatures between -10°C and 20°C for 10 to 30 hours.[1][2]

  • Q3: Are there alternative methods to the Friedel-Crafts acylation?

    • A3: Yes, another common method is the methylation of 2,4-dihydroxyacetophenone (resacetophenone) or acetovanillone (B370764) using a methylating agent like dimethyl sulfate in the presence of a base.[3][5]

  • Q4: How can I purify the final this compound product?

    • A4: The product is a solid at room temperature.[6] After the reaction work-up, the crude product can often be purified by recrystallization from a suitable solvent like methanol (B129727) or by column chromatography.[7]

  • Q5: What are some of the safety precautions I should take during this synthesis?

    • A5: Aluminum chloride is corrosive and reacts violently with water. Dimethyl sulfate is toxic and a suspected carcinogen. Acetonitrile and toluene are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of this compound via Friedel-Crafts Acylation

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Reference
Starting Material 1,3-dimethoxybenzene1,3-dimethoxybenzene1,3-dimethoxybenzene1,3-dimethoxybenzene[1][2]
Lewis Acid Aluminum ChlorideAluminum ChlorideAluminum ChlorideAluminum Chloride[1][2]
Solvent TolueneTolueneTolueneToluene[1][2]
Acylating Agent Acetonitrile/HClAcetonitrile/HClAcetonitrile/HClAcetonitrile/HCl[1][2]
Temperature -5 to 5°C-10 to 0°C5 to 15°C10 to 20°C[1][2]
Reaction Time 20 hours30 hours10 hours15 hours[1][2]
Reported Yield 92.0%93.4%92.3%95.0%[1][2]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene [1][2]

  • In a reaction flask, add 1.0 mole of 1,3-dimethoxybenzene and toluene.

  • Cool the mixture to -10°C.

  • Under stirring, add the specified amount of aluminum chloride.

  • Drip in the specified amount of acetonitrile.

  • Bubble dry hydrogen chloride gas through the reaction mixture.

  • Maintain the reaction at the desired temperature for the specified duration (see Table 1).

  • After the reaction is complete, stop stirring and filter to obtain the solid intermediate.

  • Add the solid to water and reflux for 1 hour for hydrolysis.

  • Cool the mixture and filter to obtain this compound.

  • Dry the product and determine the yield.

Protocol 2: Methylation of Acetovanillone [3]

  • In a reaction flask, combine 0.06 mol of acetovanillone, 0.083 mol of dimethyl sulfate, and 8.0 g of sodium carbonate.

  • Stir the reaction mixture at 80-90°C for 2 hours.

  • During the last 1.2 hours of heating, add 6 ml of water dropwise.

  • After cooling, add more water, acidify the mixture, and extract the product with benzene.

  • Evaporate the solvent to obtain this compound.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reagents Combine 1,3-dimethoxybenzene, toluene, and AlCl3 start->reagents cool Cool to -10°C reagents->cool add_acetonitrile Add Acetonitrile (dropwise) cool->add_acetonitrile add_hcl Introduce dry HCl gas add_acetonitrile->add_hcl react Maintain temperature and stir for 10-30h add_hcl->react filter_intermediate Filter solid intermediate react->filter_intermediate hydrolyze Hydrolyze with refluxing water filter_intermediate->hydrolyze filter_product Filter final product hydrolyze->filter_product dry Dry product filter_product->dry end End Product: This compound dry->end

Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low or No Yield reagent_quality Poor Reagent Quality problem->reagent_quality reaction_conditions Suboptimal Reaction Conditions problem->reaction_conditions workup_issue Improper Work-up problem->workup_issue check_reagents Use anhydrous reagents and fresh catalyst reagent_quality->check_reagents Solution optimize_conditions Verify temperature control, monitor with TLC reaction_conditions->optimize_conditions Solution review_workup Ensure proper hydrolysis and quenching workup_issue->review_workup Solution

Caption: Logical relationship for troubleshooting low yield in Friedel-Crafts acylation.

References

common side products in the synthesis of 2',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',4'-Dimethoxyacetophenone. Below you will find detailed information on common side products, troubleshooting strategies, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the primary side products?

A1: The most prevalent laboratory and industrial method is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The primary side product is the isomeric 2',6'-Dimethoxyacetophenone . While Friedel-Crafts acylation is generally less susceptible to polysubstitution than alkylation, diacylation can occur with highly activated substrates.[1] Demethylation of the methoxy (B1213986) groups is another potential side reaction, especially under harsh conditions.[2]

Q2: How can I minimize the formation of the 2',6'-isomer during Friedel-Crafts acylation?

A2: The regioselectivity of the Friedel-Crafts acylation is influenced by the directing effects of the methoxy groups on the 1,3-dimethoxybenzene ring. Both methoxy groups are ortho, para-directing. Acylation at the 4-position is sterically and electronically favored, leading to the desired this compound. However, acylation at the 2-position, directed by the methoxy group at position 1, results in the 2',6'-isomer. To minimize the formation of the 2',6'-isomer, careful control of reaction conditions such as temperature and the choice of Lewis acid and solvent is crucial.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, two other common routes are:

  • Methylation of 2',4'-dihydroxyacetophenone (B118725): This involves the reaction of 2',4'-dihydroxyacetophenone with a methylating agent like dimethyl sulfate (B86663). The main side products are the partially methylated intermediate, 2'-hydroxy-4'-methoxyacetophenone , and potentially C-alkylated byproducts.[3]

  • Fries Rearrangement: This method involves the rearrangement of a phenolic ester, such as 3-methoxyphenyl (B12655295) acetate (B1210297), using a Lewis acid catalyst.[4] The reaction can produce a mixture of ortho and para isomers. To obtain this compound, one would need to start with the appropriate di-methoxylated precursor, and control the regioselectivity of the rearrangement.

Q4: My Friedel-Crafts reaction is giving a low yield. What are the common causes?

A4: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all reagents, solvents, and glassware are anhydrous.[1]

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount of the catalyst is often necessary.[1]

  • Sub-optimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can lead to side reactions and decomposition.[1]

  • Deactivated Substrate: While 1,3-dimethoxybenzene is an activated ring, any electron-withdrawing impurities can hinder the reaction.

Troubleshooting Guides

Issue 1: Presence of an Isomeric Impurity (2',6'-Dimethoxyacetophenone)
  • Symptom: NMR or GC-MS analysis of the crude product shows signals corresponding to both this compound and 2',6'-Dimethoxyacetophenone.

  • Cause: Lack of complete regioselectivity in the Friedel-Crafts acylation.

  • Solution:

    • Temperature Control: Perform the reaction at a lower temperature to favor the thermodynamically more stable 2',4'-isomer.

    • Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experiment with different anhydrous solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide).

    • Purification: The isomers can often be separated by column chromatography on silica (B1680970) gel or by fractional crystallization.

Issue 2: Evidence of Demethylation
  • Symptom: Isolation of phenolic byproducts, such as 2'-hydroxy-4'-methoxyacetophenone.

  • Cause: The Lewis acid catalyst can cleave the methyl ether bonds, particularly at higher temperatures or with prolonged reaction times.[2]

  • Solution:

    • Milder Lewis Acid: Consider using a milder Lewis acid than AlCl₃, such as ZnCl₂ or FeCl₃.

    • Reaction Conditions: Use the minimum effective amount of Lewis acid and keep the reaction temperature as low as possible. Reduce the overall reaction time.

Issue 3: Over-methylation in the Synthesis from 2',4'-dihydroxyacetophenone
  • Symptom: Significant amount of the di-methylated product (this compound) is formed when the target is the mono-methylated intermediate.

  • Cause: Use of a highly reactive methylating agent or harsh reaction conditions.[3]

  • Solution:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the methylating agent.

    • Milder Reagents: Employ a less reactive methylating agent or a milder base (e.g., K₂CO₃ instead of stronger bases).[3]

    • Monitor the Reaction: Closely follow the reaction progress by TLC or GC and stop it once the desired mono-methylated product is maximized.

Data Presentation

Table 1: Physical and Spectroscopic Properties of this compound and Common Side Products

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Signals (δ, ppm in CDCl₃)
This compound 180.2036-42~7.7 (d, 1H), ~6.4 (m, 2H), ~3.8 (s, 6H), ~2.5 (s, 3H)
2',6'-Dimethoxyacetophenone 180.2068-70~7.3 (t, 1H), ~6.6 (d, 2H), ~3.8 (s, 6H), ~2.5 (s, 3H)
2'-Hydroxy-4'-methoxyacetophenone 166.1748-51~12.7 (s, 1H, -OH), ~7.6 (d, 1H), ~6.4 (m, 2H), ~3.8 (s, 3H), ~2.5 (s, 3H)

Table 2: Example Yields for the Synthesis of this compound via Friedel-Crafts Acylation

Acylating AgentLewis AcidSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Acetonitrile (B52724)AlCl₃Toluene-5 to 52092.099.0[5]
AcetonitrileAlCl₃Toluene5 to 151092.398.7[5]
AcetonitrileAlCl₃Toluene10 to 201595.099.2[5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

This protocol is adapted from a patented procedure for the synthesis of this compound.[5]

Materials:

  • 1,3-Dimethoxybenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetonitrile

  • Toluene

  • Dry Hydrogen Chloride (gas)

  • Water

  • Standard laboratory glassware, dried thoroughly

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a stirrer and under an inert atmosphere, add 1,3-dimethoxybenzene (1.0 mol) and toluene.

  • Cool the mixture to -10 °C using an ice-salt bath.

  • Under stirring, add anhydrous aluminum chloride (1.0-2.0 mol).

  • Slowly add acetonitrile (2.0-4.0 mol) dropwise to the reaction mixture.

  • Pass dry hydrogen chloride gas through the mixture.

  • Maintain the reaction at a temperature between -10 °C and 20 °C for 10-30 hours, monitoring the consumption of 1,3-dimethoxybenzene by TLC or GC.

  • Once the reaction is complete, stop stirring and filter the solid precipitate.

  • Add the collected solid to water and reflux for 1 hour to hydrolyze the complex.

  • Cool the mixture and filter the solid product.

  • Dry the product to obtain this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Protocol 2: Regioselective Methylation of 2',4'-Dihydroxyacetophenone

This protocol is adapted for the synthesis of the intermediate 2'-hydroxy-4'-methoxyacetophenone, which can then be further methylated to the final product.[3]

Materials:

  • 2',4'-Dihydroxyacetophenone

  • Methyl Iodide (CH₃I)

  • Cesium Bicarbonate (CsHCO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2',4'-dihydroxyacetophenone (1.0 eq) in acetonitrile, add methyl iodide (3.0 eq).

  • Add cesium bicarbonate (3.0 eq) to the mixture.

  • Heat the reaction mixture in a sealed vessel at 80°C for 6 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-hydroxy-4-methoxyacetophenone.[3]

Visualizations

Friedel_Crafts_Acylation cluster_reactants Reactants DMB 1,3-Dimethoxybenzene Product_24 This compound (Major Product) DMB->Product_24 Acylation at C4 Product_26 2',6'-Dimethoxyacetophenone (Side Product) DMB->Product_26 Acylation at C2 AcylatingAgent Acetic Anhydride / Acetyl Chloride AcyliumIon Acylium Ion [CH3CO]+ AcylatingAgent->AcyliumIon + AlCl3 LewisAcid AlCl3 LewisAcid->AcyliumIon AcyliumIon->Product_24 Acylation at C4 AcyliumIon->Product_26 Acylation at C2

Caption: Friedel-Crafts acylation of 1,3-dimethoxybenzene leading to the desired 2',4'-isomer and the 2',6'-isomer side product.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Catalyst Verify Catalyst Stoichiometry Check_Moisture->Check_Catalyst No Solution_Moisture Use Anhydrous Conditions: - Dry glassware - Anhydrous solvents - Fresh Lewis acid Check_Moisture->Solution_Moisture Yes Check_Temp Assess Reaction Temperature Check_Catalyst->Check_Temp No Solution_Catalyst Use Stoichiometric Amount of Lewis Acid Check_Catalyst->Solution_Catalyst Yes Check_Purity Analyze Starting Material Purity Check_Temp->Check_Purity No Solution_Temp Optimize Temperature: - Lower for selectivity - Higher for rate Check_Temp->Solution_Temp Yes Solution_Purity Purify Starting Materials Check_Purity->Solution_Purity Yes End Improved Synthesis Check_Purity->End No Solution_Moisture->End Solution_Catalyst->End Solution_Temp->End Solution_Purity->End

Caption: A troubleshooting workflow for common issues in the synthesis of this compound.

Methylation_Pathway StartingMaterial 2',4'-Dihydroxyacetophenone MonoMethylated 2'-Hydroxy-4'-methoxyacetophenone (Intermediate) StartingMaterial->MonoMethylated + 1 eq. CH3I MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->MonoMethylated DiMethylated This compound (Potential Side Product) MethylatingAgent->DiMethylated MonoMethylated->DiMethylated + 1 eq. CH3I

Caption: Methylation of 2',4'-dihydroxyacetophenone showing the formation of the mono- and di-methylated products.

References

Technical Support Center: Purification of Crude 2',4'-Dimethoxyacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of crude 2',4'-Dimethoxyacetophenone via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, which has a low melting point (37-42°C), a solvent with a relatively low boiling point is preferable to prevent the compound from "oiling out". Methanol, ethanol (B145695), or isopropanol (B130326) are good starting points. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be effective, especially for dealing with specific impurities.

Q2: What are the common impurities found in crude this compound?

A2: Impurities in crude this compound largely depend on the synthetic route. A common method is the Friedel-Crafts acylation of 1,3-dimethoxybenzene. Potential impurities from this synthesis include unreacted 1,3-dimethoxybenzene, the acylating agent (e.g., acetyl chloride or acetic anhydride), and polysubstituted byproducts. If the synthesis involves methylation of 2',4'-dihydroxyacetophenone, residual starting material or partially methylated products could be present.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" is a common issue for compounds with low melting points like this compound. This occurs when the saturated solution's temperature is above the melting point of the compound. To resolve this, you can:

  • Use a lower boiling point solvent.

  • Add slightly more solvent than the minimum required for dissolution at the boiling point. This keeps the compound dissolved until the solution has cooled to a temperature below its melting point.

  • Ensure slow cooling. Rapid cooling can promote oiling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation once the solution has cooled.

Q4: I am getting a very low yield of crystals. What are the possible reasons?

A4: Low recovery can be due to several factors:

  • Using too much solvent: An excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with warm solvent: Always use ice-cold solvent to wash the collected crystals to minimize redissolving the product.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Q5: The recrystallized product is still colored. How can I remove colored impurities?

A5: If your product remains colored after recrystallization, you can treat the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, potentially reducing the yield.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is not sufficiently saturated.3. Crystallization requires nucleation.1. Boil off some of the solvent to concentrate the solution and cool again.2. For mixed solvent systems, add the "poor" solvent dropwise until turbidity persists, then add a drop of the "good" solvent to clarify before cooling.3. Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
Compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound (37-42°C).2. The solution is cooling too quickly.3. High concentration of impurities is depressing the melting point.1. Select a solvent with a lower boiling point (e.g., methanol, ethanol).2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly to room temperature before placing it in an ice bath.3. Consider a preliminary purification step, such as passing the crude material through a short silica (B1680970) plug.
Very low recovery of crystals. 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Washing crystals with solvent that is not ice-cold.1. Concentrate the mother liquor by boiling off some solvent and cool for a second crop of crystals.2. Ensure the filtration funnel and receiving flask are pre-heated before filtering the hot solution.3. Always wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are discolored or appear impure. 1. Colored impurities are co-crystallizing with the product.2. Rapid crystal formation has trapped impurities within the crystal lattice.1. Before crystallization, treat the hot solution with a small amount of activated charcoal and perform a hot filtration.2. Ensure the solution cools slowly to allow for selective crystal growth. If crystals form too rapidly, reheat the solution, add a small amount of additional solvent, and cool more slowly.

Data Presentation

Solubility of this compound in Common Solvents (Estimated)

SolventSolubility at 0°C ( g/100 mL)Solubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Boiling Point (°C)
MethanolSparingly SolubleSolubleVery Soluble65
EthanolSparingly SolubleSolubleVery Soluble78
IsopropanolSparingly SolubleModerately SolubleVery Soluble82
Ethyl AcetateSolubleVery SolubleFreely Soluble77
HexaneInsolubleSparingly SolubleSoluble69
WaterInsolubleInsolubleInsoluble100

Note: This table provides estimated qualitative solubility data based on the properties of similar aromatic ketones. Experimental verification is recommended for precise quantitative values.

Experimental Protocols

Protocol: Single-Solvent Recrystallization of this compound using Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the flask on a hot plate while swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through the filter paper into the clean, preheated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for a few minutes. For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the product's melting point.

Visualizations

Recrystallization_Troubleshooting start Crude Product (this compound) dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if insolubles present) dissolve->hot_filtration cool Cool Slowly to Room Temp hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath no_crystals No Crystals Form cool->no_crystals Issue oiling_out Compound Oils Out cool->oiling_out Issue filter_wash Vacuum Filter & Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry low_yield Low Yield filter_wash->low_yield Issue pure_product Pure Product dry->pure_product impure_crystals Impure/Colored Crystals dry->impure_crystals Issue concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate Too much solvent scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Supersaturated slow_cool Reheat, Add More Solvent, Cool Slower oiling_out->slow_cool Cooling too fast/ Solvent BP too high check_solvent Check Solvent Amount & Washing Technique low_yield->check_solvent Process Error charcoal Redissolve, Treat with Charcoal, Recrystallize impure_crystals->charcoal Colored Impurities concentrate->cool scratch_seed->cool slow_cool->cool charcoal->dissolve check_solvent->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: Troubleshooting Low Conversion Rates in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental issues that can lead to low conversion rates and product yields.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you overcome common challenges during your Friedel-Crafts acylation experiments.

Q1: My Friedel-Crafts acylation reaction shows very low or no conversion. What are the initial checks I should perform?

A1: When troubleshooting a low-yield Friedel-Crafts acylation, the first step is to verify the integrity of your reagents and the experimental setup. The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and the acylating agent (e.g., acetyl chloride) are highly sensitive to moisture, so ensuring that all glassware was rigorously dried is critical.[1] It is also essential to confirm the purity of your aromatic substrate, as impurities can inhibit the reaction.[2]

Q2: How can I determine if my Lewis acid catalyst is active?

A2: The most commonly used Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely hygroscopic. Exposure to atmospheric moisture will lead to its deactivation.[1] You should always use a fresh bottle of the catalyst or one that has been properly stored in a desiccator. A visual inspection can be informative; the catalyst should be a fine, free-flowing powder. If it appears clumpy or has a strong odor of HCl, it has likely been compromised by moisture and should not be used.[1]

Q3: My aromatic substrate contains an amine (-NH₂) or hydroxyl (-OH) group, and the reaction is not working. What is the problem?

A3: Aromatic compounds bearing amine or hydroxyl groups are generally unsuitable for Friedel-Crafts acylation.[1][3] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst. This forms a complex that deactivates the catalyst and strongly deactivates the aromatic ring, thus preventing the desired acylation.[1][3] To proceed with such substrates, the amine or hydroxyl group must first be protected. For example, an amino group can be acetylated to form an amide, which is less basic and allows the reaction to proceed.[3]

Q4: I am observing the formation of multiple products or unexpected isomers. How can I improve the selectivity of my reaction?

A4: The regioselectivity of Friedel-Crafts acylation can be significantly influenced by the choice of solvent and reaction temperature. For instance, in the acylation of naphthalene, using a non-polar solvent like carbon disulfide (CS₂) at lower temperatures tends to favor the kinetically controlled alpha-substituted product.[1][4] Conversely, a more polar solvent like nitrobenzene (B124822) at higher temperatures can lead to the thermodynamically favored beta-substituted product.[1][4] Optimizing the reaction temperature is also crucial; lower temperatures often increase selectivity for the kinetic product.[5]

Q5: My reaction seems to work, but I am losing a significant amount of product during the workup. What could be the cause?

A5: A common issue during the workup of Friedel-Crafts acylation is the formation of an emulsion when quenching the reaction with water or dilute acid.[1] This can make the separation of the organic and aqueous layers difficult, leading to product loss. To avoid this, try pouring the reaction mixture onto a mixture of ice and concentrated HCl with vigorous stirring.[1] If an emulsion still forms, adding a saturated solution of sodium chloride (brine) can help to break it.[1]

Frequently Asked Questions (FAQs)

Why is a stoichiometric amount of Lewis acid catalyst often required?

Unlike many other catalytic reactions, Friedel-Crafts acylation frequently requires at least a stoichiometric amount of the Lewis acid.[6][7] This is because the ketone product forms a stable complex with the catalyst, rendering it inactive for further reaction.[6][7] Therefore, it is common practice to use at least one equivalent of the catalyst with respect to the acylating agent, and in some cases, a slight excess (e.g., 1.1 equivalents) may be beneficial.[6][7]

What is the effect of strongly deactivating groups on the aromatic substrate?

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. Consequently, the presence of strongly electron-withdrawing (deactivating) groups on the aromatic ring will significantly hinder or prevent the reaction.[2] Such groups include nitro (-NO₂), cyano (-CN), and carbonyl groups (ketones, esters).[2][8] If your substrate contains these functionalities, the reaction is unlikely to be successful.

Can polyacylation occur in Friedel-Crafts acylation?

Polyacylation is less common in Friedel-Crafts acylation compared to the analogous alkylation reaction.[2] The introduction of the first acyl group deactivates the aromatic ring, making a second acylation less favorable.[2][9] However, if the starting aromatic substrate is highly activated (e.g., phenols, anilines), polyacylation can sometimes be observed.[2]

Data Presentation

The following tables summarize key parameters that can be optimized to improve conversion rates.

Table 1: Effect of Solvent on Regioselectivity in the Acylation of Naphthalene

SolventPolarityPredominant ProductControl Type
Carbon Disulfide (CS₂)Non-polar1-acetylnaphthaleneKinetic
Dichloromethane (B109758) (CH₂Cl₂)Polar aprotic1-acetylnaphthaleneKinetic
NitrobenzenePolar aprotic2-acetylnaphthaleneThermodynamic

This table provides a qualitative summary based on established principles of Friedel-Crafts acylation selectivity.[1][4]

Table 2: General Temperature Guidelines for Friedel-Crafts Acylation

Temperature RangeExpected OutcomeConsiderations
0°C to Room TemperatureFavors kinetic product, higher selectivitySlower reaction rates, may require longer reaction times
Room Temperature to 60°CGood balance for many substratesA good starting point for optimization[6]
> 60°CFavors thermodynamic product, increased reaction rateIncreased risk of side reactions and decomposition[5][6]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole (B1667542)

This protocol is a general guideline and may require optimization for different substrates.

  • Preparation: Ensure all glassware is thoroughly oven-dried. Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.[10][11]

  • Reagent Setup: Suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent such as dichloromethane in the round-bottom flask and cool the mixture to 0°C in an ice bath.[3]

  • Addition of Acylating Agent: Add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride. Allow the mixture to stir for 15-30 minutes to form the acylium ion complex.[3]

  • Addition of Aromatic Substrate: Dissolve anisole (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0°C.[11]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2][12]

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.[1][10]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[11]

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[11]

  • Purification: Purify the crude product by recrystallization or column chromatography.[14]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in Friedel-Crafts Acylation start Low or No Conversion check_reagents Check Reagent Quality and Setup start->check_reagents is_catalyst_active Is the Lewis Acid Catalyst Active? check_reagents->is_catalyst_active replace_catalyst Use Fresh, Anhydrous Catalyst is_catalyst_active->replace_catalyst No check_substrate Check Substrate Suitability is_catalyst_active->check_substrate Yes replace_catalyst->check_substrate is_substrate_deactivated Does the substrate have strongly deactivating groups (-NO2, -NR3+, etc.)? check_substrate->is_substrate_deactivated reaction_fails Reaction is Unlikely to Proceed is_substrate_deactivated->reaction_fails Yes has_amine_hydroxyl Does the substrate have -NH2 or -OH groups? is_substrate_deactivated->has_amine_hydroxyl No protect_group Protect the -NH2 or -OH Group has_amine_hydroxyl->protect_group Yes optimize_conditions Optimize Reaction Conditions has_amine_hydroxyl->optimize_conditions No protect_group->optimize_conditions check_temp Adjust Temperature optimize_conditions->check_temp check_solvent Change Solvent optimize_conditions->check_solvent check_stoichiometry Verify Stoichiometry (>=1 eq. of Catalyst) optimize_conditions->check_stoichiometry workup_issue Investigate Workup Procedure check_temp->workup_issue check_solvent->workup_issue check_stoichiometry->workup_issue emulsion Emulsion Formation? workup_issue->emulsion break_emulsion Add Brine / Modify Quench emulsion->break_emulsion Yes success Improved Conversion emulsion->success No break_emulsion->success

Caption: A decision-making flowchart for troubleshooting low yields.

FC_Acylation_Pathway Key Steps in Friedel-Crafts Acylation reagents Acyl Halide/Anhydride + Lewis Acid acylium Formation of Acylium Ion (Electrophile) reagents->acylium attack Electrophilic Attack on Aromatic Ring acylium->attack aromatic Aromatic Substrate aromatic->attack sigma Sigma Complex (Arenium Ion Intermediate) attack->sigma deprotonation Deprotonation sigma->deprotonation product_complex Product-Catalyst Complex deprotonation->product_complex workup Aqueous Workup product_complex->workup final_product Aryl Ketone Product workup->final_product

Caption: A simplified diagram of the Friedel-Crafts acylation pathway.

References

Technical Support Center: Optimization of Reaction Conditions for the Methylation of 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of 2',4'-dihydroxyacetophenone (B118725). This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed guidance to navigate the complexities of this chemical transformation. Below, you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to help you optimize your reaction conditions, maximize yields, and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts in the methylation of 2',4'-dihydroxyacetophenone?

The primary desired product is typically the mono-methylated 2'-hydroxy-4'-methoxyacetophenone (paeonol). However, several byproducts can form, including the di-methylated product 2',4'-dimethoxyacetophenone and the isomeric mono-methylated product 4'-hydroxy-2'-methoxyacetophenone. C-alkylation, where the methyl group attaches directly to the aromatic ring, is also a potential, though less common, side reaction.[1]

Q2: How does the choice of methylating agent influence the reaction?

The reactivity of the methylating agent is a critical factor. Highly reactive agents like dimethyl sulfate (B86663) (DMS) can easily lead to over-methylation, forming the di-methoxy byproduct if the reaction is not carefully controlled.[1] Dimethyl carbonate (DMC) is considered a "greener" and often more selective methylating agent, which can result in higher yields of the mono-methylated product.[1] Methyl iodide (MeI) is another common choice, and its effectiveness is highly dependent on the base and solvent used.[1]

Q3: What is the role of the base in controlling regioselectivity?

The base is crucial for deprotonating the hydroxyl groups to form the more nucleophilic phenoxide ions. The choice of base significantly impacts which hydroxyl group is deprotonated and the extent of di-methylation. Milder bases, such as cesium bicarbonate (CsHCO₃) or potassium carbonate (K₂CO₃), are often preferred to promote selective mono-methylation.[1] Stronger bases can deprotonate both hydroxyl groups, increasing the likelihood of di-methylation.[1]

Q4: Which hydroxyl group is more reactive in 2',4'-dihydroxyacetophenone?

The 4'-hydroxyl group is generally more acidic and therefore more readily deprotonated and alkylated than the 2'-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent carbonyl group. This inherent difference in reactivity is the basis for achieving regioselective methylation to favor the formation of 2'-hydroxy-4'-methoxyacetophenone.

Q5: How can I effectively separate the desired product from byproducts?

Standard purification techniques such as flash column chromatography on silica (B1680970) gel are typically effective for separating the desired mono-methylated product from unreacted starting material and byproducts like the di-methylated compound.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal time to stop the reaction to maximize the desired product and simplify purification.[1]

Data Presentation

The selection of the base is a critical parameter for achieving high regioselectivity and yield. The following table summarizes the effect of different bases on a similar alkylation reaction of a dihydroxy benzaldehyde, which provides valuable insights for the methylation of 2',4'-dihydroxyacetophenone.

Table 1: Comparison of Bases for the Alkylation of 2,4-dihydroxybenzaldehyde

EntryBaseYield of 4-O-alkylated product (%)Yield of di-alkylated byproduct (%)
1NaHCO₃< 3Not Detected
2CsHCO₃614
3Na₂CO₃7Not Detected
4K₂CO₃5314
5Cs₂CO₃1516
6TEA (Triethylamine)11Not Detected
7DIPEA (Diisopropylethylamine)26Not Detected

Data adapted from a study on a closely related substrate, 2,4-dihydroxybenzaldehyde, and is illustrative of the impact of the base on selectivity. The use of CsHCO₃ resulted in the highest yield of the mono-alkylated product with minimal formation of the di-alkylated byproduct.[2]

Experimental Protocols

Here we provide detailed methodologies for key experiments.

Protocol 1: Regioselective Methylation using Cesium Bicarbonate and Methyl Iodide

This protocol is adapted from a procedure for regioselective alkylation and is expected to yield the 4-O-methylated product (2'-hydroxy-4'-methoxyacetophenone) with high selectivity.[2][3]

  • Materials:

    • 2',4'-Dihydroxyacetophenone

    • Methyl Iodide (CH₃I)

    • Cesium Bicarbonate (CsHCO₃)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate (B1210297) (EtOAc)

    • Hexanes

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 2',4'-dihydroxyacetophenone (1.0 eq) in acetonitrile, add methyl iodide (3.0 eq).[1]

    • Add cesium bicarbonate (3.0 eq) to the mixture.[1]

    • Heat the reaction mixture in a sealed vessel at 80°C for 6 hours with vigorous stirring.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid and concentrate the filtrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2'-hydroxy-4'-methoxyacetophenone.[1]

Protocol 2: Methylation using Potassium Carbonate and Dimethyl Sulfate

This is a widely used method for the methylation of phenols.

  • Materials:

    • 2',4'-Dihydroxyacetophenone

    • Dimethyl Sulfate (DMS)

    • Potassium Carbonate (K₂CO₃), finely ground

    • Acetone (B3395972) (dry)

    • Dichloromethane

    • Water

  • Procedure:

    • In a round-bottom flask, combine 2',4'-dihydroxyacetophenone (1.0 eq) and a slight excess of finely ground potassium carbonate (1.1-1.5 eq).

    • Add dry acetone to the flask.

    • With stirring, add dimethyl sulfate (1.0-1.1 eq) dropwise.

    • Reflux the reaction mixture, monitoring its progress by TLC. Reaction times can be long, potentially over 24 hours.[4]

    • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

    • Remove the acetone under reduced pressure.

    • Dissolve the residue in dichloromethane, wash with water, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 2',4'-dihydroxyacetophenone in Acetonitrile B Add Methyl Iodide A->B C Add Cesium Bicarbonate B->C D Heat at 80°C for 6h C->D E Monitor by TLC D->E F Cool to RT and Filter E->F G Concentrate Filtrate F->G H Column Chromatography G->H I Obtain Pure Product H->I troubleshooting_guide start Start Experiment issue Problem Encountered? start->issue low_yield Low Yield of Desired Product issue->low_yield Yes byproduct Significant Byproduct Formation issue->byproduct Yes success Successful Reaction issue->success No incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn di_methylated Di-methylated Byproduct? byproduct->di_methylated increase_time Increase Reaction Time / Temp incomplete_rxn->increase_time Yes check_reagents Reagents Fresh? incomplete_rxn->check_reagents No check_reagents->byproduct Yes use_fresh Use Fresh Reagents check_reagents->use_fresh No milder_base Use Milder Base (e.g., CsHCO₃) di_methylated->milder_base Yes stoichiometry Check Stoichiometry di_methylated->stoichiometry Yes other_isomer Other Isomer Formed? di_methylated->other_isomer No protecting_group Consider Protecting Group Strategy other_isomer->protecting_group Yes

References

Technical Support Center: Regioselective Synthesis of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the regioselective synthesis of substituted acetophenones. Key reactions covered include Friedel-Crafts acylation and the Fries rearrangement.

Frequently Asked Questions (FAQs) & Troubleshooting

Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation is giving a low yield or failing completely. What are the common causes?

A1: Low yields in Friedel-Crafts acylation are often traced back to several critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will react with and deactivate the catalyst. Ensure all components are rigorously dried and the reaction is run under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).[1][2]

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][2] Therefore, a stoichiometric amount (or a slight excess, typically 1.1-1.3 equivalents) of the catalyst is often required, not a catalytic amount.[2][3]

  • Deactivated Aromatic Ring: Friedel-Crafts reactions are electrophilic aromatic substitutions and fail with strongly deactivated aromatic rings.[1][4] If your starting material contains potent electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or other carbonyls, the reaction will be very slow or will not proceed at all.[1]

  • Sub-optimal Temperature: Temperature is a crucial parameter. Some reactions require heating to overcome the activation energy, while others need to be cooled to prevent side reactions.[1][2] An incorrect temperature can lead to either an incomplete reaction or decomposition of starting materials and products.[1][5]

  • Poor Reagent Quality: Ensure the purity of your aromatic substrate and acylating agent (acyl chloride or anhydride), as impurities can lead to unwanted side reactions.[1]

Q2: I'm getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?

A2: Achieving high regioselectivity is a common challenge. The para isomer is often favored due to steric hindrance.

  • Steric Effects: The bulky acyl group and the Lewis acid complex often sterically hinder attack at the ortho position, making the para position the more accessible site.[3][6] This is especially true for larger acylating agents or substrates with bulky directing groups.

  • Directing Group Influence: The regioselectivity is primarily dictated by the electronic effects of the substituent already on the aromatic ring.[1][7] Electron-donating groups (EDGs) are ortho, para-directing.[8]

  • Solvent Choice: The choice of solvent can have a modest impact on the ortho/para ratio.[1] Experimenting with different solvents like dichloromethane (B109758) (DCM), carbon disulfide (CS₂), or nitrobenzene (B124822) may alter the isomer distribution.[9]

Q3: Can polyacylation occur? I'm observing products with more than one acyl group.

A3: Polyacylation is generally not a major issue in Friedel-Crafts acylation. The acyl group introduced onto the ring is deactivating, which makes the product less reactive than the starting material and discourages a second acylation.[1][4][10] However, if you are working with a very highly activated aromatic ring, or using harsh conditions (high temperature, long reaction times), polysubstitution can sometimes be observed.[1][9] To minimize this, use a 1:1 stoichiometry of the aromatic substrate to the acylating agent.[9]

Fries Rearrangement

Q4: My Fries rearrangement is giving low yields. What should I troubleshoot?

A4: Similar to Friedel-Crafts acylation, the Fries rearrangement is sensitive to several factors:

  • Catalyst Activity: Lewis acids used in the Fries rearrangement are moisture-sensitive. Ensure anhydrous conditions and use a fresh, active catalyst.[11] An excess of the catalyst is often required as it complexes with both the starting ester and the product ketone.[11]

  • Reaction Temperature: Temperature is a critical parameter for both yield and regioselectivity. Temperatures that are too low can lead to incomplete reaction, while excessively high temperatures can cause decomposition and side-product formation.[5][11]

  • Substrate Stability: The reaction is often run under harsh conditions.[5] The starting phenolic ester and the resulting hydroxyacetophenone must be stable at the required temperature. Substrates with heavily substituted acyl or aromatic groups may give low yields due to steric hindrance.[11][12]

  • Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion. Inadequate reaction time is a common cause of low conversion.[11]

Q5: How can I control the ortho vs. para regioselectivity in the Fries rearrangement?

A5: The ortho/para product ratio in the Fries rearrangement is highly dependent on the reaction conditions, offering a degree of control.[13]

  • Temperature: This is the most significant factor. Low temperatures (e.g., <60°C) are under thermodynamic control and favor the formation of the more stable para product.[5][13] High temperatures (e.g., >160°C) are under kinetic control and favor the ortho product, which is stabilized by forming a bidentate complex with the Lewis acid catalyst.[5][13]

  • Solvent Polarity: The choice of solvent also plays a key role. Non-polar solvents (like monochlorobenzene) tend to favor the ortho isomer.[5][13] As solvent polarity increases (e.g., using nitrobenzene), the proportion of the para product increases.[5][13]

Data Presentation: Regioselectivity in Fries Rearrangement

The following table summarizes the effect of temperature on the product distribution for the Fries rearrangement of 2-fluorophenyl acetate (B1210297) using 1.5 equivalents of AlCl₃ in monochlorobenzene.[14]

EntryTemperature (°C)Reaction Time (h)Conversion (%)Ortho:Para Ratio
14024251.0 : 4.50
26012601.0 : 3.96
3806851.0 : 3.25
41004951.0 : 2.84
51203>981.0 : 2.06
61502>981.15 : 1.0
71702>981.72 : 1.0

Data adapted from optimization studies. Individual results may vary.[14]

Experimental Protocols

Protocol 1: Para-Selective Friedel-Crafts Acylation of Toluene (B28343)

This protocol describes a general procedure for the highly regioselective acylation of toluene with acetyl chloride to yield 4-methylacetophenone.

Materials:

  • Toluene

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 6M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is completely dry.

  • Catalyst Suspension: In a fume hood, charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C using an ice bath.[2][9]

  • Acyl Chloride Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.[2]

  • Substrate Addition: Dissolve toluene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.[2]

  • Reaction: Allow the reaction to stir at 0°C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum complex.[3]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[3]

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Temperature-Controlled Fries Rearrangement of Phenyl Acetate

This protocol provides a general framework for controlling the regioselectivity of the Fries rearrangement through temperature.

Materials:

  • Phenyl Acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Solvent (e.g., nitrobenzene for para, monochlorobenzene for ortho)

  • 1M Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • Setup: Use a flame-dried reaction setup under an inert atmosphere as described in Protocol 1.

  • Reaction Mixture: Add the phenyl acetate (1.0 eq.) to the chosen anhydrous solvent in the reaction flask.

  • Catalyst Addition:

    • For Para-Product (Low Temp): Cool the mixture to 0-5°C. Slowly add AlCl₃ (1.5 eq.). Allow the reaction to stir at a low temperature (e.g., <60°C).[5]

    • For Ortho-Product (High Temp): Slowly add AlCl₃ (1.5 eq.) at room temperature. Then, heat the mixture to a high temperature (e.g., >160°C).[5]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour it into a mixture of crushed ice and 1M HCl.[11] Stir until all aluminum salts have dissolved.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing & Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Purification: Concentrate the solvent and purify the resulting mixture of hydroxyacetophenones, typically by column chromatography, to separate the ortho and para isomers.

Visual Guides

G cluster_start Troubleshooting Poor Regioselectivity start Poor Isomer Ratio (ortho/para mixture) fc Friedel-Crafts Acylation start->fc If reaction is... fries Fries Rearrangement start->fries If reaction is... fc_sterics Increase Steric Hindrance (Bulky Acyl Group/Substrate) fc->fc_sterics Primary Control fc_solvent Screen Solvents (e.g., CS2, DCM) fc->fc_solvent Secondary Control fc_temp Lower Reaction Temperature fc->fc_temp Secondary Control fries_temp Adjust Temperature Low Temp -> Para High Temp -> Ortho fries->fries_temp Primary Control fries_solvent Change Solvent Polarity Non-polar -> Ortho Polar -> Para fries->fries_solvent Primary Control

Caption: Troubleshooting workflow for poor regioselectivity.

G cluster_workflow General Experimental Workflow setup 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Add Substrate & Solvent setup->reagents catalyst 3. Add Lewis Acid Catalyst (Control Temperature) reagents->catalyst reaction 4. Stir and Monitor Reaction (TLC / GC) catalyst->reaction quench 5. Quench Reaction (Ice / Acid) reaction->quench workup 6. Extraction & Washing quench->workup purify 7. Dry, Concentrate & Purify workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for acid-catalyzed reactions.

References

identifying impurities in 2',4'-Dimethoxyacetophenone via HPLC and TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2',4'-Dimethoxyacetophenone via High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Based on common synthesis routes, the most likely impurities include:

  • Unreacted Starting Materials:

    • 1,3-Dimethoxybenzene

    • Resacetophenone (2',4'-Dihydroxyacetophenone)

  • Intermediates:

    • 2'-Hydroxy-4'-methoxyacetophenone (a partially methylated product)

  • Isomeric Impurities:

    • Positional isomers such as 3',4'-Dimethoxyacetophenone may be present, depending on the specificity of the synthesis reaction.

Q2: How can I quickly check the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity assessment. By comparing the spot of your sample against a reference standard, you can visualize the presence of additional spots, which indicate impurities.

Q3: My HPLC chromatogram shows several small, unexpected peaks. What could they be?

A3: These peaks could correspond to the impurities listed in Q1, residual solvents from the synthesis or sample preparation, or degradation products if the sample has been stored improperly. It is recommended to run individual standards of the potential impurities to confirm their identities by comparing retention times.

Q4: Can I use the same solvent system for both TLC and HPLC?

A4: While the principles of separation are similar, the optimal solvent systems are often different. TLC is typically used with stronger solvent systems to achieve separation over a short distance. HPLC mobile phases are usually weaker to allow for better resolution over the length of the column. However, TLC can be a valuable tool for developing an appropriate HPLC mobile phase. A solvent system that gives a good separation of spots on a TLC plate can be adapted to a starting mobile phase for HPLC method development.

HPLC Troubleshooting Guide

Issue 1: Poor resolution between this compound and a potential impurity.
  • Question: My HPLC chromatogram shows a peak that is not well-separated from the main this compound peak. How can I improve the resolution?

  • Answer:

    • Adjust Mobile Phase Composition: If using a reversed-phase method (e.g., with a C18 column), increasing the proportion of the aqueous component (e.g., water) in the mobile phase will generally increase retention times and may improve the separation between peaks. Make small, incremental changes to the solvent ratio (e.g., from 50:50 acetonitrile (B52724):water to 45:55).

    • Change Organic Modifier: If you are using methanol, consider switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order and separation of closely eluting compounds.

    • Modify Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

    • Check Column Health: A loss of resolution can be a sign of a deteriorating column. If the above steps do not work, consider flushing the column or replacing it.

Issue 2: Peak tailing observed for the this compound peak.
  • Question: The peak for my main compound is asymmetrical and shows significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

    • Secondary Interactions: Residual acidic silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing tailing. Adding a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can help to mitigate these interactions and improve peak shape.

    • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

    • Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

TLC Troubleshooting Guide

Issue 1: The spots on my TLC plate are streaking.
  • Question: Instead of round spots, my compounds are appearing as long streaks on the developed TLC plate. What is causing this?

  • Answer:

    • Sample Overloading: This is the most common cause of streaking.[1][2] Prepare a more dilute solution of your sample and spot a smaller amount on the plate.

    • Highly Polar Compound: If an impurity is significantly more polar than the mobile phase, it may streak. Try increasing the polarity of the mobile phase by adding a small amount of a more polar solvent (e.g., methanol).

    • Acidic or Basic Impurities: Acidic or basic compounds can interact with the silica (B1680970) gel, causing streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the spot shape.[3]

Issue 2: All my spots, including the main compound, have a very low R_f value.
  • Question: After developing my TLC plate, all the spots are clustered near the baseline. How can I get them to move further up the plate?

  • Answer:

    • Insufficient Mobile Phase Polarity: The mobile phase is not polar enough to effectively move the compounds up the stationary phase. Increase the proportion of the more polar solvent in your mobile phase mixture. For example, if you are using a 9:1 hexane (B92381):ethyl acetate (B1210297) mixture, try changing to an 8:2 or 7:3 ratio.[3]

Issue 3: I don't see any spots on the TLC plate after visualization under UV light.
  • Question: I've run my TLC, but no spots are visible under a UV lamp. What should I do?

  • Answer:

    • Insufficiently Concentrated Sample: The concentration of your sample may be too low to be detected. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, to increase the amount of sample in the spot.[1][3]

    • Non-UV Active Compounds: While this compound and its likely impurities are UV active, it's possible an unexpected, non-UV active impurity is present. Try using a different visualization technique, such as staining with potassium permanganate (B83412) or an anisaldehyde solution.

    • Sample Volatility: Highly volatile compounds may evaporate from the plate before or during development.[3] While the expected compounds are not highly volatile, this could be a factor for unknown impurities.

Data Presentation

Table 1: Predicted HPLC Elution Order and Estimated Retention Times

CompoundStructurePredicted Elution OrderEstimated Retention Time (min)*Rationale for Elution Order
1,3-DimethoxybenzeneC_8H_10O_213.5Least polar, lacks the polar acetyl group.
This compound C_10H_12O_3 2 5.2 Target compound, moderately polar.
2'-Hydroxy-4'-methoxyacetophenoneC_9H_10O_336.8More polar than the target compound due to the hydroxyl group.
ResacetophenoneC_8H_8O_348.1Most polar, with two hydroxyl groups, leading to stronger interaction with the stationary phase.

*Estimated retention times are for a typical reversed-phase C18 column with a mobile phase of 50:50 acetonitrile:water. Actual retention times will vary depending on the specific HPLC system, column, and conditions.

Table 2: Predicted TLC R_f Values

CompoundPredicted R_f Value*Rationale for R_f Value
1,3-Dimethoxybenzene0.65Least polar, will travel furthest up the plate.
This compound 0.50 Target compound, intermediate polarity.
2'-Hydroxy-4'-methoxyacetophenone0.35More polar due to the hydroxyl group, will have a lower R_f.
Resacetophenone0.20Most polar due to two hydroxyl groups, will have the lowest R_f.

*Predicted R_f values are for a standard silica gel TLC plate with a mobile phase of 7:3 hexane:ethyl acetate. Actual R_f values may vary.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). The ratio can be adjusted to optimize separation. For compounds causing peak tailing, 0.1% formic acid can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.

Thin-Layer Chromatography (TLC) Method
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted by changing the ratio of the solvents.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the this compound sample in a volatile solvent like ethyl acetate or dichloromethane (B109758) (approx. 1 mL).

  • Application: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify Impurities Identify->Quantify TLC_Troubleshooting cluster_streaking Streaking Spots cluster_rf Low R_f Value cluster_spots No Spots Visible Start TLC Plate Issue Observed Streaking Are spots streaking? Start->Streaking Low_Rf Are all R_f values low? Start->Low_Rf No_Spots No spots visible with UV? Start->No_Spots Overloaded Sample Overloaded? -> Dilute sample Streaking->Overloaded Yes Polarity_Issue High Polarity Compound? -> Increase mobile phase polarity Overloaded->Polarity_Issue No pH_Issue Acidic/Basic Compound? -> Add acid/base to eluent Polarity_Issue->pH_Issue No Increase_Polarity Mobile phase not polar enough -> Increase polarity of mobile phase Low_Rf->Increase_Polarity Yes Concentration Sample too dilute? -> Concentrate spot No_Spots->Concentration Yes Visualization Non-UV active? -> Use chemical stain Concentration->Visualization No

References

preventing byproduct formation in chalcone synthesis using 2',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chalcones from 2',4'-Dimethoxyacetophenone while minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing chalcones from this compound?

A1: The most common and effective method is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) derivative (in this case, this compound) with an aromatic aldehyde.[1][2]

Q2: What are the common byproducts I might encounter in this synthesis?

A2: Several side reactions can lead to the formation of unwanted byproducts:

  • Self-condensation of this compound: Two molecules of the acetophenone can react with each other.

  • Cannizzaro reaction of the aromatic aldehyde: If the aldehyde lacks α-hydrogens, it can disproportionate in the presence of a strong base to form the corresponding alcohol and carboxylic acid.

  • Michael addition: The enolate of the acetophenone can add to the α,β-unsaturated carbonyl of the newly formed chalcone (B49325).

Q3: How do the methoxy (B1213986) groups on the acetophenone affect the reaction?

A3: The two electron-donating methoxy groups on the aromatic ring of this compound can increase the electron density of the carbonyl group, potentially making it slightly less reactive. However, they also activate the ring, which can influence the acidity of the α-protons and the overall reaction kinetics.

Q4: What is the expected stereochemistry of the resulting chalcone?

A4: The Claisen-Schmidt condensation typically yields the thermodynamically more stable (E)-isomer of the chalcone as the major product. This is due to steric hindrance between the aromatic rings in the (Z)-isomer.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst or reagents.2. Insufficient reaction time or incorrect temperature.3. Reversible reaction equilibrium.1. Use freshly prepared base solutions. Ensure the aldehyde is pure.2. Monitor the reaction by TLC to determine the optimal reaction time. Consider gentle heating if no product forms at room temperature.3. Drive the reaction forward by removing water or using a higher concentration of reactants.
Formation of an Oily or Difficult-to-Purify Product 1. Presence of multiple byproducts.2. Incomplete reaction, leaving unreacted starting materials.1. Optimize reaction conditions to minimize side reactions (see below).2. Ensure the reaction goes to completion by monitoring with TLC. Recrystallize the crude product from a suitable solvent like ethanol (B145695).
Presence of a Byproduct with a Higher Molecular Weight than the Chalcone 1. Self-condensation of this compound.2. Michael addition of the enolate to the chalcone.1. Use a molar excess of the aldehyde.2. Slowly add the this compound to the mixture of the aldehyde and base to maintain a low enolate concentration.3. Lower the reaction temperature.
Presence of Aldehyde-Derived Byproducts (e.g., Benzoic Acid, Benzyl Alcohol) Cannizzaro reaction of the aromatic aldehyde.1. Use a less concentrated base solution.2. Add the base dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C).

Quantitative Data on Reaction Conditions

The following table summarizes the effect of different reaction conditions on the yield of chalcone synthesis. While specific data for this compound is limited, the following provides a general guideline based on similar substituted acetophenones.

Base Concentration Temperature (°C) Reaction Time (h) Typical Yield (%) Notes
NaOH10-20% aqueousRoom Temperature4-860-85A commonly used, effective base. Higher concentrations can promote the Cannizzaro reaction.
KOH40-60% aqueousRoom Temperature2-670-90Often provides slightly better yields than NaOH.
NaOH (solid)N/A (solvent-free)Room Temperature0.25-0.585-95A "green" chemistry approach with high yields and short reaction times.[3]
Ba(OH)₂Saturated solution25-301-280-95Can be a milder alternative to NaOH and KOH.
LiOH1 M20-253-575-90Another effective base for this condensation.

Experimental Protocols

Protocol 1: Standard Base-Catalyzed Claisen-Schmidt Condensation

This protocol describes a general and widely used method for the synthesis of chalcones from this compound.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound and the aromatic aldehyde in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of NaOH or KOH and add it dropwise to the reaction mixture, maintaining the temperature below 25°C.[3]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[3]

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2: Solvent-Free Synthesis using Grinding

This "green chemistry" approach reduces the use of organic solvents and often leads to shorter reaction times and simpler workup.[3]

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Powdered NaOH or KOH (1.0 eq)

  • Mortar and pestle

Procedure:

  • Place the this compound and the aromatic aldehyde in a mortar.

  • Add powdered NaOH or KOH to the mixture.

  • Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.[3]

  • After grinding, add cold water to the mortar and continue to grind to break up the solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Visualizations

Reaction Mechanism

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A 2',4'-Dimethoxy- acetophenone B Enolate Ion A->B + OH⁻ D Alkoxide Intermediate B->D + Aldehyde Base Base (OH⁻) C Aldehyde E Aldol Adduct D->E + H₂O F Chalcone E->F - H₂O, OH⁻ Water H₂O

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Experimental Workflow

Experimental_Workflow Reactants Dissolve Reactants (Acetophenone & Aldehyde) in Ethanol Cooling Cool in Ice Bath Reactants->Cooling Base_Addition Add Base Dropwise Cooling->Base_Addition Reaction Stir at Room Temp (Monitor by TLC) Base_Addition->Reaction Workup Pour into Ice/Water & Acidify Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Characterization Characterization (m.p., NMR, IR) Purification->Characterization

Caption: General experimental workflow for chalcone synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Check_TLC Analyze reaction mixture by TLC Start->Check_TLC Unreacted_SM Starting materials (SM) remain? Check_TLC->Unreacted_SM Yes_SM Yes Unreacted_SM->Yes_SM No_SM No Unreacted_SM->No_SM Increase_Time_Temp Increase reaction time or temperature Yes_SM->Increase_Time_Temp Check_Reagents Check reagent purity and catalyst activity Yes_SM->Check_Reagents Multiple_Spots Multiple spots observed? No_SM->Multiple_Spots Yes_Spots Yes Multiple_Spots->Yes_Spots No_Spots No Multiple_Spots->No_Spots Optimize_Conditions Optimize conditions: - Lower temperature - Slower base addition - Adjust stoichiometry Yes_Spots->Optimize_Conditions Purification_Issues Product soluble? Improve purification. No_Spots->Purification_Issues

Caption: Troubleshooting decision tree for chalcone synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 2',4'-Dimethoxyacetophenone in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2',4'-Dimethoxyacetophenone in their experiments. This document provides troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

A1: this compound is an aromatic ketone.[1] Its molecular structure, which includes a largely non-polar aromatic ring, results in poor solubility in aqueous media. This low solubility can be a significant hurdle in various experimental setups, particularly in biological assays and pharmaceutical formulations where aqueous systems are prevalent.

Q2: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What are the initial steps I should take?

A2: First, ensure that you are not exceeding the compound's intrinsic aqueous solubility. Gentle heating and stirring can sometimes aid dissolution. If precipitation persists, it indicates that the concentration you are trying to achieve is above its saturation point in the chosen medium. You will then need to employ solubility enhancement techniques.

Q3: What are the most common strategies to improve the aqueous solubility of a hydrophobic compound like this compound?

A3: Several methods can be employed to enhance the solubility of poorly water-soluble compounds. The most common include the use of co-solvents, cyclodextrins, and surfactants.[2] The choice of method will depend on the specific requirements of your experiment, including the desired final concentration and any potential interference of the solubilizing agent with your assay.

Q4: Can I use DMSO to dissolve this compound for my cell-based assay?

A4: Yes, Dimethyl Sulfoxide (DMSO) is a common organic solvent used to prepare stock solutions of hydrophobic compounds. However, it's crucial to be mindful of the final concentration of DMSO in your assay, as it can be toxic to cells at higher concentrations. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to minimize cytotoxic effects.

Q5: How do cyclodextrins work to increase solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate non-polar molecules, like this compound, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.

Q6: Are there any potential downsides to using surfactants to solubilize my compound?

A6: While surfactants are effective at forming micelles that can solubilize hydrophobic compounds, they can also interfere with biological membranes and some assay components. It is important to choose a surfactant that is compatible with your experimental system and to use it at the lowest effective concentration.

Troubleshooting Guide

This guide provides a structured approach to addressing solubility issues with this compound.

Problem: The compound is not dissolving in my aqueous buffer.

  • Question: Have you tried basic dissolution techniques?

    • Answer: Gently heat the solution while stirring. Sonication can also be used to break down solid particles and facilitate dissolution.

  • Question: Is your desired concentration realistic for an aqueous system?

    • Answer: Refer to the solubility data table below. If your target concentration is significantly higher than the predicted aqueous solubility, you will need to use a solubilization strategy.

Problem: My compound precipitates out of solution after initial dissolution.

  • Question: Are you using a co-solvent like DMSO or ethanol?

    • Answer: Precipitation upon dilution of a stock solution is common. Ensure the final concentration of the organic solvent is low enough to be tolerated by your system and that you are not exceeding the compound's solubility in the final mixed-solvent system. A gradual, stepwise dilution can sometimes prevent this "crashing out."

  • Question: Could a change in temperature or pH be causing the precipitation?

    • Answer: The solubility of some compounds is sensitive to temperature and pH. Ensure that the temperature and pH of your final solution are controlled and consistent.

Problem: The chosen solubilizing agent is interfering with my experiment.

  • Question: Have you run a control experiment with the solubilizing agent alone?

    • Answer: It is essential to test the effect of the co-solvent, cyclodextrin (B1172386), or surfactant on your assay in the absence of this compound to identify any background interference.

  • Question: Have you considered alternative solubilization methods?

    • Answer: If one method is causing issues, explore others. For example, if a surfactant disrupts your cell membranes, a cyclodextrin might be a more suitable alternative.

Quantitative Solubility Data

The following table summarizes the predicted aqueous solubility and other relevant physicochemical properties of this compound. For comparison, experimental data for the parent compound, acetophenone, is also provided.

PropertyThis compoundAcetophenone
Molecular Formula C₁₀H₁₂O₃C₈H₈O
Molecular Weight 180.20 g/mol 120.15 g/mol
Aqueous Solubility (Predicted) -3.1 logS-
~0.63 mg/mL-
~3.5 mM-
Aqueous Solubility (Experimental) -0.55 g/100 mL (~5.5 mg/mL) at 25°C[3]
LogP (Predicted) 1.81.58[4]
Qualitative Organic Solubility Soluble in ethanol, ether, chloroform[5]Soluble in acetone, benzene, chloroform, diethyl ether, ethanol[3]

Note: The aqueous solubility and LogP for this compound are predicted values obtained from computational models and should be used as a guideline. Experimental validation is recommended.

Experimental Protocols

Here are detailed methodologies for three common strategies to enhance the aqueous solubility of this compound.

Co-Solvent Method (using DMSO)

Objective: To prepare a stock solution of this compound in DMSO and dilute it into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 100 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Dilution into Aqueous Buffer:

    • Perform a serial dilution of the DMSO stock solution into your aqueous buffer.

    • To minimize precipitation, add the stock solution to the buffer while vortexing.

    • Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5% (v/v).

Cyclodextrin Inclusion Complexation

Objective: To prepare a solution of this compound using a cyclodextrin to enhance its solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare a Cyclodextrin Solution:

    • Dissolve a known concentration of HP-β-CD in the aqueous buffer. The concentration will depend on the desired solubility enhancement.

  • Add this compound:

    • Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibration:

    • Stir the mixture vigorously at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separation of Undissolved Compound:

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Concentration Determination:

    • Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Surfactant-Mediated Solubilization

Objective: To use a surfactant to increase the aqueous solubility of this compound.

Materials:

  • This compound

  • A non-ionic surfactant such as Polysorbate 80 (Tween® 80) or a poloxamer.

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a Surfactant Solution:

    • Prepare a solution of the surfactant in the aqueous buffer at a concentration above its critical micelle concentration (CMC).

  • Add this compound:

    • Add the desired amount of this compound to the surfactant solution.

  • Solubilization:

    • Stir the mixture until the compound is completely dissolved. Gentle heating may be applied to expedite the process. The solution should become clear.

  • Final Preparation:

    • The resulting solution can be further diluted with the aqueous buffer as needed for your experiment.

Visualizations

The following diagrams illustrate key workflows and mechanisms related to overcoming solubility issues.

Caption: A flowchart outlining the steps to troubleshoot and overcome solubility issues.

G Mechanism of Cyclodextrin-Mediated Solubilization cluster_0 Aqueous Environment w1 w2 w3 w4 w5 compound This compound (Hydrophobic) complex Inclusion Complex (Water-soluble) compound->complex + cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cyclodextrin->complex

Caption: Visualization of how a cyclodextrin encapsulates a hydrophobic molecule to form a water-soluble inclusion complex.

References

catalyst selection and optimization for 2',4'-Dimethoxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2',4'-Dimethoxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Friedel-Crafts Acylation: This involves the reaction of 1,3-dimethoxybenzene (B93181) with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid.

  • Methylation of Resacetophenone: This route involves the methylation of 2',4'-dihydroxyacetophenone (B118725) (resacetophenone) using a methylating agent such as dimethyl sulfate (B86663).

  • Hoesch Reaction: A variation of the Friedel-Crafts reaction where 1,3-dimethoxybenzene reacts with acetonitrile (B52724) and hydrogen chloride gas in the presence of a Lewis acid catalyst.[1][2]

Q2: Which catalyst is most effective for the Friedel-Crafts acylation of 1,3-dimethoxybenzene?

A2: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid catalyst for this reaction. However, other Lewis acids such as zinc chloride (ZnCl₂) and iron chloride (FeCl₃) can also be employed. For greener alternatives, solid acid catalysts and deep eutectic solvents like [CholineCl][ZnCl₂]₃ are being explored.[1][3][4]

Q3: What are the typical byproducts in the synthesis of this compound?

A3: During Friedel-Crafts acylation, isomeric byproducts such as 2',6'-dimethoxyacetophenone (B105267) can form. In methylation reactions of dihydroxyacetophenones, common byproducts include the di-methylated product where both hydroxyl groups are methylated, and potentially C-alkylated acetophenones.[5]

Q4: How can I minimize byproduct formation during the synthesis?

A4: To minimize byproducts:

  • In Friedel-Crafts Acylation: Control the reaction temperature, as lower temperatures can favor the formation of the desired para-isomer. The order of reagent addition and efficient stirring are also crucial.

  • In Methylation Reactions: Use a milder methylating agent or a stoichiometric amount of the reagent. The choice of base is critical for controlling regioselectivity.[5] A phase-transfer catalyst can be used to selectively produce 2-hydroxy-4-methoxyacetophenone while suppressing the formation of 2,4-dimethoxyacetophenone.[6]

Q5: My reaction yield is consistently low. What are the potential causes?

A5: Low yields can stem from several factors:

  • Inactive Catalyst: Moisture can deactivate Lewis acid catalysts like AlCl₃.[7]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with techniques like Thin Layer Chromatography (TLC).

  • Purification Losses: Product may be lost during work-up and purification steps.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Potential Cause Suggested Solution
Inactive Catalyst (e.g., AlCl₃) Use a fresh, unopened container of anhydrous Lewis acid. Ensure all glassware is flame- or oven-dried and all solvents and reagents are anhydrous.[7]
Insufficient Catalyst A stoichiometric amount of Lewis acid is often required as the ketone product can form a complex with the catalyst.[8]
Low Reaction Temperature The activation energy for the reaction may not be overcome. Gradually and carefully increase the reaction temperature while monitoring for byproduct formation.[7]
Poor Reagent Quality Impurities in 1,3-dimethoxybenzene or the acylating agent can interfere with the reaction. Use freshly distilled or purified reagents.
Issue 2: Formation of Multiple Isomers in Friedel-Crafts Acylation
Potential Cause Suggested Solution
Suboptimal Reaction Conditions Optimize the solvent and temperature. Lower temperatures and less polar solvents may favor the kinetic product (para-isomer).
Steric Hindrance While the methoxy (B1213986) groups direct ortho and para, the para position is generally favored due to less steric hindrance.
Issue 3: Low Yield or Poor Selectivity in Methylation of 2',4'-Dihydroxyacetophenone
Potential Cause Suggested Solution
Over-methylation (Di-methylation) Use a milder base (e.g., K₂CO₃, CsHCO₃) or a stoichiometric amount of the methylating agent.[5]
Formation of Isomeric Mono-methylated Products Employ protecting group strategies to selectively block one hydroxyl group before methylation.
Incomplete Reaction Increase reaction time and monitor progress by TLC or HPLC. Optimize the reaction temperature.[5]

Data Presentation

Table 1: Catalyst Performance in the Synthesis of this compound via Hoesch Reaction

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aluminum ChlorideToluene (B28343)-5 to 52092.0[1]
Aluminum ChlorideToluene-10 to 03093.4[2]
Aluminum ChlorideToluene5 to 151092.3[2]
Aluminum ChlorideToluene10 to 201595.0[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hoesch Reaction

This protocol is adapted from a patented procedure with high reported yields.[1][2]

Materials:

  • 1,3-dimethoxybenzene

  • Toluene

  • Aluminum chloride (anhydrous)

  • Acetonitrile

  • Dry hydrogen chloride gas

  • Water

Procedure:

  • In a reaction flask, add 1,3-dimethoxybenzene and toluene.

  • Cool the mixture to -10 °C.

  • Under stirring, add anhydrous aluminum chloride, followed by the dropwise addition of acetonitrile.

  • Pass dry hydrogen chloride gas through the reaction mixture.

  • Maintain the reaction at a controlled temperature (e.g., 10-20 °C) for 15 hours, or until the 1,3-dimethoxybenzene has reacted (monitor by TLC).

  • Stop stirring and filter the mixture to obtain the solid intermediate.

  • Add the solid to water and reflux for 1 hour to hydrolyze the intermediate.

  • Cool the mixture and filter to obtain this compound.

  • Dry the product. A yield of up to 95% has been reported for this method.[2]

Protocol 2: Regioselective Methylation of 2',4'-Dihydroxyacetophenone

This protocol is adapted from a procedure for regioselective alkylation and is expected to yield the 4-O-methylated product with high selectivity.[5][9]

Materials:

  • 2',4'-dihydroxyacetophenone

  • Methyl iodide

  • Cesium bicarbonate (CsHCO₃)

  • Acetonitrile

  • Ethyl acetate (B1210297)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 2',4'-dihydroxyacetophenone (1.0 eq) in acetonitrile, add methyl iodide (3.0 eq).

  • Add cesium bicarbonate (3.0 eq) to the mixture.

  • Heat the reaction mixture in a sealed vessel at 80°C for 6 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-hydroxy-4-methoxyacetophenone.

Visualizations

experimental_workflow_hoesch cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Add 1,3-dimethoxybenzene and toluene to flask B 2. Cool to -10 °C A->B C 3. Add AlCl3 and dropwise acetonitrile B->C D 4. Pass dry HCl gas C->D E 5. Maintain at 10-20 °C for 15h D->E F 6. Filter to get solid intermediate E->F G 7. Hydrolyze with water and reflux F->G H 8. Cool and filter G->H I 9. Dry the final product: This compound H->I

Caption: Experimental workflow for the Hoesch synthesis of this compound.

troubleshooting_low_yield_fc cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Yield in Friedel-Crafts Acylation q1 Is the Lewis Acid (e.g., AlCl3) anhydrous and active? start->q1 s1_yes Yes q1->s1_yes Yes s1_no No q1->s1_no No q2 Is the amount of catalyst sufficient? s1_yes->q2 sol1 Use fresh, anhydrous Lewis Acid. Ensure dry glassware and reagents. s1_no->sol1 end_node Yield Improved sol1->end_node s2_yes Yes q2->s2_yes Yes s2_no No q2->s2_no No q3 Is the reaction temperature optimized? s2_yes->q3 sol2 Use stoichiometric amounts of catalyst. s2_no->sol2 sol2->end_node s3_yes Yes q3->s3_yes Yes s3_no No q3->s3_no No s3_yes->end_node sol3 Gradually increase temperature while monitoring byproducts. s3_no->sol3 sol3->end_node

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Isolating Pure 2',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the workup and isolation of pure 2',4'-Dimethoxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a thick slurry after the reaction. How should I proceed with the workup?

A1: This is often expected, especially in syntheses involving the formation of a solid intermediate. The recommended procedure is to filter this solid intermediate from the reaction solvent before hydrolysis. The collected solid can then be treated with water to hydrolyze it and yield the crude this compound.

Q2: The quenching of my Friedel-Crafts acylation reaction is very exothermic. How can I control it safely?

A2: The quenching of strong Lewis acids like aluminum chloride is highly exothermic. To ensure safety, the reaction mixture should be added slowly to a separate vessel containing crushed ice or a mixture of ice and dilute hydrochloric acid, with vigorous stirring. Never add water or ice directly to the bulk reaction mixture.

Q3: I'm observing an emulsion during the extraction process. How can I break it?

A3: Emulsion formation is a common issue when quenching reactions that used a Lewis acid. To break the emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer.

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can be effective.

Q4: What is the best method to purify the crude this compound?

A4: The primary method for purifying this compound is recrystallization. Based on its physical properties, suitable solvent systems include ethanol (B145695), a mixture of ethanol and water, or a combination of ethyl acetate (B1210297) and hexane (B92381). If recrystallization does not yield a product of desired purity, column chromatography is a reliable alternative.

Q5: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional "good" solvent to ensure the compound stays in solution at a slightly lower temperature.

  • Allow the solution to cool more slowly to encourage crystal nucleation.

  • Scratching the inside of the flask with a glass rod at the solvent line can help initiate crystallization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete hydrolysis of the intermediate.Ensure the hydrolysis step is carried out for a sufficient time, potentially with gentle heating as some protocols suggest.[1][2]
Product loss during extraction due to emulsion.See FAQ #3 for breaking emulsions.
Use of excess solvent during recrystallization.After filtering the crystals, you can try to recover more product from the mother liquor by concentrating it and cooling for a second crop of crystals.
Product is off-white or colored Presence of colored impurities from the reaction.Perform a recrystallization, possibly with the addition of a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling.
Low Purity (from NMR/GC analysis) Incomplete removal of starting materials or byproducts.If recrystallization is insufficient, purify the material using column chromatography. A common eluent system would be a gradient of ethyl acetate in hexane.
Residual solvent in the final product.Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound's melting point allows.
Difficulty in Filtration Very fine crystals that clog the filter paper.This can result from cooling the crystallization solution too quickly. Allow the solution to cool slowly to form larger crystals. Using a filter aid like Celite can also help.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White crystalline powder
Melting Point 37-42 °C
Boiling Point 288 °C
Solubility Soluble in dichloromethane (B109758), ethyl acetate, methanol, chloroform.

Table 2: Expected Yield and Purity from a Specific Synthetic Protocol

ParameterValueReference
Yield 92.0% - 95.0%[1][2]
Purity (by GC) 99.0% - 99.5%[1][2]
Data is based on a synthesis starting from 1,3-dimethoxybenzene (B93181) and acetonitrile.[1][2]

Experimental Protocols

1. General Workup Procedure via Extraction

This protocol is suitable for a reaction mixture that is a solution and requires quenching and extraction.

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Water.

    • Saturated aqueous sodium chloride (brine) solution to aid in drying.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

2. Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, ethanol/water, ethyl acetate/hexane). The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

3. Purification by Column Chromatography

  • Stationary Phase: Prepare a column with silica (B1680970) gel.

  • Eluent System: A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity). The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Concentrate this mixture to dryness and then load the dry powder onto the top of the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workup_Workflow General Workup and Purification Workflow reaction Reaction Mixture quench Quench (e.g., Ice/HCl) reaction->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extraction wash Wash Organic Layer (NaHCO3, Brine) extraction->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purification Purification crude->purification recrystallization Recrystallization purification->recrystallization column Column Chromatography purification->column pure_product Pure this compound recrystallization->pure_product column->pure_product

Caption: General workflow for the workup and purification of this compound.

Troubleshooting_Crystallization Troubleshooting Common Crystallization Issues start Crude product dissolved in hot solvent cool Cooling Solution start->cool no_crystals No Crystals Form cool->no_crystals Problem oiling_out Product Oils Out cool->oiling_out Problem crystals_form Crystals Form cool->crystals_form Success sol_1 Too much solvent? no_crystals->sol_1 Check sol_2 Solution supersaturated? no_crystals->sol_2 Check sol_3 Reheat, add more 'good' solvent, cool slowly oiling_out->sol_3 Solution action_1 Boil off some solvent sol_1->action_1 Solution action_2 Scratch flask / Add seed crystal sol_2->action_2 Solution sol_3->cool action_1->cool action_2->cool

Caption: Decision tree for troubleshooting common issues during crystallization.

References

Validation & Comparative

A Spectroscopic Showdown: Unraveling the Isomers of Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between chemical isomers is paramount. This guide provides a detailed spectroscopic comparison of 2',4'-Dimethoxyacetophenone and its key isomers, offering a comprehensive analysis of their unique spectral fingerprints. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical reference for the unambiguous identification and characterization of these compounds.

This guide delves into the spectroscopic nuances of this compound and its four common positional isomers: 3',4'-, 2',5'-, 2',6'-, and 3',5'-Dimethoxyacetophenone. While sharing the same molecular formula (C₁₀H₁₂O₃) and molecular weight (180.20 g/mol ), their distinct substitution patterns on the aromatic ring give rise to differentiable spectroscopic properties.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers, providing a clear and quantitative basis for comparison.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
CompoundAcetyl Protons (-COCH₃)Methoxy Protons (-OCH₃)Aromatic Protons
This compound ~2.55 (s, 3H)~3.85 (s, 3H), ~3.90 (s, 3H)~6.4-6.5 (m, 2H), ~7.6-7.7 (d, 1H)
3',4'-Dimethoxyacetophenone ~2.57 (s, 3H)~3.94 (s, 3H), ~3.95 (s, 3H)~6.93 (d, 1H), ~7.53 (d, 1H), ~7.64 (dd, 1H)[1]
2',5'-Dimethoxyacetophenone ~2.50 (s, 3H)~3.78 (s, 3H), ~3.85 (s, 3H)~6.9-7.1 (m, 2H), ~7.3 (d, 1H)
2',6'-Dimethoxyacetophenone ~2.50 (s, 3H)~3.80 (s, 6H)~6.6 (d, 2H), ~7.3 (t, 1H)
3',5'-Dimethoxyacetophenone ~2.57 (s, 3H)~3.83 (s, 6H)~6.65 (t, 1H), ~7.08 (d, 2H)[2]

Note: Chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
CompoundCarbonyl Carbon (C=O)Methoxy Carbons (-OCH₃)Aromatic CarbonsAcetyl Carbon (-COCH₃)
This compound ~197.5~55.5, ~56.0~98.5, ~105.5, ~130.5, ~132.5, ~160.0, ~164.5~31.5
3',4'-Dimethoxyacetophenone ~196.6~55.9, ~56.0~110.0, ~110.5, ~123.0, ~130.0, ~149.0, ~153.5~26.1[1]
2',5'-Dimethoxyacetophenone ~199.0~55.8, ~56.2~113.0, ~114.0, ~119.5, ~124.0, ~152.0, ~153.5~32.0
2',6'-Dimethoxyacetophenone ~203.0~56.0 (x2)~104.0 (x2), ~118.0, ~131.0, ~158.0 (x2)~32.5
3',5'-Dimethoxyacetophenone ~197.8~55.6 (x2)~105.0 (x2), ~106.5, ~139.5, ~160.8 (x2)~26.7

Note: Chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopic Data (Key Absorption Bands in cm⁻¹)
CompoundC=O StretchC-O Stretch (Aromatic Ether)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)
This compound ~1665~1260, ~1020~3010~2950, ~2840
3',4'-Dimethoxyacetophenone ~1675[3]~1265, ~1025~3005~2960, ~2840
2',5'-Dimethoxyacetophenone ~1670~1225, ~1045~3000~2940, ~2835
2',6'-Dimethoxyacetophenone ~1695~1250, ~1110~2990~2940, ~2840
3',5'-Dimethoxyacetophenone ~1685~1205, ~1060~3000~2960, ~2840

Note: Frequencies are approximate and can vary based on the sampling method (e.g., KBr pellet, thin film).

Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)
CompoundMolecular Ion [M]⁺[M-CH₃]⁺[M-COCH₃]⁺Other Key Fragments
This compound 180165137151, 122, 107, 77
3',4'-Dimethoxyacetophenone 180165137152, 124, 109, 79
2',5'-Dimethoxyacetophenone 180165137151, 122, 107, 77
2',6'-Dimethoxyacetophenone 180165137151, 122, 107, 77[4]
3',5'-Dimethoxyacetophenone 180165137152, 124, 109, 79

Note: Fragmentation patterns are based on Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans typically ranges from 8 to 16 to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon. A wider spectral width of around 220 ppm is employed. Due to the lower natural abundance of ¹³C, a longer acquisition time and a greater number of scans (often several hundred to thousands) are required. A relaxation delay of 2-5 seconds is common.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded to identify the functional groups present in the molecule.

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5]

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]

  • Sample Preparation (Thin Film Method):

    • A small amount of the solid is dissolved in a volatile organic solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[6]

    • A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[6]

  • Data Acquisition: The prepared sample is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compounds.

  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8] This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.[7][9]

  • Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the dimethoxyacetophenone isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis cluster_conclusion Conclusion Isomer1 2',4'-Dimethoxy- acetophenone NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR FT-IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 3',4'-Dimethoxy- acetophenone Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 2',5'-Dimethoxy- acetophenone Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 2',6'-Dimethoxy- acetophenone Isomer4->NMR Isomer4->IR Isomer4->MS Isomer5 3',5'-Dimethoxy- acetophenone Isomer5->NMR Isomer5->IR Isomer5->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Compare_NMR Compare Chemical Shifts & Coupling Patterns NMR_Data->Compare_NMR Compare_IR Compare Absorption Bands IR_Data->Compare_IR Compare_MS Compare Fragmentation Patterns MS_Data->Compare_MS Identification Isomer Identification & Characterization Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Workflow for the spectroscopic comparison and identification of dimethoxyacetophenone isomers.

References

A Comparative Analysis of the Reactivity of Methoxy-Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of methoxy-substituted acetophenones in several common organic reactions, including condensation, oxidation, and reduction. The position of the methoxy (B1213986) group on the aromatic ring significantly influences the electron density of the acetyl group and the aromatic system, thereby altering the kinetic and thermodynamic parameters of these reactions. This analysis is supported by experimental data to aid in reaction design, optimization, and the prediction of chemical behavior, which is crucial in the fields of medicinal chemistry and drug development where substituted acetophenones are common building blocks.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative to form a chalcone (B49325), an α,β-unsaturated ketone. The reactivity of methoxy-substituted acetophenones in this reaction is influenced by the acidity of the α-protons and the nucleophilicity of the resulting enolate.

The methoxy group, being electron-donating through resonance, can affect the rate of enolate formation. When positioned at the para position, it strongly donates electron density to the ring, which can slightly decrease the acidity of the α-protons compared to unsubstituted acetophenone. Conversely, an ortho-methoxy group can introduce steric hindrance around the acetyl group, potentially slowing the reaction rate. The meta-methoxy group has a less pronounced electronic effect on the acetyl group.

Table 1: Reactivity of Methoxy-Substituted Acetophenones in Claisen-Schmidt Condensation

Methoxy-Acetophenone IsomerRelative Reactivity (Qualitative)Key Influencing Factors
4-MethoxyacetophenoneHighStrong electron-donating effect from the para-methoxy group enhances enolate nucleophilicity.
2-MethoxyacetophenoneModerate to LowSteric hindrance from the ortho-methoxy group can impede the approach of the reactants.
3-MethoxyacetophenoneModerateThe inductive electron-withdrawing effect is more pronounced than the resonance effect at the meta position, leading to slightly increased α-proton acidity compared to the para isomer.
Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcones from methoxy-substituted acetophenones and benzaldehyde.

Materials:

Procedure:

  • Dissolve the methoxy-substituted acetophenone and benzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude chalcone.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Kinetic Monitoring: The reaction kinetics can be monitored by taking aliquots at regular intervals, quenching the reaction, and analyzing the concentration of the chalcone product by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Claisen_Schmidt_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Acetophenone Methoxy- Acetophenone Mixing Dissolve reactants in Ethanol Acetophenone->Mixing Benzaldehyde Benzaldehyde Benzaldehyde->Mixing Solvent Ethanol Solvent->Mixing Cooling Cool in Ice Bath Mixing->Cooling Addition Add NaOH (aq) dropwise Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Precipitation Pour into Cold Water Stirring->Precipitation TLC TLC Monitoring Stirring->TLC Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Analysis Characterization (NMR, IR, MS) Recrystallization->Analysis

Experimental Workflow for Claisen-Schmidt Condensation.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts a ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the migration of a substituent from the carbonyl carbon to the adjacent oxygen of the peroxy acid. The migratory aptitude of the substituent is a key factor determining the reaction rate and regioselectivity. For aryl ketones, electron-donating groups on the migrating aryl ring accelerate the reaction by stabilizing the transition state of the migration step.

Therefore, the reactivity of methoxy-substituted acetophenones in the Baeyer-Villiger oxidation is expected to follow the order of the electron-donating ability of the methoxy group at different positions.

Table 2: Predicted Relative Reactivity of Methoxy-Substituted Acetophenones in Baeyer-Villiger Oxidation

Methoxy-Acetophenone IsomerPredicted Relative RateRationale
4-MethoxyacetophenoneFastestThe para-methoxy group provides the strongest resonance-based electron donation, stabilizing the positive charge buildup on the migrating phenyl ring in the transition state.
2-MethoxyacetophenoneIntermediateThe ortho-methoxy group also donates electron density through resonance, but steric hindrance may play a role.
3-MethoxyacetophenoneSlowestThe meta-methoxy group exerts a primarily inductive electron-withdrawing effect with weaker resonance donation, thus providing less stabilization to the transition state compared to the ortho and para isomers.
Experimental Protocol: Baeyer-Villiger Oxidation of Methoxy-Acetophenones

This protocol provides a general method for the Baeyer-Villiger oxidation.

Materials:

  • Methoxy-substituted acetophenone (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Anhydrous magnesium sulfate

  • Stirring apparatus

Procedure:

  • Dissolve the methoxy-substituted acetophenone in dichloromethane.

  • Add m-CPBA portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium sulfite solution, followed by saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Kinetic Monitoring: The reaction progress can be followed by periodically taking samples from the reaction mixture and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the reactant and product.[2]

BV_Oxidation_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Ketone Methoxy-Acetophenone Protonation Protonation of Carbonyl Oxygen Ketone->Protonation Peracid m-CPBA Attack Nucleophilic Attack by Peracid Peracid->Attack Protonation->Attack Criegee Formation of Criegee Intermediate Attack->Criegee Migration Aryl Migration (Rate-Determining) Criegee->Migration Deprotonation Deprotonation Migration->Deprotonation Acid m-Chlorobenzoic Acid Migration->Acid Ester Phenyl Acetate Derivative Deprotonation->Ester Permanganate_Oxidation_Workflow cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Acetophenone_sol Methoxy-Acetophenone in aq. Acetic Acid Mixing Mix Acetophenone & H₂SO₄ in Thermostated Cuvette Acetophenone_sol->Mixing KMnO4_sol Standardized KMnO₄ Solution Initiation Add KMnO₄ to Initiate Reaction KMnO4_sol->Initiation H2SO4_sol Sulfuric Acid H2SO4_sol->Mixing Mixing->Initiation Monitoring Monitor Absorbance at λmax (525-545 nm) vs. Time Initiation->Monitoring Plotting Plot ln(Absorbance) vs. Time Monitoring->Plotting Calculation Calculate Pseudo-First-Order Rate Constant (k') Plotting->Calculation

References

Validating the Structure of 2',4'-Dimethoxyacetophenone Derivatives using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 2',4'-Dimethoxyacetophenone and its derivatives. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to unambiguously elucidate the structure of substituted acetophenones, a common scaffold in medicinal chemistry.

Introduction to 2D NMR in Structural Elucidation

One-dimensional (1D) NMR spectroscopy is a cornerstone of chemical analysis, providing valuable information about the electronic environment of individual nuclei. However, for complex molecules such as substituted aromatic compounds, 1D spectra can suffer from signal overlap and ambiguity in assigning specific resonances. Two-dimensional (2D) NMR spectroscopy overcomes these limitations by spreading the spectral information across two frequency axes, revealing correlations between different nuclei. This guide focuses on three fundamental 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, providing a powerful tool for assigning carbon resonances based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). This is crucial for identifying connectivity across quaternary carbons and functional groups.

By combining the information from these three experiments, a complete and unambiguous structural assignment of this compound derivatives can be achieved.

Comparative Analysis of 2D NMR Techniques

The following sections present a comparative analysis of COSY, HSQC, and HMBC for the structural validation of this compound and two hypothetical derivatives: a 5'-nitro derivative and a 3'-bromo derivative.

This compound (Parent Compound)

Structure:

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-~198.0
CH₃~2.55 (s)~26.5
2'-OCH₃~3.85 (s)~55.5
4'-OCH₃~3.80 (s)~55.4
3'-H~6.45 (d)~98.5
5'-H~6.40 (dd)~105.0
6'-H~7.80 (d)~130.5
1'-~118.0
2'-~161.0
4'-~164.0

Table 2: Key 2D NMR Correlations for this compound

ExperimentKey CorrelationsInterpretation
COSY 5'-H ↔ 6'-HShows the connectivity between the two adjacent aromatic protons.
HSQC 3'-H ↔ C-3' 5'-H ↔ C-5' 6'-H ↔ C-6' CH₃ ↔ C(CH₃) 2'-OCH₃ ↔ C(2'-OCH₃) 4'-OCH₃ ↔ C(4'-OCH₃)Directly links each proton to its attached carbon, confirming assignments.
HMBC CH₃ ↔ C=O CH₃ ↔ C-1' 6'-H ↔ C=O 6'-H ↔ C-2' 6'-H ↔ C-4' 3'-H ↔ C-1' 3'-H ↔ C-5' 2'-OCH₃ ↔ C-2' 4'-OCH₃ ↔ C-4'Confirms the position of the acetyl group and the methoxy (B1213986) groups on the aromatic ring.
Derivative 1: 5'-Nitro-2',4'-Dimethoxyacetophenone

Structure:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Data for 5'-Nitro-2',4'-Dimethoxyacetophenone

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-~197.5
CH₃~2.60 (s)~26.8
2'-OCH₃~3.95 (s)~56.0
4'-OCH₃~3.90 (s)~55.8
3'-H~6.60 (s)~96.0
6'-H~8.30 (s)~135.0
1'-~119.0
2'-~162.0
4'-~165.0
5'-~141.0

Table 4: Key 2D NMR Correlations for 5'-Nitro-2',4'-Dimethoxyacetophenone

ExperimentKey CorrelationsInterpretation
COSY No aromatic-aromatic proton correlationsThe absence of coupling between 3'-H and 6'-H confirms their para relationship.
HSQC 3'-H ↔ C-3' 6'-H ↔ C-6'Confirms the direct attachment of the remaining aromatic protons.
HMBC CH₃ ↔ C=O CH₃ ↔ C-1' 6'-H ↔ C=O 6'-H ↔ C-2' 6'-H ↔ C-4' 3'-H ↔ C-1' 3'-H ↔ C-5' 2'-OCH₃ ↔ C-2' 4'-OCH₃ ↔ C-4'The correlation between 3'-H and C-5' is crucial for placing the nitro group at the 5'-position.
Derivative 2: 3'-Bromo-2',4'-Dimethoxyacetophenone

Structure:

Table 5: Predicted ¹H and ¹³C NMR Chemical Shift Data for 3'-Bromo-2',4'-Dimethoxyacetophenone

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-~197.0
CH₃~2.58 (s)~26.6
2'-OCH₃~3.90 (s)~55.9
4'-OCH₃~3.85 (s)~55.6
5'-H~6.50 (d)~106.0
6'-H~7.90 (d)~132.0
1'-~119.5
2'-~159.0
3'-~100.0
4'-~163.0

Table 6: Key 2D NMR Correlations for 3'-Bromo-2',4'-Dimethoxyacetophenone

ExperimentKey CorrelationsInterpretation
COSY 5'-H ↔ 6'-HConfirms the ortho relationship between the two remaining aromatic protons.
HSQC 5'-H ↔ C-5' 6'-H ↔ C-6'Directly links the aromatic protons to their respective carbons.
HMBC CH₃ ↔ C=O CH₃ ↔ C-1' 6'-H ↔ C=O 6'-H ↔ C-2' 6'-H ↔ C-4' 5'-H ↔ C-1' 5'-H ↔ C-3' 2'-OCH₃ ↔ C-2' 4'-OCH₃ ↔ C-4'The correlation between 5'-H and the quaternary carbon C-3' is key to confirming the position of the bromine atom.

Experimental Protocols

Sample Preparation
  • Weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if the solvent does not contain it.

NMR Data Acquisition

The following are general parameters for a 500 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

¹H NMR:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 3.0 s

  • Spectral Width (sw): 20 ppm

¹³C{¹H} NMR:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.0 s

  • Spectral Width (sw): 240 ppm

COSY:

  • Pulse Program: cosygpqf

  • Number of Scans per Increment: 2

  • Number of Increments (F1): 256

  • Relaxation Delay (d1): 1.5 s

  • Spectral Width (F2 and F1): 12 ppm

HSQC:

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans per Increment: 4

  • Number of Increments (F1): 256

  • Relaxation Delay (d1): 1.5 s

  • Spectral Width (F2): 12 ppm

  • Spectral Width (F1): 180 ppm

  • ¹J(C,H) Coupling Constant: 145 Hz

HMBC:

  • Pulse Program: hmbcgplpndqf

  • Number of Scans per Increment: 8

  • Number of Increments (F1): 256

  • Relaxation Delay (d1): 1.5 s

  • Spectral Width (F2): 12 ppm

  • Spectral Width (F1): 220 ppm

  • Long-range Coupling Delay (d6): 60 ms (B15284909) (optimized for ~8 Hz coupling)

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the workflow for 2D NMR-based structure validation and the logical relationships in interpreting the spectral data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Purified Compound (5-10 mg) Solvent Deuterated Solvent (0.6 mL) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Process_Data Process and Analyze Spectra OneD_NMR->Process_Data TwoD_NMR->Process_Data Assign_Signals Assign ¹H and ¹³C Signals Process_Data->Assign_Signals Correlate_Data Correlate 2D NMR Data Assign_Signals->Correlate_Data Validate_Structure Validate Structure Correlate_Data->Validate_Structure

Caption: Experimental workflow for 2D NMR structure validation.

logical_relationships cluster_experiments 2D NMR Experiments cluster_information Derived Structural Information cluster_elucidation Structure Elucidation COSY COSY H_H_Connectivity ¹H-¹H Connectivity (through 2-3 bonds) COSY->H_H_Connectivity HSQC HSQC C_H_Direct Direct ¹H-¹³C Attachment (1 bond) HSQC->C_H_Direct HMBC HMBC C_H_Long_Range Long-Range ¹H-¹³C Connectivity (2-4 bonds) HMBC->C_H_Long_Range Substructure_Fragments Identify Substructure Fragments H_H_Connectivity->Substructure_Fragments C_H_Direct->Substructure_Fragments Assemble_Structure Assemble Complete Structure C_H_Long_Range->Assemble_Structure Substructure_Fragments->Assemble_Structure Confirm_Substitution Confirm Substitution Pattern Assemble_Structure->Confirm_Substitution

Caption: Logical relationships in 2D NMR data interpretation.

Conclusion

The synergistic use of COSY, HSQC, and HMBC experiments provides an unequivocal method for the structural validation of this compound and its derivatives. COSY delineates the proton coupling networks, HSQC links protons to their directly attached carbons, and HMBC reveals the long-range connectivity that pieces the molecular puzzle together. This guide serves as a practical resource for researchers, enabling the confident and efficient structural characterization of novel compounds in drug discovery and development.

A Comparative Guide to the Biological Activity of Acetophenone Derivatives, with a Focus on 2',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various acetophenone (B1666503) derivatives, with a particular focus on the synthetic intermediate, 2',4'-Dimethoxyacetophenone. Acetophenones, a class of phenolic compounds, are widely recognized for their diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] The biological efficacy of these compounds is significantly influenced by the substitution pattern on the phenyl ring.[4] While extensive research has been conducted on numerous acetophenone derivatives, direct biological activity data for this compound is limited in the current literature. Therefore, this guide will provide a comparative landscape of other structurally related acetophenones to offer valuable insights into its potential activities.

Comparative Biological Activity of Acetophenones

The following sections summarize the quantitative data for various biological activities of acetophenone derivatives.

Antioxidant Activity

The antioxidant potential of acetophenones is often attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity, with results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant activity.

CompoundIC50 (µM)Reference
2',4'-Dihydroxyacetophenone36.72 ppm (approx. 241 µM)[5]
2',4'-Dihydroxyacetophenone benzoylhydrazoneMost potent radical scavenger in the series[6]
2'-Hydroxy-4',5'-dimethoxyacetophenone157 µg/mL (approx. 862 µM)[7]
3',5'-Diprenyl-4'-hydroxyacetophenone26.00 ± 0.37 µg/mL (approx. 86 µM)[8][9]
Antimicrobial Activity

The antimicrobial properties of acetophenones are evaluated against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
2-hydroxy-4,6-dimethoxy-acetophenoneT. rubrum1250-2500[10]
2-hydroxy-3,4,6-trimethoxyacetophenoneT. rubrum2500[10]
Cinnamylideneacetophenones (Phenolic)Staphylococcus aureus77.9 - 312 µM[11]
Cinnamylideneacetophenones (Phenolic)Streptococcus mutans77.9 - 312 µM[11]
Cinnamylideneacetophenones (Phenolic)Streptococcus sanguinis77.9 - 312 µM[11]
2',4'-DimethoxychalconeStaphylococcus aureus-[12]
2',4'-DimethoxychalconeProteus vulgaris-[12]
2',4'-DimethoxychalconeMRSA-[12]
2',4'-DimethoxychalconeCandida albicans-[12]

Note: Specific MIC values for 2',4'-Dimethoxychalcone were not provided in the abstract, but it was reported to exhibit bacteriostatic activity.

Anti-inflammatory Activity

The anti-inflammatory potential of acetophenone derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

CompoundAssayEffectReference
2'-Hydroxy-5'-methoxyacetophenoneNO production in LPS-stimulated BV-2 and RAW264.7 cellsSignificant inhibition[13]
3',5'-Diprenyl-4'-hydroxyacetophenoneNO production in LPS-stimulated J774A.1 macrophages38.96% inhibition at 91.78 µM[8][9]
2-methoxy-4-vinylphenolNO production in LPS-treated RAW264.7 cellsReduced NO and iNOS production[14]
2',4'-DimethoxychalconeNO, TNF-α, IL-6, IL-1β in RAW264.7 cellsDecreased expression levels[12]
Anticancer Activity

The cytotoxic effects of acetophenones against various cancer cell lines are evaluated to determine their anticancer potential, with the IC50 value indicating the concentration required to inhibit 50% of cell growth.

CompoundCell LineIC50 (µM)Reference
2'-Hydroxy-4',5'-dimethoxyacetophenoneHuman acute leukemia cells (32D-FLT3-ITD, HL-60/vcr, MOLT-3, TALL-104)Strong anti-cancer activity[7]
Meliquercifolin A (heterodimer with acetophenone derivative)HeLa2.6[3]
α-Glucosidase Inhibitory Activity

Certain acetophenone derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential in managing type 2 diabetes.

CompoundIC50 (µM)Reference
Benzonate derivatives of 2,4-dihydroxy-5-methylacetophenone (e.g., 7u)1.68 - 7.88[15][16]
Acarbose (standard)54.74[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of common experimental protocols used to assess the biological activities of acetophenones.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating antioxidant activity.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent like methanol (B129727) or ethanol.[4]

  • Reaction Mixture: The test compound (acetophenone derivative) at various concentrations is mixed with the DPPH solution.[4]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.[12]

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.[12]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Stock DPPH Stock Solution Reaction_Mix Mix DPPH and Test Compound DPPH_Stock->Reaction_Mix Test_Compound Test Compound Dilutions Test_Compound->Reaction_Mix Incubation Incubate in Dark (30 min) Reaction_Mix->Incubation Absorbance Measure Absorbance at 517 nm Incubation->Absorbance Calculation Calculate % Scavenging & IC50 Absorbance->Calculation

Workflow for DPPH Antioxidant Assay.
Minimum Inhibitory Concentration (MIC) Assay

This assay determines the antimicrobial efficacy of a compound.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (broth microdilution) or incorporated into solid agar (B569324) at various concentrations (agar dilution).

  • Inoculation: The diluted compound series is inoculated with the microbial suspension.

  • Incubation: The cultures are incubated under appropriate conditions for microbial growth (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the acetophenone derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader, which is proportional to the number of viable cells.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Adherence Allow Adherence Seed_Cells->Adherence Treat_Cells Treat with Test Compound Adherence->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate % Viability & IC50 Measure_Absorbance->Calculate_Viability

Workflow for MTT Cytotoxicity Assay.
Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compound, followed by stimulation with LPS (lipopolysaccharide) to induce an inflammatory response.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Signaling Pathways

The anti-inflammatory effects of some acetophenone derivatives are known to be mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Some acetophenone derivatives may exert their anti-inflammatory effects by inhibiting this pathway.[13]

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB IκB Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Activation Acetophenone Acetophenone Derivative Acetophenone->IKK Inhibition Acetophenone->NFkB Inhibition of Translocation

Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated by extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. The main MAPK families include ERK, JNK, and p38. Inhibition of MAPK phosphorylation is a potential mechanism for the anti-inflammatory action of some acetophenone derivatives.[18][19]

Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Acetophenone Acetophenone Derivative Acetophenone->MAPK Inhibition of Phosphorylation

Inhibition of the p38 MAPK Signaling Pathway.

References

comparing the efficacy of different catalysts for 2',4'-Dimethoxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2',4'-Dimethoxyacetophenone, a key intermediate in the pharmaceutical and fine chemical industries, is predominantly achieved via Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181). The choice of catalyst for this crucial transformation significantly impacts reaction efficiency, yield, purity, and overall process sustainability. This guide provides an objective, data-driven comparison of various catalysts, supported by detailed experimental protocols, to inform catalyst selection for laboratory and industrial applications.

Catalyst Performance Comparison

The efficacy of different catalysts in the synthesis of this compound is summarized in the table below. The data highlights the trade-offs between traditional Lewis acids and emerging solid acid catalysts in terms of yield, reaction conditions, and catalyst reusability.

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Catalyst TypeKey Advantages & Disadvantages
Aluminum Chloride (AlCl₃) Acetonitrile/HClToluene-5 to 2010-3092-95>99Homogeneous Lewis AcidAdvantages: High yield and purity. Disadvantages: Stoichiometric amounts required, corrosive, generates significant aqueous waste.[1]
Iron(III) Chloride (FeCl₃) Acetic Anhydride (B1165640)Propylene (B89431) Carbonate802-8Good (exact data for this substrate not available)Not specifiedHomogeneous Lewis AcidAdvantages: Less hazardous than AlCl₃, effective under milder conditions. Disadvantages: Lower catalytic activity compared to AlCl₃.
Zinc Chloride (ZnCl₂) Acetic AnhydrideDichloromethane (B109758)251~95 (for anisole)>99 (for anisole)Homogeneous Lewis AcidAdvantages: Milder than AlCl₃, high yield for similar substrates. Disadvantages: Can be less effective for less reactive substrates.
H-Beta Zeolite Acetic AnhydrideNone (Neat)906~76 (for anisole)Not specifiedHeterogeneous Solid AcidAdvantages: Reusable, environmentally friendly, easy to separate from the reaction mixture. Disadvantages: Lower yield compared to strong Lewis acids, may require higher temperatures.[2]

Reaction Pathways and Experimental Workflow

The synthesis of this compound via Friedel-Crafts acylation involves the electrophilic substitution of an acyl group onto the aromatic ring of 1,3-dimethoxybenzene. The general mechanism and a typical experimental workflow for comparing different catalysts are depicted below.

G cluster_reactants Reactants & Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 1,3-Dimethoxybenzene Mix Mixing and Reaction (Controlled Temperature) R1->Mix R2 Acylating Agent (e.g., Acetic Anhydride) R2->Mix Cat Catalyst (AlCl₃, FeCl₃, ZnCl₂, or H-Beta Zeolite) Cat->Mix Quench Quenching (e.g., with HCl/ice) Mix->Quench Extract Extraction (Organic Solvent) Quench->Extract Wash Washing (e.g., NaHCO₃, Brine) Extract->Wash Dry Drying (e.g., Na₂SO₄) Wash->Dry Purify Purification (Distillation or Chromatography) Dry->Purify Product This compound Purify->Product

General experimental workflow for catalyst comparison.

The logical flow for selecting a suitable catalyst often involves balancing the need for high yield and purity with considerations for environmental impact and process scalability.

G Start Catalyst Selection HighYield High Yield & Purity Required? Start->HighYield GreenerProcess Greener Process Preferred? HighYield->GreenerProcess No AlCl3 Use AlCl₃ HighYield->AlCl3 Yes Zeolite Consider H-Beta Zeolite GreenerProcess->Zeolite Yes FeCl3_ZnCl2 Evaluate FeCl₃ or ZnCl₂ GreenerProcess->FeCl3_ZnCl2 No

Decision tree for catalyst selection.

Detailed Experimental Protocols

1. Synthesis using Aluminum Chloride (AlCl₃) Catalyst

This protocol is adapted from a patented procedure demonstrating high efficiency.[1]

  • Materials: 1,3-dimethoxybenzene (1.0 mol, 138.2 g), Toluene (830 g), Aluminum chloride (1.5 mol, 200.0 g), Acetonitrile (3.0 mol, 123.2 g), Dry hydrogen chloride gas, Water.

  • Procedure:

    • In a 2000 mL reaction flask, add 1,3-dimethoxybenzene and toluene. Cool the mixture to -10 °C.

    • Under stirring, add aluminum chloride.

    • Slowly drip in acetonitrile.

    • Introduce dry hydrogen chloride gas and maintain the reaction temperature between -10 and 0 °C for 30 hours.

    • Upon completion of the reaction (monitored by TLC or GC), stop stirring and filter to obtain the solid intermediate.

    • Add the solid to 300.0 g of water and reflux for 1 hour for hydrolysis.

    • Cool the mixture and filter to obtain the crude this compound.

    • Dry the product. The reported yield is 93.4% with a purity of 99.5%.[1]

2. Synthesis using Iron(III) Chloride (FeCl₃) Catalyst

This protocol is a general method for Friedel-Crafts acylation and has been shown to be effective for the acylation of 1,3-dimethoxybenzene with aromatic acyl chlorides. For comparison, acetic anhydride is used as the acylating agent here.

  • Materials: 1,3-dimethoxybenzene (1.2 mmol), Acetic anhydride (1.0 mmol), Iron(III) chloride (5 mol%), Propylene carbonate (1 mL).

  • Procedure:

    • In an 8 mL pressure tube, combine 1,3-dimethoxybenzene, acetic anhydride, and iron(III) chloride in propylene carbonate.

    • Stir the mixture at 80 °C for 2-8 hours.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

3. Synthesis using Zinc Chloride (ZnCl₂) Catalyst

This protocol is adapted from a procedure for the high-yield synthesis of p-methoxyacetophenone.

  • Materials: 1,3-dimethoxybenzene (108 g), Acetic anhydride (10.2 g initially, then 114 g), Zinc chloride (204 g), Dichloromethane.

  • Procedure:

    • In a 500 mL three-necked flask, control the internal temperature to 10-15 °C.

    • Slowly add 1,3-dimethoxybenzene, the initial portion of acetic anhydride, and zinc chloride.

    • After mixing and stirring for 2 hours, slowly drip in the remaining acetic anhydride over 2 hours.

    • Maintain the temperature for 20 minutes after the addition is complete, then warm to 25 °C and hold for 1 hour.

    • Add dichloromethane and warm to 35 °C for 2 hours.

    • Cool to room temperature and add 10% sodium hydroxide (B78521) solution to adjust the pH to 5-6.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by distillation.

4. Synthesis using H-Beta Zeolite Catalyst

This protocol is based on the acylation of anisole (B1667542) using a reusable solid acid catalyst.[2]

  • Materials: 1,3-dimethoxybenzene, Acetic anhydride, H-Beta Zeolite catalyst.

  • Procedure:

    • Activate the H-Beta zeolite catalyst by calcination in air.

    • In a batch reactor, charge the activated H-Beta zeolite, 1,3-dimethoxybenzene, and acetic anhydride (molar ratio to be optimized, e.g., 1:1.5).

    • Heat the reaction mixture to 90 °C and stir for 6 hours.

    • Monitor the reaction progress by GC.

    • After the reaction, cool the mixture and separate the catalyst by filtration.

    • The catalyst can be washed, dried, and reused.

    • The liquid product can be purified by distillation or chromatography. The yield for the analogous reaction with anisole was reported to be 76%.[2]

Conclusion

The selection of an optimal catalyst for the synthesis of this compound is a critical decision that balances chemical efficiency with environmental and economic factors.

  • Aluminum chloride remains the catalyst of choice for achieving the highest yields and purity under relatively harsh, stoichiometric conditions.

  • Iron(III) chloride and Zinc chloride present as milder and less hazardous alternatives, although potentially with slightly lower efficacy depending on the specific reaction conditions and acylating agent.

  • H-Beta zeolite represents a significant advancement towards a greener and more sustainable synthesis. While the yield may be lower than with traditional Lewis acids, its reusability and the elimination of corrosive waste streams make it an attractive option for industrial applications where environmental considerations are paramount.

Further optimization of reaction conditions for solid acid catalysts holds the potential to bridge the yield gap with homogeneous systems, paving the way for more sustainable manufacturing processes in the pharmaceutical and fine chemical sectors.

References

A Comparative Analysis of Fragmentation Patterns in the Mass Spectra of Acetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of acetophenone (B1666503) and its structural isomers. Understanding these fragmentation pathways is crucial for the structural elucidation and differentiation of these compounds in various scientific and industrial applications, including pharmaceutical development and quality control. This document presents supporting experimental data, detailed methodologies, and visual representations of fragmentation mechanisms and experimental workflows.

Introduction to Mass Spectrometry of Aromatic Ketones

Electron ionization mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. In the mass spectrometer, molecules are ionized by a high-energy electron beam, leading to the formation of a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments. The resulting mass spectrum, a plot of the mass-to-charge ratio (m/z) versus relative abundance, is a unique fingerprint of the molecule.

For aromatic ketones like acetophenone and its isomers, characteristic fragmentation patterns arise from cleavages at specific bonds, influenced by the stability of the resulting fragments. The primary fragmentation pathways include α-cleavage and rearrangements.

Comparative Fragmentation Data

The following table summarizes the major fragment ions and their relative abundances for acetophenone and several of its isomers. This quantitative data allows for a direct comparison of their mass spectral features.

CompoundMolecular Ion (m/z)[M-CH₃]⁺ (m/z 105 or 119)[C₆H₅]⁺ (m/z 77)[CH₃CO]⁺ (m/z 43)Other Key Fragments (m/z)
Acetophenone 120 (40%)105 (100%)77 (30%)43 (25%)51 (20%)
2'-Hydroxyacetophenone 136 (44%)121 (100%)93 (27%), 65 (36%)43 (20%)-
3'-Hydroxyacetophenone 136 (72%)121 (100%)93 (59%), 65 (37%)43 (28%)-
4'-Hydroxyacetophenone (B195518) 136 (45%)121 (100%)93 (21%), 65 (14%)43 (10%)-
o-Tolyl methyl ketone 134 (30%)119 (100%)91 (70%)43 (35%)65 (25%)
m-Tolyl methyl ketone 134 (35%)119 (100%)91 (75%)43 (40%)65 (20%)
p-Tolyl methyl ketone 134 (32%)119 (100%)91 (75%)43 (40%)65 (24%)

Note: Relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions.

Analysis of Fragmentation Patterns

Acetophenone

The mass spectrum of acetophenone is characterized by several key fragmentation pathways. The most prominent fragmentation is the α-cleavage of the methyl group, resulting in the formation of the highly stable benzoyl cation at m/z 105, which is typically the base peak.[1] Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation leads to the formation of the phenyl cation at m/z 77.[1] Another significant fragmentation is the formation of the acetyl cation at m/z 43.

Hydroxyacetophenone Isomers

The mass spectra of 2'-, 3'-, and 4'-hydroxyacetophenone are all dominated by a base peak at m/z 121. This corresponds to the loss of a methyl radical from the molecular ion (m/z 136), which is an α-cleavage similar to that seen in acetophenone.

A notable feature in the spectrum of 2'-hydroxyacetophenone is the "ortho effect."[2] This refers to the interaction between the adjacent hydroxyl and acetyl groups, which can lead to unique fragmentation pathways, such as the loss of a neutral water molecule, although this is not always a major peak. The proximity of the hydroxyl group can influence the stability of the fragment ions, sometimes resulting in subtle differences in the relative abundances of other fragments compared to the meta and para isomers.

The fragmentation patterns of 3'- and 4'-hydroxyacetophenone are very similar to each other.[3] The primary fragmentation is the loss of the methyl group to form the hydroxybenzoyl cation at m/z 121. Further fragmentation of this ion can lead to the loss of CO, resulting in a fragment at m/z 93.

Tolyl Methyl Ketone Isomers

The electron ionization mass spectra of o-, m-, and p-tolyl methyl ketone (also known as methylacetophenones) are remarkably similar. The molecular ion appears at m/z 134. The base peak for all three isomers is observed at m/z 119, corresponding to the α-cleavage loss of a methyl radical to form the methylbenzoyl cation. A significant peak is also observed at m/z 91, which is attributed to the formation of the tropylium (B1234903) ion, a common and stable fragment in the mass spectra of compounds containing a benzyl (B1604629) moiety.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A common method for analyzing acetophenone and its isomers is Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Capillary Column: A nonpolar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 250 °C for 5 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-300

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

  • Inject 1 µL of the final solution into the GC-MS system.

Direct Inlet Probe Mass Spectrometry

For pure, solid samples, a direct inlet probe can be used.

Instrumentation:

  • Mass Spectrometer with a direct inlet probe and an EI source.

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 200 °C

  • Probe Temperature Program:

    • Initial temperature: 50 °C.

    • Ramp: Increase to 250 °C at a rate of 20 °C/min.

Sample Preparation:

  • Place a small amount (less than 1 mg) of the crystalline sample into a clean sample cup for the direct inlet probe.

  • Insert the probe into the mass spectrometer's ion source.

Visualizing Fragmentation and Workflows

Caption: Key fragmentation pathways of acetophenone in EI-MS.

GCMS_Workflow cluster_workflow SamplePrep Sample Preparation (Dissolution & Dilution) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (m/z Separation) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis (Mass Spectrum Generation) Detection->DataAnalysis

Caption: General experimental workflow for GC-MS analysis.

References

Structure-Activity Relationship of 2',4'-Dimethoxyacetophenone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of chalcone (B49325) analogs derived from 2',4'-dimethoxyacetophenone. By presenting quantitative data on their biological activities, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows, this document aims to facilitate the rational design of novel therapeutic agents. The analogs discussed herein primarily focus on their potential as antimicrobial and anticancer agents.

Comparative Analysis of Biological Activity

The biological activity of this compound chalcone analogs is significantly influenced by the nature and position of substituents on the B-ring of the chalcone scaffold. The following table summarizes the in vitro activity of a series of these compounds against various targets.

Compound IDB-ring SubstitutionTargetActivity (IC50/Binding Energy)Reference
1a 4-MethoxyStaphylococcus aureus-[1]
Bacillus subtilis-[1]
Escherichia coli-[1]
Pseudomonas aeruginosa-[1]
Bacterial DNA Gyrase-7.6 kcal/mol (Binding Energy)[1]
1b 4-HydroxyStaphylococcus aureus-[1]
Bacillus subtilis-[1]
Escherichia coli-[1]
Pseudomonas aeruginosa-[1]
Bacterial DNA Gyrase-7.0 kcal/mol (Binding Energy)[1]

Note: Specific IC50 values for antimicrobial activity were not provided in the reference, but the study indicated that compound 1a showed superior predicted activity based on docking studies compared to 1b .[1]

Structure-Activity Relationship (SAR) Insights

The available data, primarily from in silico docking studies, suggests that the antimicrobial potential of these chalcone analogs is influenced by the substituents on the B-ring.

  • Impact of B-ring Substitution: A methoxy (B1213986) group at the 4-position of the B-ring (compound 1a ) resulted in a more favorable binding energy to bacterial DNA gyrase compared to a hydroxyl group at the same position (compound 1b ).[1] This suggests that electron-donating groups and the overall lipophilicity of the molecule may play a crucial role in its interaction with the target enzyme.

Further synthesis and biological evaluation of a broader range of analogs with diverse electronic and steric properties are necessary to establish a more comprehensive SAR.

Experimental Protocols

Synthesis of this compound Chalcone Analogs (General Procedure)

The synthesis of the chalcone analogs is typically achieved via the Claisen-Schmidt condensation reaction.[1]

Materials:

Procedure:

  • Dissolve equimolar amounts of this compound and the corresponding substituted benzaldehyde in ethanol in a round-bottom flask.

  • To this solution, add an aqueous solution of sodium hydroxide dropwise while stirring vigorously at room temperature.

  • Continue stirring the reaction mixture for a specified period (typically a few hours) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analog.

  • Characterize the final product using spectroscopic methods such as FT-IR and ¹H-NMR.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized chalcone analogs (typically dissolved in DMSO and diluted with culture medium) and incubate for a further 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a common signaling pathway implicated in the anticancer activity of chalcones and a general workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (this compound, Substituted Benzaldehyde) reaction Claisen-Schmidt Condensation start->reaction purification Purification (Recrystallization) reaction->purification characterization Structural Characterization (FT-IR, NMR) purification->characterization bioassay Biological Assays (e.g., Antimicrobial, Cytotoxicity) characterization->bioassay data_analysis Data Analysis (IC50 / Binding Energy) bioassay->data_analysis sar SAR Analysis data_analysis->sar

A generalized workflow for the synthesis and biological evaluation of this compound analogs.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Chalcone Chalcone Analog DeathReceptor Death Receptors (e.g., Fas, TNFR1) Chalcone->DeathReceptor Binds/Activates Mitochondrion Mitochondrion Chalcone->Mitochondrion Induces Stress Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

A simplified diagram of the intrinsic and extrinsic apoptosis pathways, which can be modulated by chalcone derivatives.

References

assessing the purity of 2',4'-Dimethoxyacetophenone against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2',4'-Dimethoxyacetophenone against a reference standard. The following sections detail experimental protocols, present comparative data, and illustrate the workflows for key analytical techniques to aid in method selection and implementation for quality control and research purposes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and a component in fragrance formulations.[1] Its purity is critical to ensure the safety, efficacy, and quality of the final products. This guide outlines the common analytical techniques for determining the purity of a test sample of this compound in comparison to a well-characterized reference standard.

Analytical Techniques for Purity Assessment

The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and sensitivities for detecting and quantifying the main component and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity assessment due to its high resolution and sensitivity for non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is suitable for this compound.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.[4]

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typically effective. For example, a starting mobile phase of 60:40 (v/v) acetonitrile:water can be used.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Test Sample Solution: Prepare the test sample in the same manner as the reference standard solution.

  • Analysis: Inject the reference standard and test sample solutions. The purity of the test sample is determined by comparing the peak area of the this compound in the sample chromatogram to that of the reference standard. Impurities are identified as any additional peaks in the chromatogram.

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. Given that this compound is a volatile compound, GC coupled with a Flame Ionization Detector (FID) is a highly effective method for purity analysis.[5][6]

Experimental Protocol: GC

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as one with a VF-5MS stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[7]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Sample Preparation:

    • Reference Standard Solution: Prepare a solution of the this compound reference standard in a suitable solvent like acetone (B3395972) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.

    • Test Sample Solution: Prepare the test sample in the same manner as the reference standard solution.

  • Analysis: The purity is calculated based on the area percent of the main peak in the chromatogram of the test sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for structural confirmation and can also be used for purity assessment by detecting proton signals from impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value without the need for a specific reference standard of the analyte, instead using a certified internal standard.

Experimental Protocol: ¹H NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound test sample in the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The purity is assessed by integrating the signals corresponding to this compound and comparing them to the integrals of any impurity signals present. The characteristic proton signals for this compound in CDCl₃ are approximately: δ 7.82 (d, 1H), 6.51 (dd, 1H), 6.45 (d, 1H), 3.88 (s, 3H), 3.84 (s, 3H), 2.56 (s, 3H) ppm.

Data Presentation and Comparison

The quantitative data obtained from the analytical techniques should be summarized in a clear and structured table for easy comparison.

Table 1: Comparative Purity Assessment of this compound

Analytical TechniqueParameterReference StandardTest Sample Lot ATest Sample Lot B
HPLC Purity (%)≥ 99.5%99.2%98.5%
Known Impurity 1 (%)< 0.1%0.3%0.8%
Unknown Impurities (%)< 0.2%0.5%0.7%
Retention Time (min)5.85.85.8
GC Purity (Area %)≥ 99.5%99.4%98.8%
Known Impurity 2 (%)< 0.1%0.2%0.5%
Total Impurities (%)< 0.5%0.6%1.2%
Retention Time (min)8.28.28.2
¹H NMR Purity (mol %)Conforms to structureConforms, minor impurity signalsConforms, notable impurity signals
Physical AppearanceWhite crystalline powderWhite crystalline powderOff-white powder
Melting Point (°C)37-42 °C38-41 °C36-40 °C

Visualization of Experimental Workflow and Logical Relationships

Visual diagrams are essential for understanding the experimental processes and the relationships between different stages of the purity assessment.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Comparison Reference Reference Standard Dissolution Dissolution in Appropriate Solvent Reference->Dissolution Test_Sample Test Sample Test_Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GC GC Analysis Dissolution->GC NMR NMR Analysis Dissolution->NMR Purity_Calc Purity Calculation HPLC->Purity_Calc Impurity_Profile Impurity Profiling HPLC->Impurity_Profile GC->Purity_Calc GC->Impurity_Profile NMR->Purity_Calc NMR->Impurity_Profile Comparison Comparison to Reference Standard Purity_Calc->Comparison Impurity_Profile->Comparison Report Final Report Comparison->Report

Caption: Workflow for the purity assessment of this compound.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_decision Decision Test_Material This compound Test Material Purity_Assay Perform Purity Assay Test_Material->Purity_Assay Ref_Standard Reference Standard Ref_Standard->Purity_Assay Analytical_Method Validated Analytical Method (HPLC/GC/NMR) Analytical_Method->Purity_Assay Purity_Value Quantitative Purity Value (%) Purity_Assay->Purity_Value Impurity_Profile Impurity Profile Purity_Assay->Impurity_Profile Acceptance Acceptance/Rejection of Test Material Purity_Value->Acceptance Impurity_Profile->Acceptance

References

comparative study of the antioxidant properties of hydroxylated vs. methoxylated acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, particularly those targeting oxidative stress-mediated diseases, the antioxidant potential of phenolic compounds is of paramount importance. Among these, acetophenone (B1666503) derivatives, characterized by an acetyl group on a benzene (B151609) ring, represent a promising class of molecules. The antioxidant capacity of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring. This guide provides a comparative study of the antioxidant properties of hydroxylated versus methoxylated acetophenones, supported by available experimental data and detailed methodologies for key antioxidant assays.

Structure-Activity Relationship: The Role of Hydroxyl and Methoxyl Groups

The antioxidant activity of phenolic compounds, including acetophenones, is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group (-OH) to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The presence of methoxy (B1213986) groups (-OCH₃) also modulates this activity, albeit through different mechanisms.

Hydroxylated Acetophenones:

  • Hydrogen Donation: The phenolic hydroxyl group is the primary site of antioxidant action. Its ability to donate a hydrogen atom is crucial for scavenging free radicals.

  • Number and Position of Hydroxyl Groups: An increase in the number of hydroxyl groups generally leads to enhanced antioxidant activity. The position of these groups is also critical. For instance, ortho- and para-dihydroxylated acetophenones are often more potent antioxidants than their meta-counterparts due to the stabilization of the resulting phenoxyl radical through resonance.

  • Intramolecular Hydrogen Bonding: In some isomers, such as 2'-hydroxyacetophenone, the hydroxyl group can form an intramolecular hydrogen bond with the adjacent acetyl group.[1] This can increase the bond dissociation energy of the O-H bond, potentially reducing the ease of hydrogen donation and thus diminishing antioxidant activity compared to isomers where this bonding is absent, like 4'-hydroxyacetophenone.[1]

Methoxylated Acetophenones:

  • Electron-Donating Effect: The methoxy group is an electron-donating group. Through its resonance effect, it can increase the electron density on the aromatic ring, which can help to stabilize the phenoxyl radical formed upon hydrogen donation from a nearby hydroxyl group, indirectly enhancing antioxidant activity.

  • Steric Hindrance: The bulkiness of the methoxy group can sometimes hinder the approach of free radicals to the active hydroxyl group, potentially reducing the antioxidant efficacy.

  • Direct Radical Scavenging: While less effective than a hydroxyl group, the methoxy group itself may contribute to a lesser extent to radical scavenging under certain conditions.

In general, the presence of at least one hydroxyl group is considered essential for significant antioxidant activity in acetophenones. Methoxy groups can further modulate this activity, with their effect being highly dependent on their position relative to the hydroxyl groups.

Quantitative Data on Antioxidant Activity

A direct, comprehensive comparison of the antioxidant activity of a wide range of hydroxylated and methoxylated acetophenones is challenging due to the scattered and varied nature of published data. Different studies often employ different assay conditions, making direct comparisons of IC₅₀ values (the concentration of an antioxidant required to scavenge 50% of free radicals) difficult. However, some indicative data has been reported for specific compounds.

Compound NameSubstitution PatternAntioxidant AssayIC₅₀ Value (µM)Reference
2',4'-Dihydroxyacetophenone (B118725)2'-OH, 4'-OHDPPH36.72 ppm (approx. 241 µM)[2]
Unidentified Prenylated AcetophenoneDihydroxy, PrenylDPPH27.20[3]
2,4-Dihydroxyacetophenone benzoylhydrazone2,4-dihydroxy (acetophenone part)DPPHMost potent in its series[4]

Note: The data presented is for illustrative purposes and may not be directly comparable due to variations in experimental protocols. "ppm" stands for parts per million.

The available data, although limited for simple acetophenones, suggests that dihydroxylated derivatives possess notable antioxidant activity. For instance, 2',4'-dihydroxyacetophenone has been shown to be an effective radical scavenger.[2]

Experimental Protocols for Key Antioxidant Assays

To enable researchers to conduct their own comparative studies, detailed methodologies for three widely used antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular and straightforward method to evaluate the free radical scavenging ability of antioxidants.[1] The stable DPPH radical has a deep violet color in solution. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, and the color change is measured spectrophotometrically. A lower absorbance at the end of the reaction indicates higher radical scavenging activity.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.

    • Prepare a series of concentrations of the test compounds (hydroxylated and methoxylated acetophenones) in the same solvent.

    • A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner to serve as a positive control.

  • Assay:

    • In a 96-well plate or a cuvette, add a specific volume of the test compound solution (e.g., 100 µL).

    • Add a specific volume of the DPPH solution (e.g., 100 µL) to each well/cuvette.

    • For the blank, use the solvent instead of the test compound.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer or a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). [1]ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate. The radical has a characteristic blue-green color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the radical is neutralized, leading to a decrease in absorbance.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and a stock solution of potassium persulfate (e.g., 2.45 mM) in water.

    • To generate the ABTS•⁺, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

    • Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox).

  • Assay:

    • Add a small volume of the test compound solution (e.g., 10 µL) to a specific volume of the diluted ABTS•⁺ solution (e.g., 190 µL) in a 96-well plate or cuvette.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of scavenging activity and the IC₅₀ value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is carried out in an acidic medium (pH 3.6). The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex results in the formation of an intense blue color, which is measured spectrophotometrically. The intensity of the color is proportional to the reducing power of the antioxidant.

Procedure:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water, adjust the pH to 3.6 with acetic acid.

    • TPZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPZ) in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a series of concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Assay:

    • Add a small volume of the test compound solution (e.g., 10 µL) to a specific volume of the FRAP reagent (e.g., 190 µL) in a 96-well plate or cuvette.

    • Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is constructed by plotting the absorbance of the ferrous sulfate (B86663) standards against their concentrations.

    • The FRAP value of the test sample is determined from the standard curve and is usually expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of radical scavenging by phenolic compounds and a typical experimental workflow.

G cluster_0 Radical Scavenging by a Phenolic Antioxidant Phenol Phenolic Antioxidant (Ar-OH) PhenoxylRadical Stable Phenoxyl Radical (Ar-O•) Phenol->PhenoxylRadical H• donation Radical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) Radical->NeutralizedRadical H• acceptance

Caption: General mechanism of hydrogen atom transfer by a phenolic antioxidant to a free radical.

G cluster_1 Experimental Workflow for Antioxidant Assay A Prepare Stock Solutions (Compounds, Reagents, Standard) B Prepare Serial Dilutions of Test Compounds and Standard A->B C Perform Antioxidant Assay (e.g., DPPH, ABTS, FRAP) B->C D Measure Absorbance (Spectrophotometer) C->D E Calculate % Inhibition or Reducing Power D->E F Determine IC50 Value or Equivalent Capacity E->F G Compare Antioxidant Activities F->G

Caption: A typical experimental workflow for the in vitro evaluation of antioxidant activity.

Conclusion

The antioxidant properties of acetophenones are intricately linked to the presence and positioning of hydroxyl and methoxyl substituents. Hydroxylated acetophenones, particularly those with multiple hydroxyl groups, are generally potent antioxidants due to their ability to donate hydrogen atoms. Methoxyl groups can further enhance this activity through their electron-donating effects, although their impact is more nuanced.

While a comprehensive quantitative comparison is currently limited by the available literature, the provided experimental protocols for DPPH, ABTS, and FRAP assays offer a robust framework for researchers to conduct their own comparative studies. Such investigations are crucial for identifying promising acetophenone derivatives for further development as therapeutic agents to combat oxidative stress-related pathologies. Future research should focus on systematic screening of a wider range of hydroxylated and methoxylated acetophenones under standardized conditions to build a more complete structure-activity relationship profile.

References

In Vitro Anticancer Activity of 2',4'-Dimethoxyacetophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of various 2',4'-Dimethoxyacetophenone derivatives against a range of cancer cell lines. The information presented is collated from recent studies and is intended to serve as a valuable resource for researchers in oncology and medicinal chemistry.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different this compound derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher cytotoxic potency.

Derivative NameCancer Cell LineCancer TypeIC50 (µM)
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC)SMMC-7721Hepatocellular Carcinoma32.3 ± 1.13[1][2]
HeLaCervical Cancer10.05 ± 0.22
K562Human Leukemia-
PANC-1Pancreatic Cancer-
KBOral Nasopharyngeal-
MCF-7Breast Cancer-
A-549Lung Cancer-
4′-O-caproylated-DMCSH-SY5YNeuroblastoma5.20
4′-O-methylated-DMCSH-SY5YNeuroblastoma7.52
4′-O-benzylated-DMCA-549Lung Cancer9.99
FaDuPharyngeal Cancer13.98
2',4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)RPMI8226Multiple Myeloma25.97
MM.1SMultiple Myeloma18.36
U266Multiple Myeloma15.02

Note: Some IC50 values were not explicitly available in the initial search results and are marked as "-". Further literature review may be required for a more comprehensive dataset.

Experimental Protocols

Detailed methodologies for the key experiments cited in the reviewed literature are provided below. These protocols are representative of the standard procedures used to evaluate the in vitro anticancer activity of novel compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 24 to 72 hours.

  • MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death. It utilizes Annexin V, a protein that binds to phosphatidylserine (B164497) (PS) which is translocated to the outer leaflet of the plasma membrane during early apoptosis, and propidium (B1200493) iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified period.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: After incubation, an additional volume of 1X Binding Buffer is added, and the samples are analyzed by flow cytometry. This allows for the differentiation between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro testing of this compound derivatives against cancer cell lines.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A Synthesize/Isolate This compound Derivatives D Treat Cells with Derivatives (Varying Conc.) A->D B Culture Cancer Cell Lines C Seed Cells in Multi-well Plates B->C C->D E Cell Viability Assay (e.g., MTT) D->E F Apoptosis Assay (e.g., Annexin V/PI) D->F G Mechanism of Action Studies (e.g., Western Blot) D->G H Determine IC50 Values E->H I Quantify Apoptosis F->I J Analyze Protein Expression G->J

Experimental workflow for in vitro anticancer testing.
PI3K/Akt/mTOR Signaling Pathway

Several studies suggest that some bioactive compounds induce apoptosis in cancer cells by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and growth. Its inhibition can lead to the suppression of tumor progression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Leads to Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Derivative This compound Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition

PI3K/Akt/mTOR pathway and potential inhibition points.

References

Dihydroxyacetophenone Derivatives: A Comparative Guide to Antimicrobial and Antitumor Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various dihydroxyacetophenone derivatives. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and a relevant signaling pathway.

Dihydroxyacetophenone and its derivatives have emerged as a promising class of compounds with a diverse range of pharmacological properties, including notable antimicrobial and antitumor activities. This guide synthesizes experimental data to offer a comparative analysis of their efficacy against various microbial strains and cancer cell lines.

Quantitative Biological Activity

The following tables summarize the antimicrobial and antitumor activities of selected dihydroxyacetophenone derivatives, presenting key quantitative data for easy comparison.

Table 1: Antimicrobial Activity of Dihydroxyacetophenone Derivatives
Derivative TypeCompoundTest OrganismMethodResultReference
Brominated DihydroxyacetophenoneCompound 3ePseudomonas aeruginosa ATCC 27853Broth MicrodilutionMIC/MBC: 0.625 mg/mL[1]
Escherichia coli ATCC 25922Broth MicrodilutionMIC/MBC: 0.625 mg/mL[1]
Bacillus subtilisBroth MicrodilutionMIC/MBC: 0.625 mg/mL[1]
Staphylococcus aureus ATCC 25923Broth MicrodilutionMIC: 0.31 mg/mL[1]
Sarcina lutea ATCC 9341Broth MicrodilutionMIC: 0.31 mg/mL[1]
Bacillus cereus ATCC 14579Broth MicrodilutionMIC: 0.31 mg/mL[1]
Dihydroxyacetophenone Diazine SkeletonNot specifiedPseudomonas aeruginosa ATCC 27853Not specifiedPowerful antibacterial activity[2][3][4][5]
Candida albicans ATCC 10231Not specifiedGood antifungal activity[4]
Hydroxyacetophenone-Tetrazole HybridsCompounds 4a-4f, 5d-5fGram-positive and Gram-negative bacteria, FungiBroth MicrodilutionMIC: 4 to 128 µg/mL[6]
Table 2: Antitumor Activity of Dihydroxyacetophenone Derivatives
Derivative TypeCompoundCell LineMethodResult (IC50)Reference
Chalcone Derivative2',4',4-trihydroxy-3-methoxychalconeHeLa (Cervical Cancer)MTT Assay8.53 µg/mL[7]
WiDr (Colon Cancer)MTT Assay2.66 µg/mL[7]
T47D (Breast Cancer)MTT Assay24.61 µg/mL[7]
Chalcone Derivative2',4-dihydroxy-3-methoxychalconeHeLa (Cervical Cancer)MTT Assay12.80 µg/mL[7]
WiDr (Colon Cancer)MTT Assay19.57 µg/mL[7]
T47D (Breast Cancer)MTT Assay20.73 µg/mL[7]
Brominated DihydroxyacetophenoneBrDA 3HeLa (Cervical Cancer)Not specifiedSignificant biological activity[2][3][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar (B569324) medium. A suspension is then prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Test Compounds: The dihydroxyacetophenone derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[8] A series of twofold dilutions of the stock solution is then prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and fungi.[8]

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated, and the MBC is identified as the lowest concentration that results in no microbial growth on the agar.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the dihydroxyacetophenone derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.[9]

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is determined by plotting the percentage of cell viability against the compound concentration.[9]

Visualizations

The following diagrams illustrate the experimental workflows and a key signaling pathway associated with dihydroxyacetophenone derivatives.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Microtiter Plates prep_inoculum->inoculation prep_compounds Prepare Dihydroxyacetophenone Derivative Dilutions prep_compounds->inoculation incubation Incubate Plates inoculation->incubation read_mic Determine MIC incubation->read_mic determine_mbc Determine MBC read_mic->determine_mbc

Antimicrobial Activity Experimental Workflow

experimental_workflow_antitumor cluster_prep Preparation cluster_assay Assay cluster_results Results seed_cells Seed Cancer Cells in 96-well Plates treat_cells Treat Cells with Derivatives seed_cells->treat_cells prep_compounds Prepare Derivative Dilutions prep_compounds->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Antitumor Activity (MTT Assay) Workflow

nrf2_ho1_pathway dihydroxyacetophenone Dihydroxyacetophenone Derivatives nrf2_activation Nrf2 Activation dihydroxyacetophenone->nrf2_activation attenuates oxidative_stress Oxidative Stress oxidative_stress->nrf2_activation nrf2_translocation Nrf2 Translocation to Nucleus nrf2_activation->nrf2_translocation ho1_expression HO-1 Gene Expression nrf2_translocation->ho1_expression induces cell_protection Cellular Protection ho1_expression->cell_protection

Nrf2/HO-1 Signaling Pathway Modulation

Derivatives of dihydroxyacetophenone have been shown to mitigate oxidative stress by activating the Nrf2/HO-1 signaling pathway.[9] Under conditions of oxidative stress, the transcription factor Nrf2 is activated and moves into the nucleus, where it stimulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), ultimately leading to cellular protection.[9]

References

Safety Operating Guide

Proper Disposal of 2',4'-Dimethoxyacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of chemical waste is paramount for the safety of laboratory personnel and the protection of the environment. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 2',4'-Dimethoxyacetophenone. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound should be handled as a hazardous chemical. All waste containing this compound must be treated as hazardous waste and disposed of through a licensed professional waste disposal company.[1] Under no circumstances should this chemical or its residues be poured down the drain or disposed of in regular trash.[1]

Before handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or aerosols.[1]

Quantitative Data for Disposal and Handling

While specific concentration limits for the disposal of this compound are not publicly available, the following data provides essential information for its safe handling and storage prior to disposal.

ParameterValue/InformationSource
EPA Hazardous Waste Code Acetophenone is listed as U004 . As a derivative, this compound should be managed with equivalent or greater caution. Final determination should be made by a qualified professional.[2][3][4][5]
Storage Class Code 11 - Combustible Solids
Incompatible Materials Strong oxidizing agents, strong bases.[6]
Spill Cleanup Use inert absorbent material (e.g., sand, earth, vermiculite) and non-sparking tools for collection.[1][1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

1. Waste Collection:

  • Carefully collect all waste materials containing this compound, including residues, contaminated labware (e.g., filter paper, gloves, paper towels), and solutions.

  • Place all waste into a designated, chemically compatible, and clearly labeled hazardous waste container.[1] The container must be in good condition, with no leaks, and have a secure, tight-fitting lid.

2. Labeling:

  • Immediately label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Ensure the label is legible and securely attached to the container.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6]

  • Segregate the waste container from incompatible materials, particularly strong oxidizing agents and strong bases.[6]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Do not attempt to neutralize or treat the chemical waste unless you are a trained professional following an approved and validated protocol.

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation cluster_2 Final Disposal A Generation of this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the container properly labeled with 'Hazardous Waste' and contents? C->D D->C No E Store in a Secure, Ventilated Satellite Area D->E Yes F Segregate from Incompatible Materials E->F G Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor F->G H Arrange for Waste Pickup G->H I Waste Safely Disposed of by Professionals H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2',4'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2',4'-Dimethoxyacetophenone (CAS No. 829-20-9), including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Personal Protective Equipment (PPE)

Effective protection against chemical exposure is paramount. The following table summarizes the recommended PPE for handling this compound, based on information from safety data sheets.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against dust particles and splashes.
Hand Protection Impervious gloves, such as lightweight rubber gloves.Prevents skin contact and absorption.
Respiratory Protection A NIOSH-approved N95 respirator or a particle filter should be used when dust formation is possible or in poorly ventilated areas.[1]Minimizes inhalation of dust particles.
Body Protection A lab coat, overalls, or other protective clothing should be worn to prevent skin exposure.Provides a barrier against accidental spills and contamination.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.

  • Utilize local exhaust ventilation, such as a fume hood, especially when handling powders to control dust generation.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Handling Procedures:

  • Before handling, thoroughly inspect all containers for damage or leaks.

  • Don the appropriate PPE as outlined in the table above.

  • Avoid all direct contact with the chemical.

  • Minimize the creation of dust. Use dry clean-up procedures such as sweeping or vacuuming for minor spills.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Keep containers tightly closed to prevent contamination and exposure to moisture.[2][3]

  • The substance is light-sensitive and should be stored accordingly.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal:

  • Dispose of unused or waste this compound as hazardous waste.

  • Collect waste material in a clean, dry, sealable, and clearly labeled container.

  • Disposal should be carried out by a licensed waste disposal company. Dispose of contents and container to an approved waste disposal plant.[1]

  • Do not allow the product to enter drains or waterways.[2][7]

Contaminated Material Disposal:

  • Any materials that have come into contact with this compound, such as gloves, paper towels, and other disposable lab supplies, should be treated as contaminated waste.

  • Place all contaminated materials in a sealed and labeled container for hazardous waste disposal.

  • Contaminated clothing should be removed immediately and laundered separately before reuse. If heavily contaminated, it should be disposed of as hazardous waste.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Weigh and Handle Chemical C->D E Conduct Experiment D->E F Segregate Waste (Chemical, Contaminated PPE) E->F Experiment Complete G Clean Work Area F->G H Dispose of Waste in Labeled Containers G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Standard operating procedure for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.